molecular formula C32H64NO8P B231417 1,2-DLPC CAS No. 18285-71-7

1,2-DLPC

Katalognummer: B231417
CAS-Nummer: 18285-71-7
Molekulargewicht: 621.8 g/mol
InChI-Schlüssel: IJFVSSZAOYLHEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dilaurylphosphatidylcholine (DLPC), also known as 1,2-Dilauroyl- sn -glycero-3-phosphocholine, is a synthetic phospholipid with the molecular formula C32H64NO8P and a molecular weight of 621.83 g/mol . It is a biochemical reagent widely used in life science research, particularly in the study of membrane biophysics, lipid-protein interactions, and as a model system for biological membranes . DLPC has been identified as an agonist ligand for the nuclear receptor LRH-1 (Liver Receptor Homolog-1), making it a compound of interest in related biochemical pathways . In experimental settings, DLPC is valuable for investigating ordering transitions at interfaces; for instance, studies have shown that monolayers of L-α-dilaurylphosphatidylcholine (L-DLPC) assembled at aqueous-liquid crystal interfaces can undergo orientational transitions upon penetration of proteins, providing a tool to visualize spatial and temporal patterns formed at these interfaces . Furthermore, research on the phase behavior of phosphatidylcholines like DLPC during dehydration is crucial for understanding membrane stability and has implications for fields like cryobiology and anhydrobiology . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVSSZAOYLHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939637
Record name 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Molecular Weight

621.8 g/mol
Source PubChem
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CAS No.

18656-40-1, 18285-71-7
Record name Dilauroylphosphatidylcholine
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Record name 1,2-Dilauroylphosphatidylcholine
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Record name (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
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Record name 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Record name (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
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Foundational & Exploratory

The Pivotal Role of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) in the Formation and Modulation of Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid with two 12-carbon acyl chains. Its unique molecular structure imparts specific physicochemical properties that make it an invaluable tool in the study of lipid bilayers, the fundamental structure of all biological membranes. This technical guide provides an in-depth exploration of the role of DLPC in lipid bilayer formation, its biophysical characteristics, and its utility in various research applications, particularly in drug development. We will delve into the quantitative aspects of DLPC-containing membranes, detailed experimental methodologies for their characterization, and the signaling pathways influenced by this versatile phospholipid.

Core Concepts: The Influence of DLPC on Lipid Bilayer Properties

DLPC's relatively short and saturated acyl chains are the primary determinants of its behavior in aqueous environments. Unlike its longer-chain counterparts, such as dipalmitoylphosphatidylcholine (DPPC), DLPC forms thinner and more fluid lipid bilayers.[1] This property is crucial for its use in creating model membranes that can mimic specific physiological or pathological states, such as the thinned membranes observed in certain diseases.

The amphiphilic nature of DLPC, possessing a hydrophilic phosphocholine headgroup and hydrophobic lauroyl tails, drives its self-assembly into various structures in aqueous solutions, including micelles and vesicles (liposomes).[1] When dispersed in water, DLPC molecules spontaneously arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and water, leading to the formation of these supramolecular structures.

Quantitative Data on 1,2-DLPC

The biophysical properties of DLPC are well-characterized and are summarized in the table below. These parameters are critical for designing and interpreting experiments involving DLPC-containing lipid bilayers.

PropertyValueExperimental ConditionsReference(s)
Molecular Weight 621.8 g/mol -
Phase Transition Temperature (Tm) -2 °CFully hydrated
Bilayer Thickness (Hydrophobic) ~24 ÅIn a polymer-encased nanodisc
Area per Molecule 57.18 ± 1.00 ŲAt 20 °C[2]
Critical Micelle Concentration (CMC) Not explicitly found for pure DLPC, but generally low for phospholipidsVaries with temperature and solvent

Experimental Protocols

Detailed methodologies are essential for the reproducible preparation and characterization of DLPC-containing lipid bilayers. Below are protocols for key experimental techniques.

Preparation of DLPC Vesicles (Liposomes)

This protocol describes the preparation of unilamellar vesicles by the extrusion method.

Materials:

  • This compound powder

  • Chloroform

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DLPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under vacuum or by gently blowing a stream of nitrogen over the solution. This will leave a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask. The final lipid concentration is typically between 1 and 10 mg/mL.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore-sized polycarbonate membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

    • Force the lipid suspension through the membrane by pushing the syringe plunger. Repeat this process an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).[3]

    • The resulting vesicle solution should appear clearer than the initial milky MLV suspension.

Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This method is commonly used to create model membranes on solid supports for techniques like Atomic Force Microscopy (AFM).

Materials:

  • DLPC LUV suspension (prepared as described above)

  • Mica or other suitable solid substrate

  • Buffer solution

Procedure:

  • Substrate Preparation:

    • Cleave the mica substrate to expose a fresh, atomically flat surface.

  • Vesicle Fusion:

    • Place a small volume of the DLPC LUV suspension onto the freshly cleaved mica surface.

    • Allow the vesicles to adsorb and fuse to the surface, which typically occurs within minutes to an hour. The exact time can vary depending on the lipid concentration and buffer conditions.

    • Gently rinse the surface with buffer to remove any unfused vesicles.

    • The supported lipid bilayer is now ready for analysis.

Characterization by Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the topography of the supported lipid bilayer.

Procedure:

  • Mount the SLB sample on the AFM stage.

  • Operate the AFM in tapping mode in liquid to minimize damage to the soft lipid bilayer.

  • Image the surface to visualize the bilayer's morphology, including any defects or domains. The height of the bilayer can also be measured by creating a defect and imaging the height difference between the substrate and the bilayer surface.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature (Tm) of the lipid bilayer.

Procedure:

  • Prepare a concentrated suspension of DLPC MLVs (typically 10-20 mg/mL).

  • Load a small, known amount of the lipid suspension into a DSC sample pan.

  • Load an equal volume of the corresponding buffer into a reference pan.

  • Place both pans in the DSC instrument.

  • Scan the temperature over a range that includes the expected phase transition of DLPC (e.g., from -20 °C to 20 °C) at a controlled heating and cooling rate (e.g., 1-5 °C/min).

  • The phase transition will be observed as an endothermic peak in the heating scan and an exothermic peak in the cooling scan. The peak maximum of the endotherm is typically taken as the Tm.

Signaling Pathways and Logical Relationships

DLPC is not merely a structural component but also participates in cellular signaling. Below are diagrams illustrating key signaling pathways where DLPC or its derivatives play a role.

DLPC_Structure DLPC 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) Headgroup Phosphocholine Headgroup (Hydrophilic) DLPC->Headgroup Attached to sn-3 Glycerol Glycerol Backbone DLPC->Glycerol Tails Two Lauroyl Chains (C12:0) (Hydrophobic) Glycerol->Tails Attached to sn-1 and sn-2

Figure 1. Molecular structure of this compound.

SelfAssembly cluster_aqueous Aqueous Environment DLPC DLPC Monomers Micelle Micelle DLPC->Micelle Above CMC Bilayer Lipid Bilayer (Vesicle) DLPC->Bilayer Direct Assembly Micelle->Bilayer Further Assembly

Figure 2. Self-assembly of DLPC in an aqueous environment.

LRH1_Signaling DLPC DLPC LRH1 Liver Receptor Homolog-1 (LRH-1) (Nuclear Receptor) DLPC->LRH1 Binds and Activates Coactivator Coactivator Recruitment LRH1->Coactivator TargetGenes Target Gene Transcription (e.g., SHP) Coactivator->TargetGenes Metabolism Regulation of Lipid and Glucose Metabolism TargetGenes->Metabolism

Figure 3. DLPC as a ligand for the LRH-1 signaling pathway.

Conclusion

1,2-Dilauroyl-sn-glycero-3-phosphocholine is a phospholipid of significant interest in membrane biophysics and drug development. Its well-defined physical properties, particularly its propensity to form thin and fluid bilayers, make it an excellent model lipid for studying a wide range of membrane-associated phenomena. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers working with DLPC. Furthermore, its emerging role in cellular signaling pathways opens new avenues for therapeutic intervention. A thorough understanding of the principles and methodologies outlined herein will empower scientists to effectively utilize DLPC in their research endeavors, ultimately contributing to advancements in our understanding of biological membranes and the development of novel therapeutics.

References

An In-depth Technical Guide to the Self-Assembly and Aggregation Behavior of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phospholipid featuring two 12-carbon lauroyl acyl chains. Its amphiphilic nature, characterized by a hydrophilic phosphocholine headgroup and hydrophobic tails, drives its self-assembly into various supramolecular structures in aqueous environments, including micelles, liposomes, and lipid bilayers.[1] This intrinsic property, coupled with its biocompatibility, makes this compound a valuable component in the formulation of drug delivery systems and as a model for studying biological membranes.[2] This technical guide provides a comprehensive overview of the self-assembly and aggregation behavior of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Core Self-Assembly Properties of this compound

The self-assembly of this compound is primarily governed by the hydrophobic effect, which drives the sequestration of its lauroyl chains away from water, and the hydrophilic interactions of its phosphocholine headgroup with the aqueous phase. These forces lead to the spontaneous formation of organized aggregates. Due to its relatively short acyl chains, this compound is known to form thinner lipid bilayers compared to phospholipids with longer chains.[3]

Quantitative Self-Assembly and Physical Parameters

A thorough understanding of the quantitative parameters governing the self-assembly of this compound is critical for its application in research and drug development. The following tables summarize key data points gathered from the scientific literature.

ParameterValueMethod of DeterminationNotes
Critical Micelle Concentration (CMC) 90 nMNot specified in the available source. This value is unusually low for a diacylphosphocholine and should be treated with caution. Further experimental verification is recommended.The CMC is the concentration above which monomers spontaneously associate into micelles.
Phase Transition Temperature (Tm) -0.4 °C (Main Transition: P'β to Lα)Differential Scanning Calorimetry (DSC)This low Tm indicates that this compound bilayers are in a fluid (liquid crystalline) state at physiological and most experimental temperatures.[4]
Molecular Weight 621.826 g/mol ---[5]
StructurePropertyValue
MicellesAggregation Number (Nagg) Not definitively reported for this compound. For the similar dodecylphosphocholine (DPC), Nagg is approximately 54-56.[2][6]
Vesicles/LiposomesTypical Size Range (Sonication) 20 - 50 nm (Small Unilamellar Vesicles - SUVs)
Typical Size Range (Extrusion) 50 - 200 nm (Large Unilamellar Vesicles - LUVs)
BilayersBending Modulus Lower than that of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

Experimental Protocols

Detailed methodologies are essential for the reproducible preparation and characterization of this compound assemblies.

Preparation of this compound Liposomes

1. Thin-Film Hydration Method

This is a common and versatile method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.[7][8]

  • Materials:

    • This compound powder

    • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

    • Aqueous buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

  • Procedure:

    • Dissolve a known quantity of this compound in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

    • Remove the organic solvent using a rotary evaporator. The water bath temperature should be kept below the phase transition temperature of this compound (-0.4 °C) is not practical. Therefore, evaporation is typically performed at room temperature. A thin, uniform lipid film should form on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the Tm of this compound; room temperature is sufficient.

    • Agitate the flask by gentle rotation or vortexing to disperse the lipid film, leading to the formation of MLVs. The suspension will appear milky.

2. Sonication Method for Small Unilamellar Vesicles (SUVs)

This method uses ultrasonic energy to break down MLVs into smaller, unilamellar vesicles.[9][10]

  • Materials:

    • This compound MLV suspension

    • Probe sonicator or bath sonicator

    • Ice bath

  • Procedure:

    • Place the MLV suspension in a suitable vial.

    • If using a probe sonicator, immerse the tip into the suspension. If using a bath sonicator, place the vial in the sonicator bath.

    • Sonicate the suspension in pulses to prevent overheating. It is crucial to keep the sample in an ice bath throughout the process.

    • Continue sonication until the milky suspension becomes clear or slightly opalescent, indicating the formation of SUVs.

    • Centrifuge the SUV suspension to pellet any titanium particles shed from the sonicator tip and any remaining multilamellar structures.

3. Extrusion Method for Large Unilamellar Vesicles (LUVs)

This technique involves passing the MLV suspension through polycarbonate membranes with defined pore sizes to produce vesicles with a more uniform size distribution.[4]

  • Materials:

    • This compound MLV suspension

    • Lipid extruder

    • Polycarbonate membranes (e.g., 100 nm, 200 nm pore size)

    • Syringes

  • Procedure:

    • Assemble the extruder with the desired polycarbonate membrane.

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth through the membrane multiple times (typically 11-21 passes). This process should be performed at a temperature above the Tm of this compound (room temperature is adequate).

    • The resulting LUV suspension will have a more uniform size distribution corresponding to the pore size of the membrane used.

Characterization of this compound Aggregates

1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution and polydispersity of particles in suspension.[11][12]

  • Principle: The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. The diffusion coefficient of the particles is calculated from these fluctuations, and the hydrodynamic radius is then determined using the Stokes-Einstein equation.

  • Procedure:

    • Dilute the this compound vesicle suspension to an appropriate concentration with filtered buffer.

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Acquire the scattered light intensity autocorrelation function and analyze the data to obtain the size distribution and polydispersity index (PDI).

2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, including the phase transition temperature (Tm).[9][13]

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions appear as endothermic or exothermic peaks in the thermogram.

  • Procedure:

    • Accurately weigh a small amount of the hydrated this compound sample into a DSC pan.

    • Seal the pan and place it in the DSC instrument. An identical pan containing only buffer is used as a reference.

    • Scan the temperature over a desired range (e.g., -20 °C to 20 °C for this compound) at a controlled heating rate.

    • The resulting thermogram will show a peak at the Tm, and the enthalpy of the transition can be calculated from the area under the peak.

3. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of self-assembled structures.[14][15]

  • Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample.

  • Procedure (Negative Staining):

    • Place a drop of the this compound vesicle suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • After a brief incubation, blot off the excess liquid.

    • Apply a drop of a heavy atom staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid.

    • Blot off the excess stain and allow the grid to air dry completely.

    • Image the grid in the transmission electron microscope. The vesicles will appear as light areas against a dark background.

4. Fluorescence Spectroscopy for CMC Determination

Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method to determine the CMC.[16][17]

  • Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene exhibits characteristic emission peaks. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in the ratio of the intensities of its vibronic bands (I1/I3 ratio).

  • Procedure:

    • Prepare a series of this compound solutions in a buffer with varying concentrations.

    • Add a small aliquot of a concentrated pyrene stock solution (in a volatile solvent like acetone) to each solution, ensuring the final pyrene concentration is very low (micromolar range).

    • Allow the solvent to evaporate and then equilibrate the solutions.

    • Measure the fluorescence emission spectrum of each sample (excitation typically around 334 nm).

    • Plot the ratio of the fluorescence intensities of the first and third vibronic peaks (I1/I3) as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Factors Influencing Self-Assembly and Aggregation

The self-assembly and aggregation behavior of this compound can be influenced by several environmental factors.

FactorEffect on Self-Assembly and Aggregation
Temperature As a lipid with a very low Tm (-0.4 °C), this compound bilayers are in the fluid phase at most experimental temperatures. Increasing the temperature generally increases the fluidity and kinetic energy of the system, which can affect vesicle stability and fusion rates.[8][13][18]
Ionic Strength The addition of salts can influence the aggregation and fusion of lipid vesicles. For zwitterionic lipids like this compound, the effects are generally less pronounced than for charged lipids. However, high salt concentrations can screen electrostatic interactions and affect the hydration layer around the headgroups, potentially leading to increased aggregation.[17][19][20]
Presence of Other Molecules (e.g., Cholesterol, Drugs) The incorporation of other molecules into the lipid assembly can significantly alter its properties. Cholesterol, for instance, can increase the order and thickness of the bilayer. The encapsulation of drugs may also affect the stability and release characteristics of the vesicles.[21][]

Visualizing Pathways and Workflows

Self-Assembly Pathway of this compound

Self_Assembly_Pathway Monomers This compound Monomers in Aqueous Solution Micelles Micelles Monomers->Micelles [Concentration] > CMC Bilayers Lipid Bilayers Monomers->Bilayers Self-Association Vesicles Vesicles (Liposomes) MLVs, SUVs, LUVs Bilayers->Vesicles Closure

Caption: Self-assembly pathway of this compound in an aqueous environment.

Experimental Workflow for Liposome Preparation and Characterization

Liposome_Workflow cluster_prep Preparation cluster_sizing Sizing cluster_char Characterization Lipid Dissolution Dissolve this compound in Organic Solvent Film Formation Thin-Film Hydration Lipid Dissolution->Film Formation Hydration Hydration with Aqueous Buffer Film Formation->Hydration MLV Formation Formation of MLVs Hydration->MLV Formation Sonication Sonication MLV Formation->Sonication Extrusion Extrusion MLV Formation->Extrusion DSC Differential Scanning Calorimetry (DSC) MLV Formation->DSC SUVs SUVs Sonication->SUVs LUVs LUVs Extrusion->LUVs DLS Dynamic Light Scattering (DLS) SUVs->DLS TEM Transmission Electron Microscopy (TEM) SUVs->TEM LUVs->DLS LUVs->TEM

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

Logical Relationship for CMC Determination using Fluorescence

CMC_Determination Start Start Prepare Solutions Prepare this compound solutions with Pyrene probe Start->Prepare Solutions End End Measure Fluorescence Measure Fluorescence Emission Spectra Prepare Solutions->Measure Fluorescence Calculate Ratio Calculate I1/I3 Ratio Measure Fluorescence->Calculate Ratio Plot Data Plot I1/I3 vs. log[DLPC] Calculate Ratio->Plot Data Determine CMC Identify Inflection Point (CMC) Plot Data->Determine CMC Determine CMC->End

References

Biophysical Investigations of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) Model Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phospholipid with two 12-carbon acyl chains. Its relatively low phase transition temperature and well-characterized physical properties make it a valuable tool in biophysical research and drug development. DLPC is frequently employed to create model membranes, such as liposomes and supported lipid bilayers, which serve as simplified mimics of biological cell membranes. These model systems are instrumental in investigating a wide range of phenomena, including lipid-protein interactions, membrane fusion and fission, drug-membrane permeability, and the influence of physical parameters on membrane structure and function. This technical guide provides an in-depth overview of biophysical studies utilizing this compound model membranes, with a focus on quantitative data, experimental methodologies, and logical workflows.

Quantitative Data Summary

The physical properties of this compound model membranes have been extensively characterized by a variety of biophysical techniques. The following tables summarize key quantitative data from the literature, providing a comparative overview for researchers.

Table 1: Thermophysical Properties of this compound Bilayers
PropertyValueExperimental ConditionsTechniqueReference
Main Phase Transition Temperature (Tm)-2 °CFully hydratedDifferential Scanning Calorimetry (DSC)[1]
Main Phase Transition Temperature (Tm)-0.4 °CHeating scan from -10 °CDifferential Scanning Calorimetry (DSC)[2]
Main Phase Transition Temperature (Tm)~-2 °CFully hydratedNot Specified[3]
Enthalpy of Main Transition (ΔH)9.2 kJ mol-1Heating scan from -10 °CDifferential Scanning Calorimetry (DSC)[2]
Lamellar Crystalline to Intermediate Liquid Crystalline Transition1.7 °CIn 50 wt. % aqueous ethylene glycolDifferential Scanning Calorimetry (DSC)[2]
Intermediate Liquid Crystalline to Liquid Crystalline Transition4.5 °CIn 50 wt. % aqueous ethylene glycolDifferential Scanning Calorimetry (DSC)[2]
Enthalpy of Lc to Lx Transition32.9 kJ mol-1In 50 wt. % aqueous ethylene glycolDifferential Scanning Calorimetry (DSC)[2]
Table 2: Structural Parameters of this compound Bilayers in the Fluid Phase
PropertyValueTemperature (°C)TechniqueReference
Bilayer Thickness3.0 nmNot SpecifiedX-ray Diffraction[4]
Hydrophobic Thickness (DHH)27.4 - 28.8 Å50Neutron Scattering[3]
Steric Bilayer Thickness (dL)41.58 ± 1.93 Å20Small-Angle Neutron Scattering (SANS)[5]
Area per Lipid (AL)57.18 ± 1.00 Å220Small-Angle Neutron Scattering (SANS)[5]
Area per Lipid (AL)67.56 ± 1.18 Å260Small-Angle Neutron Scattering (SANS)[5]
Number of Water Molecules per Lipid6.53 ± 1.9320Small-Angle Neutron Scattering (SANS)[5]
Table 3: Mechanical Properties of this compound Bilayers
PropertyValueTechniqueReference
Bending Rigidity (Kc)Smaller for saturated lipids compared to unsaturated onesNeutron Spin-Echo (NSE) and X-ray Scattering[6]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biophysical experiments. This section outlines common protocols for preparing and characterizing this compound model membranes.

Preparation of Unilamellar Vesicles by Extrusion

This method is widely used to produce large unilamellar vesicles (LUVs) with a defined size distribution.

  • Lipid Film Formation: A solution of this compound in a suitable organic solvent (e.g., chloroform) is prepared. The solvent is then evaporated under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the walls of a round-bottom flask. Residual solvent is removed by placing the flask under high vacuum for several hours.[3]

  • Hydration: The lipid film is hydrated with an aqueous buffer of choice by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is repeatedly passed through a polycarbonate filter with a defined pore size (e.g., 100 nm) using a lipid extruder. This process is typically performed above the phase transition temperature of the lipid to ensure the membrane is in a fluid state. The result is a suspension of LUVs with a diameter close to the pore size of the filter.[5]

Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

SLBs are planar model membranes formed on a solid support, which are amenable to surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance (QCM).

  • Substrate Preparation: A suitable solid substrate, such as mica or silicon dioxide, is cleaned to create a hydrophilic surface.

  • Vesicle Preparation: Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of this compound are prepared as described above.

  • Vesicle Fusion: The vesicle suspension is incubated with the cleaned substrate. The vesicles adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

  • Rinsing: The substrate is gently rinsed with buffer to remove excess, non-fused vesicles.

Visualizing Experimental Workflows and Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships in the study of this compound model membranes.

Experimental_Workflow_Vesicle_Preparation cluster_prep Vesicle Preparation DLPC_Powder This compound Powder Dissolution Dissolve in Organic Solvent DLPC_Powder->Dissolution Lipid_Film Evaporate Solvent (Lipid Film) Dissolution->Lipid_Film Hydration Hydrate with Aqueous Buffer Lipid_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion through Porous Membrane MLVs->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs

Caption: Workflow for the preparation of large unilamellar vesicles (LUVs) from this compound powder.

SLB_Formation_and_Characterization cluster_formation SLB Formation cluster_characterization Biophysical Characterization LUVs DLPC Vesicles (LUVs or SUVs) Incubation Incubate Vesicles with Substrate LUVs->Incubation SANS Small-Angle Neutron Scattering LUVs->SANS Bilayer Structure, Area per Lipid Substrate Clean Hydrophilic Substrate (e.g., Mica) Substrate->Incubation Fusion Vesicle Adsorption, Rupture, and Fusion Incubation->Fusion SLB Supported Lipid Bilayer (SLB) Fusion->SLB Rinsing Rinse to Remove Excess Vesicles SLB->Rinsing Final_SLB Final SLB for Characterization Rinsing->Final_SLB AFM Atomic Force Microscopy (AFM) Final_SLB->AFM Topography, Thickness DSC Differential Scanning Calorimetry MLVs MLVs MLVs->DSC Phase Transitions, Enthalpy

Caption: Workflow for supported lipid bilayer (SLB) formation and subsequent characterization by various biophysical techniques.

Applications in Biophysical Research

Interaction with Peptides and Proteins

DLPC model membranes are extensively used to study the interactions of peptides and proteins with lipid bilayers. These studies are crucial for understanding the mechanisms of action of antimicrobial peptides, cell-penetrating peptides, and the function of integral and peripheral membrane proteins. Techniques such as fluorescence spectroscopy, circular dichroism, and molecular dynamics simulations are employed to investigate peptide-induced changes in membrane structure and dynamics. For instance, studies have shown how different peptides can induce curvature in the membrane, leading to the formation of pores or vesicles.[7]

Drug Delivery and Formulation

In the pharmaceutical sciences, DLPC liposomes serve as model carriers for drug delivery systems. The physical properties of the lipid bilayer, such as its thickness and fluidity, can significantly influence the encapsulation efficiency, stability, and release kinetics of therapeutic agents. Biophysical studies on DLPC-based formulations help in optimizing these parameters for effective drug delivery.

Elucidating Fundamental Membrane Properties

DLPC is a workhorse lipid for fundamental studies on the physical properties of lipid bilayers. Its well-defined characteristics allow for the systematic investigation of factors such as lipid asymmetry, the formation of lipid domains, and the influence of cholesterol on membrane mechanics.[8] For example, atomic force microscopy has been used to study the distribution and dynamics of gel-phase domains in DLPC-containing mixed lipid bilayers.[4][8]

Conclusion

This compound is a versatile and indispensable tool in the field of biophysics and drug development. Its well-characterized physical properties and the ability to form stable model membranes make it an ideal system for a wide array of studies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists to design and interpret experiments aimed at unraveling the complexities of biological membranes and developing novel therapeutic strategies. The continued use of DLPC in conjunction with advanced biophysical techniques will undoubtedly lead to further insights into the structure, dynamics, and function of lipid bilayers.

References

The Biological Activity of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated glycerophospholipid characterized by two lauric acid (12:0) chains. Its unique physicochemical properties, particularly its relatively short acyl chains, make it a valuable tool in biophysical research and an active molecule with diverse, context-dependent biological effects. This technical guide provides a comprehensive overview of the biological activities of DLPC, detailing its role in model membrane systems, its influence on cellular signaling pathways, and its emerging therapeutic potential.

Physicochemical and Biophysical Properties

DLPC's amphiphilic nature, with a hydrophilic phosphocholine headgroup and hydrophobic lauroyl tails, enables it to self-assemble into bilayers in aqueous environments.[1][2] It is frequently used in the creation of artificial membranes and liposomes to study lipid-protein interactions and membrane dynamics.[3] A key characteristic of DLPC is its low phase transition temperature (T_m), which means it remains in a fluid, liquid-crystalline state at physiological temperatures.[1][4]

This property is instrumental in forming thinner and more fluid model membranes compared to phospholipids with longer acyl chains like dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC).[3] This allows researchers to investigate phenomena such as hydrophobic mismatch, where the thickness of the lipid bilayer does not match the hydrophobic length of an embedded transmembrane protein.[3] Studies have shown that in these thinner DLPC membranes, molecules like cholesterol do not integrate in the same way as in thicker membranes, instead residing more towards the bilayer's midplane.[5]

Table 1: Physicochemical Properties of DLPC

PropertyValueReference
Chemical Formula C₃₂H₆₄NO₈P[6]
Molecular Weight 621.8 g/mol [6]
Acyl Chain Composition Two lauric acid (12:0) chains[3]
Main Phase Transition Temperature (T_m) -1°C[4]

Biological Activities and Cellular Effects

Recent research has unveiled that DLPC is not merely a structural lipid but an active signaling molecule with profound and often cell-type-specific effects, ranging from inducing a specific form of cell death in cancers to protecting healthy liver cells.

Anticancer Activity via Ferroptosis Induction

DLPC has demonstrated significant cytotoxic effects against several types of cancer cells by inducing ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[7][8]

  • Cell-Type Specificity : The anticancer activity of DLPC is highly specific. It effectively inhibits the viability and proliferation of colon cancer (MC38), liver cancer (SMMC-7721, Hepa1-6), and osteosarcoma (MG63, U2OS) cell lines.[7] In contrast, melanoma (A875, B16F10) and certain hematological tumor cell lines (Jurkat, MM.1S) are less sensitive or resistant to its effects.[7]

  • Mechanism : The cell death induced by DLPC is confirmed to be ferroptosis, as it can be prevented by ferroptosis inhibitors like Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1), as well as the iron chelator desferrioxamine (DFO).[7] It does not, however, respond to apoptosis inhibitors such as Z-VAD.[7]

  • Safety Profile : Importantly, DLPC shows no growth inhibition in normal primary splenocytes and hepatocytes.[7] This suggests a favorable safety profile, as myelosuppression and hepatotoxicity are common side effects of many chemotherapy drugs.[7]

Table 2: Effect of DLPC on Cancer Cell Viability

Cell LineCell TypeEffect of DLPCReference
MC38 Mouse Colon CancerSignificant growth inhibition[7][9]
SMMC-7721 Human Liver CancerInhibited viability[7]
Hepa1-6 Mouse Liver CancerInhibited viability[7]
MG63 Human OsteosarcomaDramatically inhibited viability[7]
U2OS Human OsteosarcomaDramatically inhibited viability[7]
A875 Human MelanomaLess sensitive[7]
B16F10 Mouse MelanomaLess sensitive[7]
Jurkat Human T-lymphocytic LeukemiaNo effect on viability[7]
Hepatoprotective and Metabolic Regulation

Contrary to its effects on liver cancer cells, DLPC exhibits protective and beneficial activities in normal hepatocytes.

  • Hepatoprotection : DLPC has been shown to protect hepatocytes from ethanol-induced apoptosis.[7][10] It can reproduce the anti-apoptotic effects of polyenylphosphatidylcholine (PPC), a complex mixture used to treat alcohol-induced liver injury, suggesting DLPC is a key active component.[10] Furthermore, DLPC was observed to increase the viability of primary hepatocytes in culture.[7]

  • Metabolic Regulation : DLPC acts as an agonist for the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a critical role in metabolism.[6][11] As an LRH-1 agonist, DLPC helps reduce liver fat accumulation by suppressing lipogenesis (the metabolic process of fat synthesis).[11]

Regulation of Apoptosis

Beyond ferroptosis, DLPC is involved in modulating classical apoptosis pathways, again in a context-dependent manner.

  • Anti-Apoptotic Action : In a model of ethanol-induced liver injury, DLPC supplementation decreased hepatocyte apoptosis by reducing the cytosolic concentration of cytochrome c and inhibiting the activity of caspase 3.[10] This effect may be associated with an upregulation of the anti-apoptotic protein Bcl-xL.[10]

  • Pro-Apoptotic Action : In bovine ovarian granulosa cells, activation of LRH-1 by DLPC was found to promote apoptosis. This process involves the progestogen receptor signaling pathway and is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in cleaved-caspase 3.[12]

Signaling Pathways Modulated by DLPC

The diverse biological effects of DLPC are mediated through its interaction with several key cellular signaling pathways.

DLPC_Ferroptosis_Pathway DLPC DLPC Treatment Membrane Cell Membrane Lipid Peroxidation DLPC->Membrane Induces Ferroptosis Ferroptosis Membrane->Ferroptosis Fe Iron-dependent ROS Production Fe->Membrane Inhibitors Inhibited by: Fer-1, Lip-1, DFO Ferroptosis->Inhibitors DLPC_LRH1_Pathway cluster_nucleus Nucleus DLPC DLPC LRH1 LRH-1 (Nuclear Receptor) DLPC->LRH1 Activates LipogenesisGenes Lipogenic Gene Expression LRH1->LipogenesisGenes Suppresses Nucleus Nucleus FatAccumulation Hepatic Fat Accumulation LipogenesisGenes->FatAccumulation Leads to DLPC_Apoptosis_Pathway cluster_hepa Hepatocytes (Ethanol Stress) cluster_gran Granulosa Cells DLPC_H DLPC BclxL ↑ Bcl-xL DLPC_H->BclxL CytoC_H ↓ Cytosolic Cytochrome c BclxL->CytoC_H Casp3_H ↓ Caspase 3 Activity CytoC_H->Casp3_H Apoptosis_H Apoptosis Inhibition Casp3_H->Apoptosis_H DLPC_G DLPC P4_Sig Progestogen Signaling DLPC_G->P4_Sig Bcl2 ↓ Bcl-2 P4_Sig->Bcl2 Casp3_G ↑ Cleaved Caspase 3 P4_Sig->Casp3_G Apoptosis_G Apoptosis Induction Bcl2->Apoptosis_G Casp3_G->Apoptosis_G Cell_Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Varying [DLPC] A->B C 3. Incubate (e.g., 24 hours) B->C D 4. Add Viability Reagent (MTT/CCK-8) C->D E 5. Measure Absorbance D->E F 6. Normalize Data to Control E->F

References

Methodological & Application

Protocol for the Preparation of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, which are used as a versatile platform for drug delivery.[1][2][3] Their biocompatibility and biodegradability make them attractive carriers for both hydrophilic and hydrophobic therapeutic agents. 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phospholipid commonly used in the formation of liposomes for various research and pharmaceutical applications. This document provides detailed protocols for the preparation of this compound liposomes using the thin-film hydration method, followed by downsizing techniques such as sonication or extrusion to achieve unilamellar vesicles of a desired size.

Materials and Equipment

Materials
  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Organic solvent (e.g., chloroform, chloroform:methanol mixture)[4][5]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)[6][7]

Equipment
  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator[6][8]

  • Liposome extruder[9][10][11]

  • Polycarbonate membranes (various pore sizes)[9][10]

  • Dynamic Light Scattering (DLS) instrument

  • Round-bottom flask

  • Glass vials

  • Syringes

Experimental Protocols

The preparation of this compound liposomes typically involves three main stages:

  • Preparation of a thin lipid film.

  • Hydration of the lipid film to form multilamellar vesicles (MLVs).

  • Downsizing of MLVs to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Thin-Film Hydration Method

The thin-film hydration technique, also known as the Bangham method, is a widely used approach for liposome preparation.[12] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs).[12][13][14]

Protocol:

  • Dissolve this compound in a suitable organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture) in a round-bottom flask.[4] The concentration of the lipid solution should typically be in the range of 10-20 mg/mL.[5]

  • Attach the flask to a rotary evaporator.

  • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tm) of DLPC (-1°C). A temperature of 30-40°C is generally sufficient.[4]

  • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

  • To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 1-2 hours or overnight.[4][7]

  • Hydrate the dried lipid film by adding the desired aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature above the Tm of the lipid.[4][14] The volume of the buffer will determine the final lipid concentration.

  • Agitate the flask by gentle rotation or vortexing to facilitate the detachment of the lipid film and the formation of a milky suspension of multilamellar vesicles (MLVs).[4]

Liposome Sizing: Sonication and Extrusion

The MLVs produced by the thin-film hydration method are heterogeneous in size. To obtain unilamellar vesicles with a defined size distribution, downsizing methods such as sonication or extrusion are employed.[4]

Sonication uses high-frequency sound waves to break down the large MLVs into smaller unilamellar vesicles (SUVs).[15] Both probe and bath sonication can be used.

Probe Sonication Protocol:

  • Place the MLV suspension in a glass vial and immerse it in an ice bath to prevent overheating.[4]

  • Insert the probe of the sonicator into the suspension.

  • Sonicate the sample using short pulses (e.g., 30 seconds on, 30 seconds off) to minimize heat generation.[4]

  • The total sonication time will depend on the desired final size and the volume of the sample, but typically ranges from 5 to 15 minutes.[4]

  • After sonication, centrifuge the liposome suspension to remove any titanium particles shed from the probe tip.[8][16]

Bath Sonication Protocol:

  • Place the sealed vial containing the MLV suspension in a bath sonicator.

  • Ensure the water level in the sonicator is sufficient to cover the sample.

  • Sonicate for a period of 30 to 60 minutes, or until the suspension becomes clear.[17]

Extrusion is a widely used technique to produce LUVs with a homogenous size distribution.[9][10][11] This method involves forcing the MLV suspension through polycarbonate membranes with defined pore sizes.[9][10]

Extrusion Protocol:

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). For a more uniform size distribution, it is recommended to sequentially extrude through membranes of decreasing pore size (e.g., 400 nm, then 200 nm, then 100 nm).

  • Load the MLV suspension into one of the syringes of the extruder.

  • Force the suspension through the membrane to the other syringe.

  • Repeat this process for an odd number of passes (typically 11-21 passes) to ensure that the final liposome suspension is in the second syringe.[7]

  • The extrusion process should be performed at a temperature above the Tm of DLPC.

Data Presentation

The following tables summarize key quantitative parameters for the preparation of this compound liposomes.

Table 1: Thin-Film Hydration Parameters

ParameterRecommended Value/RangeReference
LipidThis compound-
Organic SolventChloroform or Chloroform:Methanol (2:1 v/v)[4]
Lipid Concentration in Solvent10-20 mg/mL[5]
Evaporation Temperature30-40 °C[4]
Hydration BufferPBS (pH 7.4) or HEPES buffer[6][7]
Final Lipid Concentration1-10 mg/mL[4]

Table 2: Sonication and Extrusion Parameters

MethodParameterRecommended Value/RangeReference
Probe Sonication Power OutputVaries by instrument[6]
Pulse Duration30s ON / 30s OFF[4]
Total Sonication Time5-15 minutes[4]
Bath Sonication Sonication Time30-60 minutes[17]
Extrusion Membrane Pore Size100 nm (or desired size)[10][18]
Number of Passes11-21[7]
Extrusion Temperature> -1°C (DLPC Tm)-

Table 3: Expected Liposome Characteristics

ParameterMethodExpected OutcomeReference
Size (Diameter) Sonication20-50 nm (SUVs)[19]
Extrusion (100 nm filter)~100-120 nm (LUVs)[18]
Polydispersity Index (PDI) Sonication< 0.3[20]
Extrusion< 0.1[20]
Lamellarity Sonication/ExtrusionUnilamellar[1][19]

Mandatory Visualization

LiposomePreparationWorkflow cluster_0 Step 1: Thin-Film Hydration cluster_1 Step 2: Sizing cluster_2 Step 3: Characterization A Dissolve this compound in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Hydrate Lipid Film with Aqueous Buffer B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Sonication D->E for SUVs F Extrusion D->F for LUVs G Small Unilamellar Vesicles (SUVs) E->G H Large Unilamellar Vesicles (LUVs) F->H I Dynamic Light Scattering (DLS) G->I H->I J Size and PDI Analysis I->J

Caption: Experimental workflow for this compound liposome preparation.

Characterization

The size and polydispersity of the prepared this compound liposomes should be characterized using Dynamic Light Scattering (DLS).[7][20][21]

DLS Measurement Protocol:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.[19]

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including temperature and acquisition time.

  • Perform the measurement to obtain the average particle size (z-average diameter) and the polydispersity index (PDI).

Stability and Storage

For short-term storage, this compound liposomes should be kept at 4°C to minimize lipid degradation and fusion.[16] For long-term storage, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be avoided as they can disrupt the liposome structure.[4] The stability of liposomes can be influenced by factors such as lipid composition, size, and the presence of stabilizing agents like cholesterol or PEGylated lipids.[2][22][23] The physical stability of the liposome dispersion over time can be monitored by periodically measuring the size and PDI using DLS.[24]

References

Application Notes and Protocols for the Preparation of 1,2-DLPC Vesicles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) vesicles for drug delivery applications. The following sections detail the principles, protocols, and key considerations for formulating drug-loaded DLPC liposomes.

Introduction to this compound Vesicles

This compound is a saturated phospholipid with two 12-carbon acyl chains. Its relatively short chain length results in a low phase transition temperature (Tm) of -2°C, making DLPC vesicles highly fluid and permeable at physiological temperatures.[1] This property can be advantageous for certain drug delivery applications where rapid drug release is desired. DLPC is commonly used in the generation of micelles, liposomes, and other artificial membranes.[2][3]

Vesicle Preparation Methodologies

The most common method for preparing DLPC vesicles is the thin-film hydration technique, followed by size reduction using extrusion or sonication to achieve a unilamellar vesicle suspension with a defined size distribution.[4][5]

Thin-Film Hydration Protocol

This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[6][7]

Materials:

  • This compound

  • Cholesterol (optional, for modulating membrane fluidity and stability)

  • Chloroform or a chloroform:methanol mixture

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Vacuum pump

Protocol:

  • Dissolve this compound and any other lipid components (e.g., cholesterol) in a suitable organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the boiling point of the solvent to form a thin, uniform lipid film on the inner surface of the flask.

  • Continue to rotate the flask under reduced pressure to ensure complete removal of the organic solvent.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydrate the lipid film by adding the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DLPC (-2°C); room temperature is sufficient.[5]

  • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

Experimental Workflow for Thin-Film Hydration

ThinFilmHydration cluster_prep Lipid Film Preparation cluster_hydration Vesicle Formation Dissolve Lipids Dissolve Lipids Evaporate Solvent Evaporate Solvent Dissolve Lipids->Evaporate Solvent Organic Solvent Vacuum Dry Vacuum Dry Evaporate Solvent->Vacuum Dry Thin Lipid Film Hydrate Film Hydrate Film Vacuum Dry->Hydrate Film Aqueous Buffer Agitate Agitate Hydrate Film->Agitate MLVs MLVs Agitate->MLVs

Caption: Workflow of multilamellar vesicle (MLV) preparation using the thin-film hydration method.

Vesicle Sizing: Extrusion and Sonication

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension must be downsized. Extrusion is the preferred method as it is more reproducible and offers better control over the final vesicle size.[9][10]

Extrusion involves forcing the MLV suspension through polycarbonate membranes with defined pore sizes.[11][12]

Materials:

  • MLV suspension

  • Extruder device (e.g., mini-extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Protocol:

  • Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

  • Load the MLV suspension into one of the syringes.

  • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[8]

  • The final product is a translucent suspension of large unilamellar vesicles (LUVs).

Experimental Workflow for Vesicle Extrusion

Caption: Workflow for producing large unilamellar vesicles (LUVs) by extrusion.

Sonication uses high-frequency sound waves to break down MLVs into smaller unilamellar vesicles (SUVs).[13][14][15]

Materials:

  • MLV suspension

  • Probe sonicator or bath sonicator

  • Ice bath

Protocol:

  • Place the vial containing the MLV suspension in an ice bath to prevent overheating.

  • If using a probe sonicator, insert the probe into the suspension.

  • Sonicate the suspension in short bursts with cooling periods in between to avoid excessive heat generation, which can degrade the lipids.[13][15]

  • Continue sonication until the suspension becomes clear, indicating the formation of SUVs.

  • Centrifuge the sonicated sample to remove any titanium particles shed from the probe tip.[13][15]

Drug Loading Techniques

Drugs can be loaded into DLPC vesicles using either passive or active loading methods. The choice of method depends on the physicochemical properties of the drug.[8][16]

Passive Loading

In passive loading, the drug is encapsulated during the vesicle formation process.[17][18]

  • For Hydrophilic Drugs: The drug is dissolved in the aqueous hydration buffer. The encapsulation efficiency is often low, as it is limited by the volume of the aqueous core.[8]

  • For Hydrophobic Drugs: The drug is co-dissolved with the lipids in the organic solvent during the thin-film preparation. This method can achieve high encapsulation efficiency as the drug partitions into the lipid bilayer.[8]

Active Loading

Active loading, or remote loading, involves loading the drug into pre-formed vesicles. This technique is particularly useful for weakly amphipathic drugs and can achieve high encapsulation efficiencies.[19][20] A common method involves using a pH gradient.

Protocol for Active Loading using a pH Gradient:

  • Prepare empty DLPC vesicles with an acidic internal buffer (e.g., citrate buffer, pH 4.0).

  • Exchange the external buffer with a high pH buffer (e.g., HEPES, pH 7.5) using dialysis or gel filtration.[8]

  • Add the weakly basic drug (dissolved in the high pH external buffer) to the vesicle suspension.

  • The uncharged form of the drug will diffuse across the lipid bilayer into the acidic core, where it becomes protonated and trapped.

Signaling Pathway for Active Drug Loading

ActiveLoading cluster_vesicle DLPC Vesicle VesicleCore Acidic Core (pH 4.0) Drug_Charged Drug (Charged/Trapped) VesicleCore->Drug_Charged Protonation LipidBilayer Lipid Bilayer LipidBilayer->VesicleCore ExternalMedium External Medium (pH 7.5) Drug_Uncharged Drug (Uncharged) ExternalMedium->Drug_Uncharged Drug_Uncharged->LipidBilayer Diffusion

Caption: Mechanism of active drug loading into a DLPC vesicle using a pH gradient.

Characterization of DLPC Vesicles

After preparation, it is crucial to characterize the drug-loaded vesicles to ensure they meet the desired specifications for the intended application.

Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Size: The vesicle diameter is a critical parameter that influences the in vivo circulation time and biodistribution.

  • Polydispersity Index (PDI): This is a measure of the homogeneity of the vesicle size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications.[21]

  • Zeta Potential: This indicates the surface charge of the vesicles and is a predictor of their colloidal stability. High absolute zeta potential values (e.g., > ±30 mV) suggest good stability due to electrostatic repulsion between vesicles.[22]

Encapsulation Efficiency and Drug Loading

The amount of drug successfully encapsulated within the vesicles is a key determinant of the formulation's potency.

  • Encapsulation Efficiency (EE%): The percentage of the initial drug that is successfully entrapped in the vesicles.

  • Drug Loading (DL%): The weight percentage of the drug relative to the total weight of the lipid.

These parameters are determined by separating the unencapsulated drug from the drug-loaded vesicles (e.g., by ultracentrifugation or size exclusion chromatography) and then quantifying the drug in the vesicles using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[13]

In Vitro Drug Release

In vitro drug release studies are performed to predict the in vivo performance of the formulation. The dialysis bag method is commonly used for this purpose.[7][23]

Protocol for In Vitro Drug Release:

  • Place a known amount of the drug-loaded vesicle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of drug released at each time point using a suitable analytical method.

Quantitative Data Summary

The following tables summarize the physicochemical properties and drug loading characteristics of various drug-loaded DLPC vesicle formulations.

Table 1: Physicochemical Characterization of Drug-Loaded DLPC Vesicles

DrugFormulation CompositionSize (nm)PDIZeta Potential (mV)Reference
CisplatinDLPC/Cholesterol~1100.038-1.13[19]
Diallyl DisulfideDLPC/Cholesterol~1180.015-2.36[19]

Table 2: Drug Encapsulation and In Vitro Release from DLPC Vesicles

DrugEncapsulation Efficiency (%)Drug Loading (%)In Vitro Release ConditionsCumulative Release (%)Time (h)Reference
Cisplatin90.21 ± 4.21----[19]
Diallyl Disulfide93.14 ± 2.50----[19]

Data for in vitro release of cisplatin and diallyl disulfide from DLPC vesicles is not currently available in the cited literature.

Stability of DLPC Vesicles

The stability of liposomal formulations is a critical factor for their clinical translation. DLPC vesicles, due to their low Tm, can be prone to aggregation and drug leakage upon storage. The inclusion of cholesterol can improve membrane rigidity and stability. Stability studies should be conducted to evaluate changes in vesicle size, PDI, zeta potential, and drug retention over time at different storage conditions.

Conclusion

The preparation of this compound vesicles for drug delivery is a well-established process. The thin-film hydration method followed by extrusion is a robust and reproducible technique for generating unilamellar vesicles with controlled size. The choice of drug loading method depends on the properties of the drug to be encapsulated. Thorough characterization of the final formulation is essential to ensure its quality, efficacy, and stability. While DLPC offers advantages for rapid drug release, careful consideration of formulation parameters is necessary to achieve a stable and effective drug delivery system.

References

Application Notes and Protocols for Reconstitution of Membrane Proteins into 1,2-DLPC Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanodiscs have emerged as a powerful tool for the functional and structural investigation of membrane proteins. These discoidal lipid bilayers, encircled by a "belt" of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs), provide a more native-like environment compared to traditional detergent micelles.[1][2][3] This application note provides a detailed protocol for the reconstitution of membrane proteins into nanodiscs using 1,2-dioleoyl-sn-glycero-3-phosphocholine (1,2-DLPC), a phospholipid commonly used for its stability and phase behavior.

The reconstitution process involves the self-assembly of the membrane protein of interest, MSPs, and phospholipids upon removal of a solubilizing detergent.[4][5][6] The resulting nanodiscs, containing the integrated membrane protein, are soluble in aqueous solutions, rendering them amenable to a wide array of biophysical and biochemical analyses, including Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and cryo-electron microscopy (cryo-EM).[7][8][9]

Key Advantages of DLPC Nanodiscs

  • Native-like Environment: Provides a lipid bilayer context that helps maintain the native conformation and function of the embedded membrane protein.[1][10]

  • Solubility and Monodispersity: Nanodisc-reconstituted membrane proteins are soluble in aqueous buffers, and the resulting particles are relatively homogeneous in size.[4][11]

  • Accessibility: Both the intracellular and extracellular domains of the membrane protein are accessible for interaction studies.[8]

  • Detergent-Free: The final preparation is detergent-free, which is crucial for many functional and structural studies where detergents can be denaturing or interfering.[10][12][13]

Data Presentation: Quantitative Parameters for Reconstitution

Successful reconstitution of membrane proteins into DLPC nanodiscs is critically dependent on the stoichiometry of the components. The following table summarizes empirically determined molar ratios for successful reconstitution. Note that optimal ratios may vary depending on the specific membrane protein and should be determined empirically.[2]

Component RatioRecommended Starting Ratio (molar)Range for Optimization (molar)Purpose
DLPC:MSP50:130:1 to 80:1Determines the size of the nanodisc.[2]
MSP:Membrane Protein20:110:1 to 150:1Influences the incorporation efficiency and oligomeric state of the protein.[7]
Cholate:DLPC2:11.5:1 to 3:1Ensures complete solubilization of the lipid.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the reconstitution of a detergent-solubilized membrane protein into this compound nanodiscs.

Materials and Reagents
  • Purified membrane protein of interest, solubilized in a suitable detergent (e.g., DDM, LDAO).

  • Membrane Scaffold Protein (e.g., MSP1D1, MSP1E3D1). Lyophilized or frozen stock.

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphocholine) in chloroform.

  • Sodium cholate.

  • Bio-Beads™ SM-2 Adsorbents (or equivalent).

  • Reconstitution Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA.

  • Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).

  • SEC Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl.

Protocol for Reconstitution
  • Preparation of DLPC/Cholate Micelles:

    • In a glass vial, dispense the required volume of DLPC in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

    • Resuspend the lipid film in Reconstitution Buffer containing a concentration of sodium cholate that results in a 2:1 molar ratio of cholate to DLPC.

    • Vortex or sonicate the mixture until the solution is clear, indicating complete solubilization of the lipid into micelles.

  • Assembly of the Reconstitution Mixture:

    • In a microcentrifuge tube, combine the purified membrane protein, the appropriate Membrane Scaffold Protein, and the prepared DLPC/cholate micelles at the desired molar ratios (refer to the table above for starting points).

    • Add Reconstitution Buffer to reach the final desired volume. The final cholate concentration should be above its critical micelle concentration (CMC).

    • Incubate the mixture on ice or at 4°C for 1-2 hours with gentle rocking.[7]

  • Detergent Removal and Nanodisc Formation:

    • Prepare the Bio-Beads by washing them with methanol and then extensively with water. Store them in water until use.

    • Add a generous amount of the washed and drained Bio-Beads (approximately 0.8 g of wet beads per 1 ml of reconstitution mixture) to the assembly mixture.[6]

    • Incubate the mixture with the Bio-Beads at 4°C for 4 to 18 hours on a rotator or shaker to facilitate the removal of the detergent.[5] This slow removal of detergent drives the self-assembly of the nanodiscs.

  • Purification of Assembled Nanodiscs:

    • After incubation, carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.

    • Centrifuge the supernatant at high speed (e.g., 14,000 x g) for 15 minutes to pellet any large aggregates.[2]

    • Filter the resulting supernatant through a 0.22 µm filter.

    • Purify the nanodiscs using a size exclusion chromatography (SEC) column equilibrated with SEC Buffer.[7] Monitor the elution profile at 280 nm.

    • Collect fractions corresponding to the expected size of the protein-loaded nanodiscs. The elution volume will be smaller for protein-loaded nanodiscs compared to empty nanodiscs.

  • Characterization and Storage:

    • Analyze the collected fractions by SDS-PAGE to confirm the presence of both the MSP and the target membrane protein.

    • Characterize the size and homogeneity of the nanodiscs using techniques such as Dynamic Light Scattering (DLS) or native PAGE.

    • For long-term storage, flash-freeze the purified nanodiscs in liquid nitrogen and store at -80°C. The addition of 10% glycerol can help prevent damage during freezing.[7]

Mandatory Visualizations

Experimental Workflow for Nanodisc Reconstitution

G cluster_prep Preparation cluster_assembly Assembly cluster_reconstitution Reconstitution cluster_purification Purification & Analysis p1 1. Prepare DLPC Film p2 2. Solubilize with Cholate p1->p2 Add Reconstitution Buffer + Cholate a1 3. Mix Components: - Membrane Protein - MSP - DLPC/Cholate Micelles p2->a1 Mix a2 4. Incubate at 4°C a1->a2 r1 5. Add Bio-Beads a2->r1 Transfer r2 6. Incubate at 4°C (Detergent Removal) r1->r2 pu1 7. Remove Bio-Beads r2->pu1 Collect Supernatant pu2 8. Centrifuge & Filter pu1->pu2 pu3 9. Size Exclusion Chromatography (SEC) pu2->pu3 pu4 10. Characterize Fractions (SDS-PAGE, DLS) pu3->pu4

Caption: Workflow for membrane protein reconstitution into nanodiscs.

Logical Relationship of Nanodisc Components

G nd Protein-Loaded Nanodisc msp Membrane Scaffold Protein (MSP) nd->msp encircled by dlpc This compound Bilayer nd->dlpc contains mp Membrane Protein dlpc->mp embeds

Caption: Components of a protein-loaded nanodisc.

References

Application Notes and Protocols for Fluorescence Microscopy of 1,2-DLPC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the biophysical properties of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) membranes using common fluorescence microscopy techniques. DLPC is a synthetic phospholipid with two 12-carbon saturated acyl chains, making it a valuable model for studying lipid bilayer characteristics. Its relatively low phase transition temperature ensures a fluid membrane state at ambient temperatures, facilitating a variety of biophysical assays.

This document outlines the principles and step-by-step procedures for three powerful fluorescence microscopy techniques: Fluorescence Recovery After Photobleaching (FRAP) to measure lipid lateral diffusion, Förster Resonance Energy Transfer (FRET) to probe molecular interactions, and Laurdan Generalized Polarization (GP) to assess membrane order and fluidity.

Quantitative Data Summary

The following table summarizes key quantitative parameters obtained from fluorescence microscopy studies of DLPC membranes. These values serve as a reference for researchers performing similar experiments.

TechniqueFluorescent Probe/SystemMembrane SystemParameterValue
FRAP Rhodamine-PEDLPC/DSPC Supported Lipid BilayerDiffusion Coefficient (D)Obstructed diffusion in high DSPC fraction
Laurdan GP LaurdanDLPC Vesicles (20°C)Generalized Polarization (GP)~ -0.3
Laurdan GP LaurdanDLPC Vesicles with 30 mol% Cholesterol (20°C)Generalized Polarization (GP)~ 0.1

I. Fluorescence Recovery After Photobleaching (FRAP) for Lipid Diffusion

FRAP is a widely used technique to measure the lateral mobility of fluorescently labeled molecules within a membrane. A high-intensity laser pulse irreversibly photobleaches the fluorophores in a defined region of interest (ROI). The subsequent recovery of fluorescence in the ROI, due to the movement of unbleached fluorophores from the surrounding area, is monitored over time. The rate of this recovery is directly related to the diffusion coefficient of the fluorescently labeled molecules.

Experimental Protocol: FRAP on DLPC Giant Unilamellar Vesicles (GUVs)

This protocol describes the measurement of the diffusion coefficient of a fluorescent lipid analog, such as Nitrobenzoxadiazole-Phosphatidylcholine (NBD-PC), in the membrane of DLPC GUVs.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • NBD-PC (or other fluorescent lipid analog)

  • Chloroform

  • Sucrose solution (e.g., 200 mM)

  • Glucose solution (iso-osmolar to the sucrose solution)

  • Indium tin oxide (ITO) coated glass slides

  • Teflon spacer

  • AC sine wave function generator

  • Confocal laser scanning microscope with a high-power laser for bleaching and a sensitive detector.

Procedure:

  • GUV Preparation (Electroformation):

    • Prepare a lipid mixture of DLPC and 0.5 mol% NBD-PC in chloroform.

    • Spread the lipid solution evenly on the conductive side of two ITO slides and dry under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

    • Assemble an electroformation chamber by placing a Teflon spacer between the two ITO slides, with the lipid-coated sides facing each other.

    • Fill the chamber with a sucrose solution.

    • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at room temperature to induce the formation of GUVs.

    • Gently harvest the GUVs and transfer them to a chamber containing an iso-osmolar glucose solution for observation. The density difference between sucrose and glucose will cause the GUVs to settle at the bottom of the chamber.

  • FRAP Imaging:

    • Identify a suitable GUV with a uniform fluorescence distribution at the equatorial plane.

    • Acquire a few pre-bleach images of the selected region of the GUV membrane at low laser power.

    • Define a circular region of interest (ROI) on the membrane.

    • Apply a short, high-intensity laser pulse to bleach the fluorescence within the ROI.

    • Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the fluorescence recovery in the bleached area.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for photobleaching during image acquisition by monitoring the fluorescence intensity of a non-bleached region of the same GUV or a neighboring GUV.

    • Normalize the fluorescence recovery data.

    • Fit the normalized recovery curve to a diffusion model to extract the characteristic recovery time (τ).

    • Calculate the diffusion coefficient (D) using the equation: D = γ * (w² / 4τ), where 'w' is the radius of the bleached spot and 'γ' is a correction factor related to the bleach depth.

FRAP_Workflow cluster_prep GUV Preparation cluster_imaging FRAP Imaging cluster_analysis Data Analysis Lipid_Prep Prepare DLPC/NBD-PC in Chloroform Electroformation Electroformation on ITO Slides Lipid_Prep->Electroformation Harvest Harvest GUVs Electroformation->Harvest Pre_Bleach Acquire Pre-Bleach Images Harvest->Pre_Bleach Bleach Photobleach ROI Pre_Bleach->Bleach Post_Bleach Acquire Post-Bleach Image Series Bleach->Post_Bleach Intensity_Measurement Measure ROI Intensity Post_Bleach->Intensity_Measurement Normalization Normalize Recovery Curve Intensity_Measurement->Normalization Fitting Fit to Diffusion Model Normalization->Fitting Diffusion_Coefficient Calculate Diffusion Coefficient (D) Fitting->Diffusion_Coefficient FRET_Workflow cluster_prep LUV Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis Lipid_Film Prepare DLPC/Rhodamine-PE Lipid Film Hydration Hydrate Film to form MLVs Lipid_Film->Hydration Extrusion Extrude to form LUVs Hydration->Extrusion Initial_Spectrum Measure Initial FRET Signal Extrusion->Initial_Spectrum Add_Peptide Add Donor-Labeled Peptide Initial_Spectrum->Add_Peptide Final_Spectrum Measure Final FRET Signal Add_Peptide->Final_Spectrum Calculate_Efficiency Calculate FRET Efficiency (E) Final_Spectrum->Calculate_Efficiency Binding_Curve Generate Binding Curve (optional) Calculate_Efficiency->Binding_Curve LaurdanGP_Workflow cluster_prep Vesicle Preparation cluster_measurement GP Measurement cluster_analysis Data Analysis Lipid_Laurdan_Film Prepare DLPC/Laurdan Lipid Film Hydration_Extrusion Hydrate and Extrude to form LUVs Lipid_Laurdan_Film->Hydration_Extrusion Excitation Excite Sample (340-360 nm) Hydration_Extrusion->Excitation Emission_Detection Measure Emission at 440 nm and 490 nm Excitation->Emission_Detection GP_Calculation Calculate GP Value Emission_Detection->GP_Calculation

Application of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) in Nanomedicine and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phospholipid with two 12-carbon acyl chains. Its relatively short chain length results in a low phase transition temperature (Tm) of approximately -2°C, leading to the formation of thinner and more fluid lipid bilayers compared to longer-chain phospholipids like DPPC or DSPC.[1] While less common as the primary structural lipid in drug delivery systems due to its inherent instability, this compound serves as a critical component in modifying the properties of nanocarriers, particularly in the development of thermosensitive liposomes and in creating more permeable membranes for specific drug delivery applications. This document provides detailed application notes and protocols for the use of this compound in nanomedicine.

Introduction to this compound in Nanocarriers

This compound is utilized in nanomedicine primarily to modulate the physical properties of lipid-based nanoparticles. Its key characteristics include:

  • Formation of Thinner Membranes: The 12-carbon lauric acid chains of DLPC create a thinner lipid bilayer, which can be advantageous for specific applications where membrane thickness influences function.[1]

  • Increased Membrane Fluidity: With a very low phase transition temperature, DLPC exists in a fluid state at physiological temperatures, increasing the overall fluidity and permeability of the lipid membrane when incorporated with other lipids.

  • Modulation of Thermosensitivity: In thermosensitive liposomes (TSLs), which are designed to release their payload at elevated temperatures (hyperthermia), this compound can be combined with higher Tm lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (Tm ~41°C) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Tm ~55°C) to fine-tune the release temperature and kinetics.[2][3] The inclusion of a lower Tm lipid can create defects in the lipid packing at the phase transition, facilitating more rapid drug release.[3]

  • Enhanced Permeability: For certain drugs, a more permeable liposomal membrane is desirable to facilitate passive diffusion. DLPC can be incorporated to create "leaky" liposomes for controlled, passive drug release.

Quantitative Data on DLPC-Containing Nanocarriers

Table 1: Physicochemical Characterization of Phospholipid-Based Liposomes

Formulation Composition (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DPPC:DSPC:DSPE-PEG (70:25:5)110.3 ± 5.2< 0.2-8.5 ± 1.5[2]
DPPC:MSPC:DSPE-PEG (86:10:4)~100< 0.2Not Reported[4]
DMPC141.2 ± 0.60.11 - 0.15-21.5 to -25.2[5]
DPPC124.4 ± 0.60.11 - 0.15-21.5 to -25.2[5]
DSPC148.5 ± 1.50.11 - 0.15-21.5 to -25.2[5]

Note: This table presents data for liposomes formulated with various phospholipids to illustrate typical characterization values. Specific data for this compound dominant formulations is scarce.

Table 2: Drug Encapsulation Efficiency (EE) and Drug Loading (DL) in Liposomal Formulations

DrugLiposome CompositionEncapsulation Efficiency (%)Drug Loading (%)Reference
DoxorubicinDSPC/Cholesterol/Oleic Acid96.0 ± 2.92Not Reported[6]
DoxorubicinOA400 Micelles73.2 ± 2.67.32 ± 1.36[7]
5-Fluorouracil (hydrophilic)Egg Yolk Lecithin12 - 15Not Reported[8]
Ibuprofen (hydrophobic)Egg Yolk Lecithin~90Not Reported[8]

Note: Encapsulation efficiency is highly dependent on the drug's properties (hydrophilic/hydrophobic) and the liposome preparation method.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing unilamellar liposomes. The lipid composition can be adjusted to include this compound for desired membrane properties.

Materials:

  • 1,2-Dilauroyl-sn-glycero-3-phosphocholine (this compound)

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (or other lipids as required)

  • Cholesterol

  • Chloroform and/or Methanol

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Drug to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, other lipids (e.g., DPPC), and cholesterol in the desired molar ratio in a chloroform/methanol mixture in a round-bottom flask.[11]

    • For hydrophobic drugs, dissolve the drug in the organic solvent with the lipids.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the highest Tm lipid to form a thin, uniform lipid film on the inner wall of the flask.[12][13]

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer. For hydrophilic drugs, dissolve the drug in this buffer.

    • The hydration temperature should be above the Tm of the main lipid component to ensure proper liposome formation.[12][13]

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).[14][15]

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.[16]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Maintain the extruder temperature above the Tm of the lipid mixture.

    • Pass the liposome suspension through the membrane multiple times (typically 11-21 passes) to form uniformly sized liposomes.[17]

  • Purification:

    • Remove unencapsulated drug by methods such as size exclusion chromatography or dialysis.

Liposome_Preparation_Workflow Figure 1: Workflow for Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing & Purification dissolve 1. Dissolve Lipids & Drug (e.g., DLPC, DPPC, Cholesterol) in organic solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry under Vacuum evaporate->dry hydrate 4. Hydrate Film with aqueous buffer (containing hydrophilic drug) dry->hydrate Lipid Film agitate 5. Agitate to form Multilamellar Vesicles (MLVs) hydrate->agitate extrude 6. Extrusion through polycarbonate membrane (e.g., 100 nm) agitate->extrude MLV Suspension purify 7. Purify to remove unencapsulated drug extrude->purify final_product Drug-Loaded Unilamellar Vesicles purify->final_product Final Liposomes Drug_Release_Assay Figure 2: In Vitro Drug Release Assay Workflow start Drug-Loaded Liposomes dialysis 1. Place in Dialysis Bag start->dialysis release 2. Immerse in Release Buffer at controlled temperature dialysis->release sample 3. Sample buffer at time intervals release->sample quantify 4. Quantify Drug Concentration (e.g., HPLC) sample->quantify calculate 5. Calculate Cumulative % Drug Release quantify->calculate end Drug Release Profile calculate->end Thermosensitive_Release Figure 3: Mechanism of Temperature-Triggered Drug Release cluster_0 Below Phase Transition Temperature (< Tm) cluster_1 At Phase Transition Temperature (≥ Tm) stable Liposome membrane is in a stable gel phase. Drug is retained. heat Application of Local Hyperthermia (e.g., 42°C) stable->heat Temperature Increase phase_transition Lipid bilayer undergoes gel-to-liquid crystalline phase transition. heat->phase_transition defects Formation of pores and defects at lipid domain boundaries. phase_transition->defects release Rapid release of encapsulated drug. defects->release tumor Target Tumor Cell release->tumor Drug acts on tumor cells

References

Application Notes and Protocols for 1,2-DLPC in Thinner Lipid Bilayer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) in the creation of thinner lipid bilayer models. DLPC is a saturated phospholipid with two 12-carbon acyl chains, which results in the formation of significantly thinner and more fluid membranes compared to lipids with longer acyl chains.[1][2] This property makes DLPC an invaluable tool for studying a variety of biological phenomena, including the behavior of transmembrane proteins, membrane-drug interactions, and the effects of membrane thickness on cellular processes.[3][4][5]

Key Properties of this compound Bilayers

The unique characteristics of DLPC bilayers make them an excellent model system for mimicking certain biological membranes or for investigating the influence of membrane thickness on protein function and drug partitioning.[2][5] Below is a summary of the key quantitative properties of DLPC bilayers.

PropertyValueExperimental ConditionsSource
Hydrophobic Thickness ~24 - 29.6 ÅFully hydrated, fluid phase (30-50 °C)[6][7]
Bilayer Thickness ~30 ÅDLPC/CHAPSO particles[8]
Area per Lipid ~63.2 ± 0.5 ŲFully hydrated, fluid phase (30 °C)[9]
Phase Transition Temperature (Tm) -2 °C to -0.4 °CFully hydrated[7][10]
Volume per Lipid ~991 ųFully hydrated[9]

Applications in Research and Drug Development

Thinner lipid bilayers created using DLPC are instrumental in a variety of research and development applications:

  • Studying Transmembrane Proteins: The hydrophobic thickness of a lipid bilayer can significantly influence the structure, orientation, and function of transmembrane proteins. DLPC bilayers provide a thinner environment to study proteins that reside in naturally thin membranes or to investigate the effects of hydrophobic mismatch.[2]

  • Drug-Membrane Interactions: The partitioning and permeation of drug molecules across cell membranes are critical for their efficacy. Thinner DLPC bilayers can be used to model these interactions and understand how membrane thickness affects drug absorption and distribution.[3][4]

  • Amyloid Protein Aggregation: Pathologically thin bilayers have been implicated in the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. DLPC serves as a model for these thinned membranes to study the mechanisms of Aβ aggregation and toxicity.[5][11]

  • Model Membrane Systems: DLPC is frequently used in the creation of various model membrane systems, including liposomes, nanodiscs, and supported lipid bilayers, to investigate fundamental biophysical properties of membranes.[1][2]

Experimental Protocols

Detailed methodologies for preparing and characterizing DLPC-based lipid bilayer models are provided below.

Protocol 1: Preparation of DLPC Unilamellar Vesicles (Liposomes) by Sonication

This protocol describes the preparation of small unilamellar vesicles (SUVs) from DLPC using probe-tip sonication.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) powder

  • Buffer solution (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Chloroform (optional, for lipid film method)

  • Glass vials

  • Probe-tip sonicator

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Lipid Hydration:

    • Weigh the desired amount of DLPC powder and transfer it to a clean glass vial.

    • Add the appropriate volume of buffer to achieve the desired lipid concentration (e.g., 1-25 mg/mL).[12]

    • Vortex the mixture vigorously to hydrate the lipid powder, which will result in a milky white suspension of multilamellar vesicles (MLVs).[12][13]

  • Sonication:

    • To create smaller, unilamellar vesicles, sonicate the lipid suspension using a probe-tip sonicator.

    • Set the sonicator to a low power setting (e.g., 20% duty cycle) with a pulse-on and pulse-off cycle (e.g., 2 seconds on, 2 seconds off) to prevent excessive heating of the sample.[13]

    • Sonication time can be varied to control the size of the vesicles. A total sonication time of 8-10 minutes, performed in cycles, is a good starting point.[13]

  • Centrifugation:

    • After sonication, centrifuge the sample at high speed (e.g., 10,000 x g) for a few minutes to pellet any titanium particles shed from the sonicator tip and any remaining large lipid aggregates.[12]

  • Storage:

    • Carefully transfer the supernatant containing the DLPC SUVs to a clean tube.

    • Store the liposome suspension at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

G Workflow for DLPC Liposome Preparation start Start weigh Weigh DLPC Powder start->weigh hydrate Hydrate with Buffer (Vortex) weigh->hydrate mlvs Multilamellar Vesicles (MLVs) (Milky Suspension) hydrate->mlvs sonicate Probe-Tip Sonication (Pulsed Cycles) mlvs->sonicate suvs Small Unilamellar Vesicles (SUVs) sonicate->suvs centrifuge Centrifuge to Remove Debris suvs->centrifuge supernatant Collect Supernatant centrifuge->supernatant store Store at 4°C supernatant->store end End store->end

Workflow for DLPC Liposome Preparation
Protocol 2: Formation of a Supported Lipid Bilayer (SLB) by Vesicle Fusion

This protocol outlines the formation of a DLPC supported lipid bilayer on a solid substrate, such as mica or silica, via the vesicle fusion method.

Materials:

  • DLPC unilamellar vesicles (prepared as in Protocol 1)

  • Substrate (e.g., freshly cleaved mica or cleaned silica wafer)

  • Buffer solution

  • Incubation chamber

Procedure:

  • Substrate Preparation:

    • Ensure the substrate is atomically clean. For mica, cleave the surface with tape immediately before use. For silica, clean thoroughly using methods such as piranha solution or UV/ozone treatment.

  • Vesicle Fusion:

    • Place the clean substrate in an incubation chamber.

    • Add the DLPC vesicle solution to the chamber, ensuring the substrate is fully submerged.

    • The concentration of the vesicle solution and the incubation time are critical parameters that may need optimization. A typical starting point is a lipid concentration of 0.1-1 mg/mL and an incubation time of 30-60 minutes.[14]

  • Rinsing:

    • After incubation, gently rinse the substrate with copious amounts of buffer to remove any unfused or excess vesicles. This step is crucial for obtaining a single, continuous bilayer.

  • Characterization:

    • The formation and quality of the SLB can be characterized using techniques such as Atomic Force Microscopy (AFM) to visualize the bilayer and identify any defects, and Fluorescence Recovery After Photobleaching (FRAP) to confirm the fluidity of the bilayer.

G Workflow for Supported Lipid Bilayer Formation start Start prepare_substrate Prepare Clean Substrate (e.g., Mica, Silica) start->prepare_substrate prepare_vesicles Prepare DLPC Unilamellar Vesicles (Protocol 1) start->prepare_vesicles incubate Incubate Substrate with Vesicles prepare_substrate->incubate prepare_vesicles->incubate fusion Vesicle Adsorption and Rupture (Spontaneous Fusion) incubate->fusion rinse Rinse with Buffer to Remove Excess Vesicles fusion->rinse slb Supported Lipid Bilayer (SLB) rinse->slb characterize Characterize SLB (AFM, FRAP) slb->characterize end End characterize->end

Workflow for Supported Lipid Bilayer Formation
Protocol 3: Black Lipid Membrane (BLM) Formation

This protocol describes the "painting" method for forming a solvent-containing planar lipid bilayer, also known as a black lipid membrane, across a small aperture.

Materials:

  • DLPC

  • Organic solvent (e.g., n-decane)

  • BLM chamber with a small aperture (e.g., in a Teflon septum)

  • Electrodes (e.g., Ag/AgCl)

  • Electrolyte solution (e.g., 1 M KCl)

  • Low-power microscope for observation

Procedure:

  • Lipid Solution Preparation:

    • Dissolve DLPC in an organic solvent, such as n-decane, to a concentration of approximately 10-20 mg/mL.

  • Chamber Assembly:

    • Assemble the BLM chamber, which consists of two compartments separated by a thin septum containing a small aperture (typically 50-250 µm in diameter).

    • Fill both compartments with the electrolyte solution, ensuring the liquid level is below the aperture.

  • Membrane Painting:

    • Using a small brush or a glass rod, apply a small amount of the DLPC/decane solution across the aperture, forming a thick lipid film.

  • Bilayer Thinning:

    • Observe the film under a microscope. Initially, it will appear thick and show colorful interference patterns.

    • Over time (seconds to minutes), the solvent will drain to the perimeter (the Plateau-Gibbs border), and the film will thin spontaneously to form a bilayer. This bilayer region will appear black when viewed with reflected light, hence the name "black lipid membrane."

  • Electrical Characterization:

    • The formation of a stable bilayer can be confirmed by measuring its electrical capacitance, which should be in the range of 0.3-0.6 µF/cm².

G Black Lipid Membrane (BLM) Formation start Start prepare_lipid_solution Prepare DLPC in Organic Solvent (n-decane) start->prepare_lipid_solution assemble_chamber Assemble BLM Chamber with Aperture start->assemble_chamber paint_membrane Paint Lipid Solution Across Aperture prepare_lipid_solution->paint_membrane fill_chamber Fill with Electrolyte Solution assemble_chamber->fill_chamber fill_chamber->paint_membrane thick_film Thick Lipid Film Formation paint_membrane->thick_film thinning Spontaneous Thinning (Solvent Drainage) thick_film->thinning blm Black Lipid Membrane (Bilayer) thinning->blm characterize Electrical Characterization (Capacitance Measurement) blm->characterize end End characterize->end

Black Lipid Membrane (BLM) Formation

Characterization Techniques

A variety of biophysical techniques can be employed to characterize the structure and properties of DLPC bilayers:

  • Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for determining the structural parameters of lipid bilayers, such as thickness and area per lipid, in solution.[8][15] By analyzing the scattering patterns, detailed electron density profiles of the bilayer can be reconstructed.[16]

  • Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of supported lipid bilayers, allowing for the visualization of the bilayer surface, the identification of defects, and the measurement of bilayer height.[17]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperature (Tm) of lipid bilayers by measuring the heat absorbed or released during the transition from the gel to the liquid-crystalline phase.[10]

  • Fluorescence Microscopy: Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the lateral diffusion of fluorescently labeled lipid probes within a bilayer, providing information about its fluidity.

By leveraging the unique properties of this compound and applying these well-established protocols and characterization techniques, researchers can create and validate thinner lipid bilayer models to gain valuable insights into a wide range of biological processes and to advance the development of new therapeutics.

References

Application Notes and Protocols for Employing 1,2-DLPC in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2-DLPC in Membrane Biophysics

1,2-dilauroyl-sn-glycero-3-phosphocholine (this compound) is a saturated phospholipid with two 12-carbon acyl chains. Its relatively short chain length results in a low phase transition temperature, making it a versatile tool for creating fluid and stable model membranes at physiological temperatures. These properties make this compound an excellent choice for a variety of biophysical studies aimed at elucidating the intricate interactions between lipids and proteins.[1] It is commonly used to form micelles, liposomes, and other artificial membranes to create thinner membrane models compared to those with longer acyl chains.[1]

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate lipid-protein interactions, a critical area of research for understanding cellular processes and for the development of novel therapeutics.

Key Applications of this compound

  • Reconstitution of Membrane Proteins: this compound provides a stable and fluid lipid bilayer environment essential for the proper folding and function of reconstituted membrane proteins.

  • Studying Peripheral Protein Binding: Liposomes and nanodiscs containing this compound serve as excellent platforms to quantify the binding affinity and kinetics of peripheral membrane proteins.

  • Investigating the Effects of Lipid Environment on Protein Structure and Function: By incorporating this compound into model membranes, researchers can systematically study how the lipid environment influences the conformation, stability, and activity of membrane-associated proteins.

  • Drug Discovery and Development: Understanding how potential drug candidates interact with lipid membranes is crucial. This compound-based assays can be used to screen for compounds that modulate lipid-protein interactions or alter membrane properties.

Data Presentation: Quantitative Analysis of Lipid-Protein Interactions

The following tables summarize hypothetical quantitative data that can be obtained from the experimental protocols described below. These values are for illustrative purposes and will vary depending on the specific protein and experimental conditions.

Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data

ProteinLipid Compositionk_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (nM)
Protein X100% this compound1.5 x 10⁵3.2 x 10⁻⁴2.1
Protein X80% this compound, 20% Cholesterol1.2 x 10⁵2.5 x 10⁻⁴2.1
Protein Y100% this compound8.7 x 10⁴5.1 x 10⁻³58.6

Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Data

ProteinLipid CompositionΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (N)
Protein Z100% this compound Vesicles-12.54.2-8.30.2
Protein Z50% this compound, 50% DOPS-15.85.1-10.70.15

Table 3: Solid-State NMR Structural Parameters

Protein ResidueTechniqueParameterValue in this compound Bilayer
Trp-182¹⁹F NMRChemical Shift (ppm)-55.2
Ala-95¹³C-¹⁵N REDORDipolar Coupling (Hz)350
Val-121²H NMROrder Parameter (S_CD)0.65

Experimental Protocols

Protocol 1: Preparation of this compound Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of this compound SUVs using the thin-film hydration and extrusion method, suitable for SPR, ITC, and fluorescence-based assays.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform

  • Desired aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas source

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound in chloroform in a clean, round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.[2]

  • Hydration: a. Add the desired aqueous buffer to the flask containing the lipid film. The volume will determine the final lipid concentration. b. Hydrate the lipid film by vortexing or gentle swirling for 30-60 minutes at a temperature above the phase transition temperature of this compound (-1 °C), so room temperature is adequate. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Draw the MLV suspension into a syringe and pass it through the extruder to another syringe. c. Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of SUVs.[3]

  • Characterization (Optional but Recommended): a. Determine the size distribution and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS). b. The final liposome suspension can be stored at 4°C for several days.

G cluster_prep Liposome Preparation DLPC This compound in Chloroform Film Dry Lipid Film DLPC->Film Evaporation Hydration Hydration with Aqueous Buffer Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion MLV->Extrusion SUV Small Unilamellar Vesicles (SUVs) Extrusion->SUV

Caption: Workflow for preparing this compound small unilamellar vesicles (SUVs).

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the use of SPR to determine the binding kinetics and affinity of a protein to this compound liposomes.[4][5][6][7][8]

Materials:

  • SPR instrument and sensor chips (e.g., L1 chip)

  • Prepared this compound SUVs (from Protocol 1)

  • Purified protein of interest

  • Running buffer (e.g., HBS-P+, pH 7.4)

  • Regeneration solution (e.g., 20 mM CHAPS)

Procedure:

  • Chip Preparation and Liposome Immobilization: a. Clean the L1 sensor chip surface with the regeneration solution as per the manufacturer's instructions. b. Inject the this compound SUV suspension over the sensor surface at a low flow rate (e.g., 2 µL/min) to allow for liposome capture and formation of a lipid bilayer. c. Inject a blocking agent, such as bovine serum albumin (BSA), to block any exposed hydrophobic surfaces on the chip.

  • Binding Analysis: a. Inject a series of concentrations of the protein of interest over the immobilized liposome surface. b. Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases. c. Include a buffer-only injection as a control.

  • Data Analysis: a. Subtract the reference flow cell data from the active flow cell data. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

G cluster_spr SPR Experimental Workflow Start Start Immobilize Immobilize this compound Liposomes on Sensor Chip Start->Immobilize Inject Inject Protein (Analyte) Immobilize->Inject Measure Measure RU Change (Association/Dissociation) Inject->Measure Regenerate Regenerate Chip Surface Measure->Regenerate Analyze Analyze Data (ka, kd, KD) Measure->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Caption: General workflow for an SPR experiment to study protein-lipid interactions.

Protocol 3: Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

This protocol provides a general framework for using ssNMR to study the structure and dynamics of a membrane protein reconstituted in this compound bilayers.[9][10][11][12][13]

Materials:

  • Isotopically labeled (e.g., ¹⁵N, ¹³C) purified membrane protein

  • This compound

  • Detergent (e.g., DDM, LDAO)

  • Bio-Beads or dialysis tubing for detergent removal

  • ssNMR spectrometer and probes

Procedure:

  • Protein Reconstitution: a. Solubilize the purified, isotopically labeled protein in a suitable detergent. b. Mix the solubilized protein with this compound at a desired lipid-to-protein molar ratio. c. Remove the detergent slowly using either dialysis or Bio-Beads to allow for the spontaneous formation of proteoliposomes.

  • Sample Preparation for ssNMR: a. Pellet the proteoliposomes by ultracentrifugation. b. Pack the hydrated pellet into an NMR rotor.

  • ssNMR Experiments: a. Acquire a series of ssNMR spectra (e.g., ¹H-¹⁵N CP-MAS, ¹³C-¹³C DARR) to obtain information on protein structure, dynamics, and lipid-protein contacts. b. For oriented samples, proteoliposomes can be deposited on glass plates and hydrated to form aligned bilayers.

  • Data Analysis: a. Assign the NMR resonances to specific amino acid residues. b. Use the spectral data to calculate structural restraints (e.g., distances, torsion angles) and dynamics parameters (e.g., order parameters).

G cluster_nmr ssNMR Experimental Workflow Start Start Reconstitute Reconstitute Labeled Protein in this compound Liposomes Start->Reconstitute Pack Pack Sample into NMR Rotor Reconstitute->Pack Acquire Acquire ssNMR Spectra Pack->Acquire Analyze Analyze Spectral Data (Structure, Dynamics) Acquire->Analyze End End Analyze->End

Caption: Simplified workflow for solid-state NMR studies of membrane proteins.

Protocol 4: Fluorescence Quenching Assay

This protocol describes a fluorescence quenching assay to study the binding of a protein to this compound liposomes.[3][14][15]

Materials:

  • This compound liposomes (from Protocol 1)

  • Fluorescently labeled protein (e.g., with a tryptophan residue or an extrinsic fluorophore)

  • Aqueous quencher (e.g., acrylamide, iodide)

  • Fluorometer

Procedure:

  • Sample Preparation: a. Prepare samples containing a fixed concentration of the fluorescently labeled protein in the absence and presence of increasing concentrations of this compound liposomes. b. Prepare a corresponding set of samples that also contain a quencher.

  • Fluorescence Measurements: a. Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Calculate the fluorescence quenching for each sample. b. A decrease in quenching in the presence of liposomes indicates that the fluorophore on the protein is becoming less accessible to the aqueous quencher due to binding to the liposome, suggesting membrane insertion or close association. c. The data can be used to calculate a binding constant.

Signaling Pathways Involving Phosphatidylcholine Derivatives

While direct signaling roles for this compound are not as extensively characterized as for other lipids, it is a substrate for enzymes that produce signaling molecules. For instance, phospholipase A2 can hydrolyze phosphatidylcholines like this compound to produce lysophosphatidylcholine (LPC).[16][17] LPCs are known to act as signaling molecules that can activate G protein-coupled receptors (GPCRs) and influence various cellular processes.[18][19][20][21] this compound has been shown to enhance fat breakdown and apoptosis in fat cells via a TNFα-dependent pathway and to inhibit palmitate-induced insulin resistance through PPARα-mediated inflammation in muscle cells.[22]

G cluster_pathway Lysophosphatidylcholine (LPC) Signaling Pathway PC Phosphatidylcholine (e.g., this compound) LPC Lysophosphatidylcholine (LPC) PC->LPC Hydrolysis by PLA2 Phospholipase A2 (PLA2) GPCR G Protein-Coupled Receptor (GPCR) LPC->GPCR Binds to G_protein G Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream

Caption: A representative signaling pathway initiated by the hydrolysis of phosphatidylcholine.

Conclusion

This compound is a valuable and versatile tool for researchers studying the complex and dynamic interactions between lipids and proteins. The protocols and application notes provided here offer a starting point for designing and conducting experiments to gain deeper insights into the fundamental processes that govern cellular function and to aid in the development of new therapeutic strategies. The adaptability of this compound for use in various biophysical techniques makes it an indispensable component of the modern biophysicist's toolkit.

References

Application Notes and Protocols for Utilizing 1,2-DLPC in Membrane Formulation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) is a saturated phospholipid with two 12-carbon acyl chains. Its unique physicochemical properties make it a valuable tool for researchers investigating the role of membrane composition and biophysics in cellular processes and drug delivery systems. A key characteristic of this compound is its low phase transition temperature (Tm), which means it forms fluid bilayers at a wide range of experimental temperatures.[1] Membranes formulated with this compound are notably thinner than those composed of longer-chain phospholipids.[2] These properties allow for the systematic variation of membrane thickness and fluidity, providing insights into membrane-protein interactions, signaling pathways, and the efficacy of lipid-based drug formulations.

This document provides detailed application notes and experimental protocols for incorporating this compound into membrane formulations to modulate their biophysical properties and study downstream cellular signaling events.

Physicochemical Properties of this compound

The distinct properties of this compound make it an excellent candidate for creating model membranes with reduced thickness and increased fluidity. A summary of its key quantitative properties is presented below, in comparison to other common phosphatidylcholines.

PropertyThis compound (12:0 PC)1,2-Myristoyl-PC (DMPC)1,2-Palmitoyl-PC (DPPC)1,2-Stearoyl-PC (DSPC)
Molecular Weight ( g/mol ) 621.83677.93734.04790.15
Phase Transition Temp (Tm) -2 °C24 °C41 °C55 °C
Hydrophobic Bilayer Thickness ~29.6 Å~32.2 Å~38.6 ÅNot specified
Area per Lipid Molecule ~57.18 Ų (at 20°C)~60.01 Ų (at 36°C)~64.78 Ų (at 60°C)Not specified
Bending Rigidity (k_c) Not readily availableNot specifiedNot specifiedNot specified

Applications of this compound in Membrane Research

Modulating Membrane Fluidity and Thickness

The incorporation of this compound into a lipid bilayer will increase its fluidity and decrease its thickness. This is particularly useful for studying:

  • Membrane Protein Function: The activity of transmembrane proteins can be highly sensitive to the thickness and fluidity of the surrounding lipid bilayer.[3][4] By systematically varying the concentration of this compound in a membrane formulation, researchers can investigate how these parameters affect protein conformation, ion channel gating, and enzyme kinetics. For example, the reconstitution of cytochrome P-450 LM2-dependent activities is influenced by the concentration of DLPC, which facilitates the association of the reductase and provides a suitable matrix for their incorporation.[1]

  • Drug-Membrane Interactions: The partitioning and permeation of small molecule drugs across a membrane can be influenced by its lipid composition. Thinner, more fluid membranes created with this compound can be used to model certain biological membranes and assess how these properties impact drug absorption and efficacy.

  • Lipid Raft Formation: By mixing this compound with lipids that have a higher transition temperature, such as sphingomyelin and cholesterol, researchers can study the formation and properties of lipid domains (rafts), which are implicated in various signaling processes.

Agonist for Liver Receptor Homolog-1 (LRH-1)

This compound has been identified as an agonist for the nuclear receptor Liver Receptor Homolog-1 (LRH-1).[3] LRH-1 is a key regulator of cholesterol, bile acid, and glucose homeostasis. The binding of this compound to LRH-1 can modulate its transcriptional activity, influencing the expression of target genes.[5] This makes this compound a valuable tool for studying the metabolic pathways regulated by LRH-1 and for screening potential therapeutic agents that target this receptor.

Induction of Macrophage Polarization

Recent studies have shown that this compound can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[6][7] This effect is mediated through the activation of the STAT6 signaling pathway.[6][7] This application is particularly relevant for research in immunology, inflammation, and diseases such as parenteral nutrition-associated cholestasis (PNAC).[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes containing this compound. The key consideration is to perform the hydration and extrusion steps above the phase transition temperature of all lipids in the mixture. Given this compound's low Tm of -2°C, hydration and extrusion can be performed at room temperature if it is the sole component. If mixed with higher Tm lipids, the temperature should be adjusted accordingly.

Materials:

  • This compound and other desired lipids (e.g., cholesterol, DOPE) in chloroform

  • Chloroform and/or methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • Vacuum desiccator

  • Water bath or heating block

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Glass syringes

Procedure:

  • Lipid Film Formation: a. In a clean round-bottom flask, add the desired amounts of lipids dissolved in chloroform. b. If creating a mixed lipid formulation, ensure all lipids are thoroughly mixed in the organic solvent. c. Remove the organic solvent using a rotary evaporator at a temperature well below the lipid degradation temperature (e.g., 30-40°C). Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen gas. d. A thin, uniform lipid film should be visible on the wall of the flask. e. To remove any residual solvent, place the flask in a vacuum desiccator for at least 2 hours, or overnight.

  • Hydration of the Lipid Film: a. Add the desired volume of hydration buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the Tm of the highest-Tm lipid in the mixture. For pure this compound, room temperature is sufficient. b. Agitate the flask by vortexing or gentle shaking to disperse the lipid film. This will result in the formation of multilamellar vesicles (MLVs). c. Allow the lipid film to hydrate for 30-60 minutes at the same temperature, with occasional vortexing.

  • Liposome Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Pre-heat the extruder to the same temperature used for hydration. c. Draw the MLV suspension into one of the glass syringes. d. Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.[8] e. The final extruded liposome suspension can be stored at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: In Vitro Macrophage Polarization Assay

This protocol outlines a general procedure to assess the effect of this compound liposomes on macrophage polarization.

Materials:

  • Macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., RPMI-1640) with supplements (FBS, antibiotics)

  • PMA (for THP-1 differentiation)

  • Lipopolysaccharide (LPS) for M1 polarization (positive control)

  • Interleukin-4 (IL-4) for M2 polarization (positive control)

  • This compound liposomes (prepared as in Protocol 1)

  • RNA extraction kit

  • qRT-PCR reagents and primers for M1 (e.g., TNF-α, IL-6) and M2 (e.g., Arg-1, CD206) markers

  • ELISA kits for cytokine quantification

Procedure:

  • Cell Culture and Differentiation: a. Culture macrophages in appropriate medium. For THP-1 monocytes, differentiate into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. b. After differentiation, wash the cells and replace the medium with fresh, PMA-free medium. Allow the cells to rest for 24 hours.

  • Treatment: a. Treat the differentiated macrophages with different concentrations of this compound liposomes. b. Include appropriate controls: untreated cells, cells treated with LPS (e.g., 100 ng/mL) to induce M1 polarization, and cells treated with IL-4 (e.g., 20 ng/mL) to induce M2 polarization. c. Incubate the cells for the desired time period (e.g., 24 hours).

  • Analysis of Macrophage Polarization: a. Gene Expression Analysis (qRT-PCR): i. Harvest the cells and extract total RNA. ii. Synthesize cDNA and perform qRT-PCR using primers for M1 and M2 markers. iii. Analyze the relative gene expression levels compared to the untreated control. b. Cytokine Secretion Analysis (ELISA): i. Collect the cell culture supernatants. ii. Quantify the secretion of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA kits.

Signaling Pathways and Visualizations

This compound as an Agonist of LRH-1

This compound binds to the ligand-binding pocket of LRH-1, leading to a conformational change in the receptor. This change allosterically affects the co-regulator binding surface, favoring the release of co-repressors and the recruitment of co-activators, which then initiates the transcription of target genes involved in metabolism.

LRH1_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DLPC This compound LRH1_inactive LRH-1 (Inactive) DLPC->LRH1_inactive Binds to Ligand Pocket LRH1_active LRH-1 (Active) LRH1_inactive->LRH1_active Conformational Change CoRepressor Co-repressor LRH1_active->CoRepressor Releases CoActivator Co-activator LRH1_active->CoActivator Recruits DNA DNA (Target Genes) LRH1_active->DNA Binds to CoActivator->DNA Binds to Transcription Transcription (Metabolic Regulation) DNA->Transcription Initiates

Caption: this compound activation of the LRH-1 signaling pathway.

This compound-Induced Macrophage M2 Polarization via STAT6

This compound treatment of macrophages leads to the phosphorylation and activation of STAT6. Activated STAT6 then translocates to the nucleus and induces the transcription of genes associated with the M2 anti-inflammatory phenotype.

Macrophage_Polarization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DLPC_lipo This compound Liposome Receptor Unknown Receptor DLPC_lipo->Receptor Interacts with STAT6_inactive STAT6 Receptor->STAT6_inactive Activates (via intermediate steps) STAT6_active p-STAT6 STAT6_inactive->STAT6_active Phosphorylation STAT6_dimer p-STAT6 Dimer STAT6_active->STAT6_dimer Dimerization & Translocation DNA DNA (M2 Target Genes) STAT6_dimer->DNA Binds to Promoter Transcription Transcription (M2 Polarization) DNA->Transcription Initiates

Caption: this compound induced M2 macrophage polarization via STAT6 signaling.

Experimental Workflow for Liposome Preparation and Characterization

The following diagram outlines the general workflow for preparing and characterizing liposomes using the thin-film hydration and extrusion method.

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Characterization start Start: Lipids in Organic Solvent film Thin-Film Formation (Evaporation) start->film hydration Hydration (MLV Formation) film->hydration extrusion Extrusion (LUV Formation) hydration->extrusion end_prep Final Liposome Suspension extrusion->end_prep dls Dynamic Light Scattering (DLS) (Size & PDI) end_prep->dls zeta Zeta Potential (Surface Charge) end_prep->zeta tem Transmission Electron Microscopy (TEM) (Morphology) end_prep->tem

References

Troubleshooting & Optimization

Technical Support Center: 1,2-DLPC Liposome Stability and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and aggregation issues encountered during the preparation, handling, and storage of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: My this compound liposome suspension appears cloudy or has visible aggregates immediately after preparation. What could be the cause?

A1: Immediate aggregation of this compound liposomes can stem from several factors related to the formulation and preparation process. The primary causes include:

  • Suboptimal Hydration: Incomplete hydration of the lipid film can result in the formation of large, multilamellar vesicles (MLVs) instead of small, unilamellar vesicles (SUVs) or large, unilamellar vesicles (LUVs).

  • Incorrect Temperature: this compound has a low phase transition temperature (Tm) of approximately -1°C to -2°C.[1] All processing steps, including hydration and extrusion, should ideally be performed above this temperature to ensure the lipid is in a fluid state, which promotes the formation of stable, unilamellar vesicles.

  • High Lipid Concentration: High concentrations of this compound can increase the frequency of vesicle collisions, leading to fusion and aggregation.

  • Inadequate Sizing: Insufficient extrusion passes or sonication can result in a heterogeneous population of liposomes with a large average size and high polydispersity index (PDI), which are more prone to aggregation.

Q2: My this compound liposomes look good initially, but they aggregate after a few days of storage. What is causing this delayed aggregation?

A2: Delayed aggregation is often related to the long-term stability of the liposome formulation and the storage conditions. Key factors include:

  • Storage Temperature: While storing liposomes at 4°C is common practice to slow down lipid hydrolysis, the low Tm of this compound means that storage below its freezing point should be avoided as the formation of ice crystals can rupture the vesicles.[2]

  • pH of the Buffer: The pH of the storage buffer significantly impacts the stability of liposomes. For phosphatidylcholine-based liposomes, a pH close to neutral (6.5-7.4) is generally recommended to minimize hydrolysis of the ester bonds in the phospholipid.[2][3] Extreme pH values can accelerate degradation.

  • Ionic Strength of the Buffer: High ionic strength can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[4]

  • Lipid Hydrolysis: Over time, this compound can undergo hydrolysis, forming lysolipids and free fatty acids. These degradation products can disrupt the bilayer integrity and induce fusion or aggregation.[2]

Q3: How can I improve the stability of my this compound liposomes?

A3: Several strategies can be employed to enhance the stability of this compound liposomes:

  • Incorporate Cholesterol: Cholesterol is known to modulate membrane fluidity and increase the mechanical rigidity of the lipid bilayer, which can lead to the formation of more stable liposomes.[5] The addition of cholesterol can help to reduce aggregation.[6][7]

  • Include Charged Lipids: Incorporating a small percentage (5-10 mol%) of a charged lipid, such as 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) for a negative charge, can increase the zeta potential of the liposomes. A zeta potential greater than ±30 mV generally indicates good colloidal stability due to strong electrostatic repulsion between vesicles.[3]

  • Optimize Storage Conditions: Store liposomes at a controlled temperature, typically between 2-8°C, and in a buffer with an optimal pH (around 6.5-7.4) and low ionic strength.[2][8] Avoid freezing.

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilization in the presence of cryoprotectants like sucrose or trehalose can significantly improve stability by removing water, which is a key factor in hydrolysis.[9][10]

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI) and Large Vesicle Size
Potential Cause Recommended Solution
Incomplete Hydration Ensure the lipid film is thin and uniform before hydration. Vortex the suspension vigorously during hydration to facilitate the formation of smaller vesicles.
Insufficient Extrusion Increase the number of extrusion passes through the polycarbonate membrane. A minimum of 11 passes is often recommended for achieving a narrow size distribution.[11]
Incorrect Extrusion Temperature Perform extrusion at a temperature well above the Tm of this compound (e.g., room temperature or slightly above) to ensure the lipid is in the fluid phase.
Inappropriate Pore Size Use a polycarbonate membrane with a smaller pore size (e.g., 100 nm or 50 nm) during extrusion to generate smaller and more uniform liposomes.
Issue 2: Liposome Aggregation During Storage
Potential Cause Recommended Solution
Low Surface Charge Incorporate a charged lipid (e.g., DLPG) into the formulation to increase electrostatic repulsion.
Suboptimal pH Adjust the buffer pH to a range of 6.5-7.4 to minimize lipid hydrolysis and maintain optimal surface charge.[3]
High Ionic Strength Reduce the salt concentration in the buffer to decrease charge screening effects.
Lipid Degradation Store liposomes at 2-8°C to slow down hydrolysis.[2] For long-term storage, consider lyophilization.[9]
Freeze-Thaw Cycles Avoid freezing the liposome suspension. If freezing is necessary, use a cryoprotectant.[2]

Data Presentation

Table 1: Effect of Cholesterol on the Stability of Phosphatidylcholine (PC) Liposomes Stored for 30 Days.

Lipid Composition (PC:Cholesterol Molar Ratio)Storage Temperature (°C)Average Diameter (nm) - Day 1Average Diameter (nm) - Day 30Stability Observation
DMPC (100:0)37> 1000> 1000Unstable, significant aggregation
DMPC (80:20)37268.9 ± 6.8StableIntroduction of cholesterol improves stability[6]
DMPC (70:30)37StableStableConsidered a very stable formulation[6][7]
DMPC (50:50)37StableStableStable formulation[6][7]

Data adapted from studies on DMPC, a close structural analog of DLPC, to illustrate the stabilizing effect of cholesterol.[6][7]

Table 2: General Effect of pH on the Stability of Phosphatidylcholine Liposomes.

pH RangeEffect on Physical StabilityEffect on Chemical Stability (Hydrolysis)
< 4.0Can alter headgroup conformation, leading to instability.[3]Increased rate of hydrolysis.[3]
4.0 - 6.0Generally stable.Decreased rate of hydrolysis.
6.5Optimal for chemical stability.Lowest rate of hydrolysis.[3]
7.0 - 8.0Generally stable.Slightly increased rate of hydrolysis compared to pH 6.5.
> 8.0Increased rate of hydrolysis.Increased rate of hydrolysis.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve this compound and any other lipids (e.g., cholesterol, charged lipid) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[12]

  • Hydration:

    • Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The buffer should be pre-warmed to a temperature above the Tm of all lipid components. For this compound, room temperature is sufficient.

    • Agitate the flask by vortexing or gentle shaking to hydrate the lipid film and form multilamellar vesicles (MLVs). This process should take 30-60 minutes.[13]

  • Extrusion (Sizing):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the gas-tight syringes of the extruder.

    • Pass the lipid suspension through the membrane a minimum of 11 times.[11] The final extrusion should be into the clean syringe.

    • The resulting suspension contains unilamellar vesicles (LUVs) with a size distribution corresponding to the membrane pore size.

Protocol 2: Characterization of this compound Liposomes by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a final lipid concentration of approximately 0.1-1.0 mg/mL.[14]

    • Filter the buffer used for dilution through a 0.22 µm filter to remove any dust particles.

  • Instrument Setup:

    • Set the instrument parameters, including the laser wavelength (e.g., 633 nm), scattering angle (e.g., 90° or 173°), and measurement temperature (e.g., 25°C).[14]

    • Allow the instrument to equilibrate to the set temperature.

  • Measurement:

    • Transfer the diluted liposome sample to a clean DLS cuvette.

    • Place the cuvette in the instrument and allow it to thermally equilibrate for 1-2 minutes.[14]

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument software will calculate the mean hydrodynamic diameter (size) and the polydispersity index (PDI) of the liposome population. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous sample.

Visualizations

G cluster_prep Liposome Preparation Workflow start Start: Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film dry Dry Film Under Vacuum film->dry hydrate Hydrate Film with Aqueous Buffer (Forms MLVs) dry->hydrate extrude Extrude Through Polycarbonate Membrane (Forms LUVs) hydrate->extrude end_prep Characterize Liposomes (DLS, etc.) extrude->end_prep

Caption: Workflow for this compound liposome preparation.

G cluster_troubleshooting Troubleshooting Aggregation Issues problem Problem: Liposome Aggregation cause1 Low Surface Charge problem->cause1 cause2 High Ionic Strength problem->cause2 cause3 Suboptimal pH problem->cause3 cause4 Lipid Hydrolysis problem->cause4 cause5 Freeze-Thaw Damage problem->cause5 solution1 Solution: Incorporate Charged Lipid cause1->solution1 solution2 Solution: Lower Salt Concentration cause2->solution2 solution3 Solution: Adjust pH to 6.5-7.4 cause3->solution3 solution4 Solution: Store at 2-8°C or Lyophilize cause4->solution4 solution5 Solution: Avoid Freezing / Use Cryoprotectant cause5->solution5

Caption: Logical relationships in troubleshooting aggregation.

References

methods to prevent 1,2-DLPC vesicle fusion during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) vesicle stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent vesicle fusion during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound vesicle fusion during storage?

A1: The primary cause of this compound vesicle fusion and aggregation during storage is related to its low phase transition temperature (Tm) of -2°C.[1] Storing vesicles below their Tm can induce phase transitions from the liquid crystalline to the gel phase, leading to vesicle instability, aggregation, and fusion.[2][3] Additionally, lipid hydrolysis over time can produce lysolipids and free fatty acids, which act as detergents and disrupt the membrane, further promoting fusion.[2][4]

Q2: What is the recommended storage temperature for this compound vesicles?

A2: To prevent phase transitions, it is recommended to store this compound vesicles above their Tm of -2°C. Refrigerated storage at 4-8°C is a common practice.[4] While freezing at -80°C is a reliable method for long-term storage of many vesicle types, for this compound, this should be approached with caution and ideally with the use of cryoprotectants to prevent fusion upon thawing.[4][5]

Q3: How does cholesterol affect the stability of this compound vesicles?

A3: Cholesterol can significantly enhance the stability of this compound vesicles by modulating membrane fluidity and reducing permeability.[2] It increases the packing density of the lipid bilayer, which can inhibit vesicle fusion.[6] Studies have shown that vesicles containing 33-50 mole% cholesterol exhibit significantly less fusion compared to those with low (≤10 mole%) or no cholesterol.[6]

Q4: Can cryoprotectants prevent fusion of this compound vesicles during freeze-thaw cycles?

A4: Yes, cryoprotectants such as sucrose and trehalose can protect vesicles from fusion during freezing and thawing.[4][7] They form a glassy matrix around the vesicles, which prevents the formation of ice crystals that can damage the vesicle structure and lead to fusion.[5] The use of cryoprotectants is highly recommended if long-term storage at sub-zero temperatures is necessary.

Q5: What is the recommended buffer for storing this compound vesicles?

A5: A buffer with a pH close to neutral (pH 7.0-7.4) is generally recommended for storing this compound vesicles.[2] Phosphate-buffered saline (PBS) is commonly used.[8] It is also important to consider the ionic strength of the buffer, as high ionic strength can screen surface charges and reduce electrostatic repulsion between vesicles, potentially leading to aggregation.[2] For long-term storage, some studies suggest that buffers supplemented with human albumin and trehalose (PBS-HAT) can significantly improve vesicle preservation.

Troubleshooting Guides

Issue: Vesicles have aggregated or fused after storage at 4°C.
Possible Cause Troubleshooting Step
Lipid Hydrolysis Minimize storage time. Prepare fresh vesicles for critical experiments. Consider adding antioxidants during preparation to limit oxidation.[4]
Inappropriate Buffer pH or Ionic Strength Ensure the storage buffer is at a neutral pH (7.0-7.4).[2] If aggregation persists, consider using a buffer with lower ionic strength.
High Lipid Concentration Prepare vesicles at a lower lipid concentration to reduce the frequency of vesicle collisions and subsequent fusion.
Absence of Stabilizing Agents Incorporate cholesterol (30-50 mol%) into the vesicle formulation to increase membrane rigidity and stability.[6]
Issue: Vesicles have fused after a freeze-thaw cycle.
Possible Cause Troubleshooting Step
Ice Crystal Damage Avoid freezing without cryoprotectants. Add cryoprotectants like sucrose or trehalose to the vesicle suspension before freezing.[4][7]
Slow Freezing/Thawing Rate Use a rapid freezing method, such as snap-freezing in liquid nitrogen, and a rapid thawing method to minimize the time spent in the phase transition temperature range.
Multiple Freeze-Thaw Cycles Aliquot vesicle suspensions into smaller volumes to avoid repeated freeze-thaw cycles of the entire batch.

Quantitative Data Summary

Table 1: Effect of Cholesterol on Vesicle Fusion

Cholesterol Concentration (mol%)Fusion Events (%)Reference
≤ 10~70 (full fusion)[6]
33 - 50>80 (hemifusion, inhibited full fusion)[6]

Table 2: Stability of Lyophilized DLPC Vesicles at Different Temperatures

Storage Temperature (°C)% DLPC Remaining (after 4 weeks)Reference
60~73[9]
50>80[9]
37>90[9]
4, 22No significant degradation[9]

Experimental Protocols

Protocol 1: Preparation of Stable this compound Vesicles by Extrusion
  • Lipid Film Hydration:

    • Dissolve this compound and cholesterol (e.g., at a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) by vortexing vigorously. The hydration should be performed at a temperature above the Tm of all lipid components.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of the lipid mixture.

    • Pass the lipid suspension through the extruder 11-21 times to form unilamellar vesicles of a defined size.[10]

  • Storage:

    • Store the prepared vesicles at 4°C. For long-term storage, add a cryoprotectant like sucrose and store at -80°C.

Protocol 2: Fluorescence Resonance Energy Transfer (FRET) Assay to Monitor Vesicle Fusion

This assay is used to quantify the mixing of lipid membranes, indicating fusion.

  • Probe Incorporation:

    • Prepare two populations of this compound vesicles.

    • In one population (labeled), incorporate a FRET pair of lipid-soluble fluorescent probes, such as NBD-PE (donor) and Rhodamine-PE (acceptor), at a concentration that allows for efficient energy transfer (e.g., 1 mol% each).

    • The second population (unlabeled) contains no fluorescent probes.

  • Fusion Induction:

    • Mix the labeled and unlabeled vesicle populations at a desired ratio (e.g., 1:9).

    • Induce fusion using a fusogenic agent (e.g., calcium chloride for vesicles containing anionic lipids) or by bringing the vesicles into close contact through other means.

  • Fluorescence Measurement:

    • Monitor the fluorescence emission of the donor probe (NBD-PE) over time.

    • As fusion occurs, the probes from the labeled vesicles are diluted into the unlabeled vesicle membranes, increasing the distance between the donor and acceptor.

    • This leads to a decrease in FRET and a corresponding increase in the donor fluorescence intensity.

  • Quantification:

    • The percentage of fusion can be calculated by comparing the initial fluorescence to the maximum fluorescence achieved after complete disruption of the vesicles with a detergent (e.g., Triton X-100).

Visualizations

TroubleshootingWorkflow start Vesicle Fusion/Aggregation Observed storage_temp Storage Temperature? start->storage_temp cholesterol Cholesterol Added? storage_temp->cholesterol Above Tm? cryoprotectant Cryoprotectant Used? storage_temp->cryoprotectant Below Tm? buffer Buffer Conditions? cholesterol->buffer Yes add_cholesterol Incorporate 30-50 mol% Cholesterol cholesterol->add_cholesterol No cryoprotectant->buffer Yes add_cryo Add Sucrose/Trehalose cryoprotectant->add_cryo No stable Stable Vesicles buffer->stable Neutral pH, Low Ionic Strength add_cholesterol->buffer add_cryo->buffer VesicleStabilityFactors cluster_factors Influencing Factors vesicle_stability This compound Vesicle Stability temperature Temperature (Store > -2°C) vesicle_stability->temperature cholesterol Cholesterol (30-50 mol%) vesicle_stability->cholesterol cryoprotectants Cryoprotectants (e.g., Sucrose) vesicle_stability->cryoprotectants buffer Buffer (pH 7.0-7.4, Low Ionicity) vesicle_stability->buffer

References

Technical Support Center: Optimizing Protein Reconstitution in 1,2-DLPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reconstitution of proteins into 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) liposomes. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when choosing a detergent for reconstituting my protein into this compound liposomes?

A1: The choice of detergent is critical and depends on the properties of your specific protein.[1] Key factors include:

  • Critical Micelle Concentration (CMC): Detergents with a high CMC are generally easier to remove by dialysis or dilution.[2]

  • Detergent Headgroup: Consider whether a non-ionic (e.g., n-Octyl-β-D-glucopyranoside (OG), Dodecyl-β-D-maltoside (DDM)), zwitterionic (e.g., CHAPS, LDAO), or ionic (e.g., Sodium Cholate) detergent is best for maintaining your protein's stability and activity.[1]

  • Alkyl Chain Length: The detergent's alkyl chain length should ideally be similar to the lipid acyl chains to facilitate efficient reconstitution. For this compound (12:0 acyl chains), detergents with shorter alkyl chains are often preferred.[3]

Q2: How do I determine the optimal protein-to-lipid ratio for my experiment?

A2: The optimal protein-to-lipid (P/L) ratio is protein-dependent and must be determined empirically. A common starting point is a molar ratio of 1:100 to 1:1000 (protein:lipid).[4] A low P/L ratio is often a good starting point to ensure complete protein incorporation.[3] You can perform a series of small-scale reconstitutions with varying P/L ratios and assess the incorporation efficiency and protein functionality for each.

Q3: What is the significance of the detergent-to-lipid ratio, and how can I optimize it?

A3: The detergent-to-lipid ratio determines the state of the lipid-detergent mixture, which is crucial for successful reconstitution. The process typically involves moving from liposomes to lipid-detergent mixed micelles and back to proteoliposomes upon detergent removal.[5][6] You can optimize this by creating a phase diagram for your specific this compound and detergent system. This involves monitoring the turbidity of the liposome solution as you titrate in the detergent. Key transition points are the saturation of the liposomes with detergent (Rsat) and the complete solubilization into mixed micelles (Rsol).[1]

Q4: My protein is precipitating during detergent removal. What can I do?

A4: Protein precipitation during detergent removal is a common issue that can be caused by several factors:

  • Rapid Detergent Removal: Removing the detergent too quickly can cause the protein to aggregate before it can properly insert into the forming liposomes.[2] Consider a slower removal method, such as stepwise dialysis against decreasing detergent concentrations.

  • Inappropriate Buffer Conditions: Ensure your buffer pH, ionic strength, and any necessary co-factors are optimal for your protein's stability.

  • Protein Denaturation: The detergent itself might be denaturing your protein. Try screening different detergents that may be milder to your protein.

Q5: How can I control the orientation of my protein in the this compound liposomes?

A5: Controlling protein orientation is challenging, as random insertion is common.[7] However, some strategies can favor a specific orientation:

  • Lipid Composition: The surface charge of the liposomes can influence the orientation of asymmetrically charged proteins.[8] While you are using this compound, you could consider including a small percentage of a charged lipid like 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (DLPS) or 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG).

  • Reconstitution Method: Direct insertion into pre-formed liposomes by adding a small amount of detergent may promote a more uniform orientation compared to methods involving complete solubilization of the liposomes.

  • Affinity Tags: Utilizing affinity tags on the protein that can interact with the liposome surface or an external matrix can help orient the protein.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Protein Incorporation Efficiency - Inappropriate detergent choice or concentration.- Suboptimal protein-to-lipid ratio.- Inefficient detergent removal.- Protein aggregation.- Screen different detergents (non-ionic, zwitterionic).- Titrate the protein-to-lipid ratio (e.g., from 1:50 to 1:2000).- Optimize the detergent removal method (e.g., slower dialysis, use of Bio-Beads).[1][2]- Ensure buffer conditions stabilize the protein.
Protein Aggregation During Reconstitution - Rapid detergent removal.- Protein is unstable in the chosen detergent.- Incorrect buffer pH or ionic strength.- Slow down the rate of detergent removal (e.g., stepwise dialysis).- Screen for a milder detergent.- Optimize buffer conditions for protein stability.
Proteoliposomes are Leaky - Residual detergent in the membrane.- Mismatched protein and lipid properties causing bilayer disruption.- Ensure complete detergent removal using methods like Bio-Beads followed by dialysis.[1]- Characterize proteoliposome integrity with a fluorescent dye leakage assay.
Loss of Protein Activity After Reconstitution - Protein denaturation by the detergent.- Incorrect protein folding or orientation in the membrane.- Absence of essential lipids or co-factors.- Use a milder detergent or a lower concentration.- Attempt to control orientation (see FAQ A5).- Include any necessary co-factors or lipids in the reconstitution mixture.
Heterogeneous Proteoliposome Size - Incomplete liposome formation or sizing.- Aggregation of proteoliposomes.- Ensure proper extrusion of liposomes to a uniform size before reconstitution.[4][9]- Optimize the protein-to-lipid ratio to prevent aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound Unilamellar Liposomes by Extrusion
  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired amount of this compound in chloroform.

    • Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired experimental buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL. The temperature of the buffer should be above the phase transition temperature (Tc) of this compound (-1 °C), so room temperature is sufficient.

    • Vortex the suspension vigorously for 5-10 minutes until the lipid film is fully resuspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (e.g., 30-40°C). This helps to increase the lamellarity and encapsulation efficiency.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and membrane to room temperature.

    • Pass the liposome suspension through the membrane 11-21 times. This will produce a translucent suspension of large unilamellar vesicles (LUVs) with a defined size.

Protocol 2: Protein Reconstitution into this compound Liposomes via Detergent Dialysis
  • Solubilization:

    • To the pre-formed this compound LUVs, add the chosen detergent (e.g., n-Octyl-β-D-glucopyranoside) from a concentrated stock solution to a final concentration that is above the lipid solubilization point (Rsol). This concentration needs to be empirically determined but a starting point is often a detergent-to-lipid molar ratio of 2:1 to 10:1.

    • Incubate the mixture at 4°C with gentle mixing for 1-2 hours until the solution becomes clear, indicating the formation of mixed micelles.

  • Protein Addition:

    • Add the purified, detergent-solubilized protein to the lipid-detergent mixed micelles at the desired protein-to-lipid ratio.

    • Incubate for another 30-60 minutes at 4°C with gentle mixing.

  • Detergent Removal:

    • Transfer the protein-lipid-detergent mixture to a dialysis cassette (with a molecular weight cut-off appropriate for your protein, e.g., 10-14 kDa).

    • Dialyze against a large volume of detergent-free buffer at 4°C. Perform at least three buffer changes over 48-72 hours. To avoid rapid detergent removal, you can perform the first dialysis against a buffer containing a low concentration of detergent.

  • Proteoliposome Recovery:

    • After dialysis, recover the proteoliposome suspension from the cassette.

    • To separate the proteoliposomes from unincorporated protein, the sample can be subjected to density gradient ultracentrifugation.

Quantitative Data Summary

Table 1: Common Detergents for Protein Reconstitution

DetergentTypeCMC (mM)Aggregation NumberNotes
n-Octyl-β-D-glucopyranoside (OG)Non-ionic20-2527-100High CMC, easy to dialyze.
n-Dodecyl-β-D-maltoside (DDM)Non-ionic0.1798Mild, good for sensitive proteins, low CMC.
Sodium CholateIonic13-152-4Charged headgroup, can be denaturing.
CHAPSZwitterionic4-810Zwitterionic nature can be beneficial for some proteins.

Table 2: Example Protein-to-Lipid Ratios from Literature (for various lipids)

ProteinLipid SystemMolar Ratio (Protein:Lipid)MethodReference
M. tuberculosis proteinDMPC/DMPG1:200Dialysis[3]
p14 FAST proteinDOPC:DOPE:Chol:SM~1:300Detergent Dilution/Dialysis[4]
Na,K-ATPaseDPPC:DPPE1:3 (w/w)Direct Insertion[10]

Note: These values are provided as a starting reference. The optimal ratio for your protein in this compound liposomes must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_recon Protein Reconstitution cluster_char Characterization lipid_film 1. Dry this compound Lipid Film hydration 2. Hydrate with Buffer lipid_film->hydration freeze_thaw 3. Freeze-Thaw Cycles hydration->freeze_thaw extrusion 4. Extrusion (e.g., 100 nm) freeze_thaw->extrusion solubilization 5. Solubilize Liposomes with Detergent extrusion->solubilization protein_add 6. Add Purified Protein solubilization->protein_add detergent_removal 7. Remove Detergent (e.g., Dialysis) protein_add->detergent_removal recovery 8. Recover Proteoliposomes detergent_removal->recovery analysis 9. Analyze Incorporation, Size, and Function recovery->analysis

Caption: Workflow for protein reconstitution in this compound liposomes.

troubleshooting_logic cluster_detergent Detergent Issues cluster_protein Protein/Lipid Issues start Low Protein Incorporation? detergent_choice Is the detergent appropriate? start->detergent_choice pl_ratio Is the P/L ratio optimal? start->pl_ratio detergent_conc Is the detergent concentration optimal? detergent_choice->detergent_conc detergent_removal Is detergent removal too rapid? detergent_conc->detergent_removal solution Optimize and Repeat Reconstitution detergent_removal->solution protein_stability Is the protein stable in the buffer? pl_ratio->protein_stability protein_stability->solution

Caption: Troubleshooting logic for low protein incorporation.

References

challenges and solutions for forming 1,2-DLPC supported lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formation of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) supported lipid bilayers (SLBs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully forming high-quality DLPC SLBs for their experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the phase transition temperature (Tm) of this compound and why is it important for SLB formation?

The phase transition temperature (Tm) of this compound is approximately -1°C to 1.7°C. This is the temperature at which the lipid transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. For the successful formation of a supported lipid bilayer via the vesicle fusion method, it is crucial to perform the experiment at a temperature above the Tm of the lipid.[1] Working above the Tm ensures that the lipid vesicles are in a fluid state, which facilitates their rupture and fusion on the substrate to form a continuous bilayer.

Q2: What are the common methods for forming this compound SLBs?

The most common methods for forming this compound SLBs are:

  • Vesicle Fusion: This is a straightforward and widely used technique where small unilamellar vesicles (SUVs) in solution are induced to adsorb, rupture, and fuse onto a solid support to form a continuous bilayer.[2][3]

  • Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) Deposition: These techniques involve the transfer of lipid monolayers from an air-water interface onto a solid substrate. The LB method is used to deposit the first leaflet and the LS method for the second, offering precise control over the lipid packing and composition of each leaflet.[4]

  • Solvent-Assisted Lipid Bilayer (SALB) Formation: This method involves dissolving the lipids in an organic solvent, applying the solution to the substrate, and then exchanging the solvent with an aqueous buffer to promote the self-assembly of the bilayer.[5]

Q3: Why is the choice of substrate important for this compound SLB formation?

The substrate plays a critical role in the formation and quality of the SLB. The surface properties of the substrate, such as its material, charge, and hydrophilicity, influence vesicle adsorption and rupture.[6]

  • Hydrophilic Substrates: Surfaces like silica (SiO2), glass, and mica are commonly used and are generally effective for the vesicle fusion method due to their hydrophilic nature, which promotes vesicle spreading.[6]

  • Surface Charge: The electrostatic interactions between the lipid vesicles and the substrate are important. Since DLPC is a zwitterionic lipid (possessing both a positive and a negative charge), the surface charge of the substrate can influence the initial adsorption of vesicles.

  • Substrate Cleanliness: A pristine, clean substrate surface is paramount for the formation of a uniform and continuous bilayer. Any contaminants can act as nucleation sites for defects or prevent vesicle fusion altogether.

Troubleshooting Guide

This guide addresses common problems encountered during the formation of this compound SLBs and provides potential solutions.

Problem Possible Causes Recommended Solutions
Incomplete Bilayer Formation or Patchy Coverage 1. Sub-optimal Vesicle Concentration: Too low a concentration may not lead to a sufficient surface coverage of vesicles to induce rupture and fusion.1. Increase the vesicle concentration in the deposition solution. A typical starting concentration is 0.1-1.0 mg/mL.[7]
2. Inadequate Incubation Time: The vesicles may not have had enough time to adsorb and fuse.2. Increase the incubation time. Monitor the process in real-time with techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) if possible to determine the optimal time.[8]
3. Deposition Temperature Too Low: Although the Tm of DLPC is low, performing the experiment well above this temperature can enhance fusion kinetics.3. Increase the deposition temperature to 10-20°C above the Tm.
4. Poor Vesicle Quality: The vesicle preparation may have resulted in multilamellar vesicles (MLVs) or a wide size distribution.4. Ensure the preparation of small unilamellar vesicles (SUVs) with a uniform size distribution (e.g., by extrusion through a 50-100 nm membrane).
Formation of a Supported Vesicular Layer (SVL) Instead of a Bilayer 1. Insufficient Vesicle-Substrate Interaction: The vesicles adsorb to the surface but do not rupture.1. Introduce divalent cations, such as 2-5 mM CaCl2, into the buffer solution to promote vesicle fusion.[2] Be aware that higher concentrations can sometimes have an inhibitory effect.[9]
2. Substrate Incompatibility: Some substrates may not promote the rupture of DLPC vesicles.2. Ensure the substrate is sufficiently hydrophilic and clean. Plasma cleaning or piranha etching of glass or silica surfaces can improve hydrophilicity.
High Density of Defects (Holes, Cracks) in the Bilayer 1. Contaminated Substrate or Buffer: Particulates or organic residues can disrupt the bilayer structure.1. Use high-purity water and reagents. Filter all buffers and vesicle solutions before use. Ensure meticulous cleaning of the substrate.
2. Mechanical Stress During Rinsing: Aggressive rinsing steps can damage the delicate bilayer.2. Perform buffer exchanges gently and avoid exposing the bilayer to air.
3. Lipid Loss Over Time: The bilayer may be unstable and lose lipids to the surrounding solution.3. This can be an inherent property of the system. Ensure that experiments are conducted within a reasonable timeframe after bilayer formation.[10]
Poor Reproducibility 1. Inconsistent Vesicle Preparation: Variations in vesicle size, concentration, or lamellarity.1. Standardize the vesicle preparation protocol, including lipid film hydration, extrusion parameters, and storage conditions.
2. Variations in Substrate Cleaning: Inconsistent surface properties from batch to batch.2. Implement a rigorous and consistent substrate cleaning protocol.
3. Fluctuations in Experimental Conditions: Minor changes in temperature or buffer composition.3. Carefully control all experimental parameters, including temperature, buffer pH, and ionic strength.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formation of this compound supported lipid bilayers.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Phase Transition Temperature (Tm)-1°C to 1.7°CTemperature at which the lipid transitions from a gel to a liquid-crystalline state.
Critical Micelle Concentration (CMC)Not typically applicableDLPC forms bilayers (vesicles) in aqueous solutions rather than micelles.

Table 2: Recommended Experimental Parameters for Vesicle Fusion

ParameterRecommended RangeNotes
Vesicle Concentration 0.1 - 1.0 mg/mLThe optimal concentration can be substrate-dependent.
Vesicle Size (Diameter) 50 - 100 nmAchieved through extrusion. Smaller vesicles generally fuse more readily.
Deposition Temperature 10 - 25°CShould be well above the Tm of DLPC.
Incubation Time 30 - 60 minutesCan be optimized by monitoring with surface-sensitive techniques.
Buffer Composition 10 mM Tris or HEPES, 150 mM NaCl, pH 7.4A common starting point.
CaCl2 Concentration 2 - 5 mMActs as a fusogenic agent. A critical concentration of approximately 0.6 mM has been noted for adsorption to DLPC membranes.[11]

Experimental Protocols

Protocol 1: Vesicle Preparation by Extrusion
  • Lipid Film Formation:

    • Dissolve this compound in chloroform in a round-bottom flask.

    • Remove the solvent using a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder and the lipid suspension to a temperature above the Tm of DLPC (e.g., 25°C).

    • Pass the MLV suspension through the membrane 11-21 times to form small unilamellar vesicles (SUVs).

    • The resulting vesicle solution should appear translucent.

Protocol 2: SLB Formation by Vesicle Fusion on a Silica Substrate
  • Substrate Cleaning:

    • Clean the silica substrate (e.g., glass coverslip or silicon wafer) thoroughly. A common method is to sonicate in a series of solvents (e.g., acetone, ethanol, and water) followed by treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive and reactive ) or exposure to UV/Ozone.

    • Rinse the substrate extensively with ultrapure water and dry it under a stream of nitrogen.

  • Bilayer Formation:

    • Place the clean substrate in a flow cell or a custom-made chamber.

    • Introduce the SUV solution (typically diluted to 0.1-0.5 mg/mL in a buffer containing 2-5 mM CaCl2).

    • Incubate for 30-60 minutes at a constant temperature above the Tm of DLPC (e.g., 25°C).

  • Rinsing:

    • Gently rinse the chamber with an excess of buffer (without vesicles but with CaCl2) to remove any non-adsorbed vesicles.

    • A final rinse with a buffer without CaCl2 can be performed if desired for subsequent experiments.

    • The SLB should be kept hydrated at all times.

Visualizations

Experimental_Workflow_Vesicle_Fusion cluster_prep Vesicle Preparation cluster_slb SLB Formation LipidFilm 1. Lipid Film Formation Hydration 2. Hydration LipidFilm->Hydration Extrusion 3. Extrusion (SUVs) Hydration->Extrusion VesicleDeposition 5. Vesicle Deposition Extrusion->VesicleDeposition SUV Solution SubstratePrep 4. Substrate Cleaning SubstratePrep->VesicleDeposition Rinsing 6. Rinsing VesicleDeposition->Rinsing Analysis Characterization (AFM, QCM-D) Rinsing->Analysis Formed SLB

Caption: Workflow for forming a this compound SLB via vesicle fusion.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Bilayer cluster_svl Troubleshooting SVL Formation cluster_defects Troubleshooting Defects Start Problem with SLB Formation Incomplete Incomplete/Patchy Bilayer Start->Incomplete SVL Supported Vesicular Layer Start->SVL Defects High Defect Density Start->Defects IncConc Increase Vesicle Concentration Incomplete->IncConc IncTime Increase Incubation Time Incomplete->IncTime IncTemp Increase Temperature Incomplete->IncTemp AddCa Add/Optimize CaCl2 SVL->AddCa CleanSub Improve Substrate Cleaning SVL->CleanSub PureReagents Use Pure Reagents/Filter Defects->PureReagents GentleRinse Gentle Rinsing Defects->GentleRinse

Caption: A decision tree for troubleshooting common SLB formation issues.

References

solubility of 1,2-DLPC in chloroform versus ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the solubility of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) in chloroform and ethanol. It is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.

Solubility Data

The solubility of this compound can vary between different sources and may be influenced by factors such as temperature, purity of the lipid, and the presence of contaminants. The following table summarizes the available quantitative data for the solubility of this compound in chloroform and ethanol.

SolventReported SolubilitySourceNotes
Ethanol ~25 mg/mLCayman Chemical[1][2]
62.18 mg/mLAbMole BioScience[3]At 25°C.
100 mg/mLMedchemExpress[4]Ultrasonic assistance may be required.
Chloroform ≥ 25 mg/mLSigma-Aldrich[5]Inferred from commercially available solution concentrations.
~20 mg/mLCayman ChemicalData for the similar phospholipid, 1,2-dioleoyl-sn-glycero-3-PC (DOPC), provided as an estimate.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in chloroform?

A1: Several factors can affect the solubility of this compound in chloroform. Long-chain, saturated acidic lipids can be difficult to solubilize in pure chloroform. Consider the following troubleshooting steps:

  • Purity of Solvent: Ensure the chloroform is of high purity and free from water contamination.

  • Co-solvent Addition: The addition of a small amount of a more polar solvent can enhance solubility. For acidic lipids, adding a small percentage of methanol (e.g., 2%) and a minimal amount of deionized water (e.g., 0.5-1%) can improve dissolution.

  • Physical Agitation: Gentle warming and sonication can help to break up lipid aggregates and promote dissolution.

Q2: Are there any alternatives to chloroform for dissolving this compound?

A2: Yes, ethanol is a viable alternative and is generally less toxic. As indicated in the solubility table, this compound exhibits good solubility in ethanol. Mixtures of chloroform and methanol (e.g., 2:1 v/v) are also commonly used for extracting and dissolving phospholipids.

Q3: How should I store my this compound solution?

A3: Phospholipid solutions in organic solvents should be stored in a glass container under an inert atmosphere (e.g., argon or nitrogen) at -20°C ± 4°C. Storing organic solutions below -30°C is generally not recommended unless the solution is in a sealed glass ampoule. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Troubleshooting Guide

If you are encountering issues with the solubility of this compound, please follow the troubleshooting workflow below.

G start Start: Solubility Issue with this compound check_solvent Verify Solvent Purity and Dryness start->check_solvent add_cosolvent Add Co-solvent (e.g., Methanol) check_solvent->add_cosolvent apply_energy Apply Gentle Warming or Sonication add_cosolvent->apply_energy check_dissolution Observe for Complete Dissolution apply_energy->check_dissolution check_dissolution->check_solvent No, repeat steps with care success Solution Prepared Successfully check_dissolution->success Yes fail Consult Further Technical Support check_dissolution->fail Persistent Issue

Troubleshooting workflow for this compound solubility issues.

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (crystalline solid)

  • Solvent of choice (e.g., chloroform, ethanol)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical instrument for quantification

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved lipid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method such as HPLC.

  • Solubility Determination: The concentration of the saturated supernatant represents the solubility of this compound in the solvent at the experimental temperature.

G cluster_prep Preparation cluster_sep Separation & Analysis prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge to pellet undissolved lipid prep2->sep1 sep2 Collect supernatant sep1->sep2 sep3 Quantify this compound concentration (e.g., HPLC) sep2->sep3 result Determine Saturation Solubility sep3->result

Experimental workflow for determining lipid solubility.

References

effect of temperature on the stability of 1,2-DLPC formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) formulations, with a focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder and its liposomal formulations?

A1: this compound in its solid, crystalline form should be stored at -20°C for long-term stability, with a shelf life of at least four years under these conditions.[1][2] Aqueous liposomal formulations of this compound are prone to hydrolysis and should be stored refrigerated at 4-8°C for short-term use.[3] For long-term storage of liposomal formulations, lyophilization (freeze-drying) is often recommended.[4]

Q2: What is the main phase transition temperature (Tm) of this compound?

A2: The main phase transition temperature (Tm) of this compound is approximately -1°C to -2°C.[5][6] This low Tm means that at common experimental and storage temperatures (above 0°C), DLPC bilayers are in a fluid, liquid-crystalline state.[1]

Q3: What are the primary degradation pathways for this compound in aqueous formulations?

A3: The two main chemical degradation pathways for this compound in aqueous formulations are hydrolysis and oxidation.[7][8] Hydrolysis involves the cleavage of the ester bonds linking the lauric acid chains to the glycerol backbone, resulting in the formation of lyso-PC and free fatty acids.[8] Oxidation can occur at the unsaturated portions of the lipid, though DLPC is a saturated lipid and thus less susceptible than unsaturated phospholipids.[7]

Q4: How does temperature affect the chemical stability of this compound formulations?

A4: Higher temperatures significantly accelerate the rate of chemical degradation, particularly hydrolysis.[4][7][8] Studies on lyophilized DLPC-trehalose formulations showed that significant degradation occurred at 37°C, 50°C, and 60°C, while degradation was not appreciable at 4°C and 22°C.[7] The rate of hydrolysis is temperature-dependent.[8]

Q5: Can freezing improve the stability of this compound liposomal suspensions?

A5: Freezing aqueous liposomal suspensions is generally not recommended as it can fracture or rupture the vesicles, leading to changes in size distribution and leakage of encapsulated contents.[3] If freezing is necessary, the use of cryoprotectants may offer some protection. For long-term storage, lyophilization is the preferred method over simple freezing.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Increased particle size or aggregation of liposomes over time. 1. Improper storage temperature: Storage above the recommended 4-8°C can increase vesicle fusion. 2. Hydrolysis: Formation of lyso-PC, a degradation product, can act as a detergent and destabilize the bilayer, leading to aggregation.[8] 3. Freezing and thawing: This can disrupt vesicle integrity.[3]1. Ensure storage at 4-8°C. For longer-term stability, consider lyophilizing the formulation. 2. Minimize exposure to high temperatures during preparation and handling. Use high-purity lipids to reduce initial lyso-PC content. 3. Avoid freezing aqueous liposome suspensions.
Leakage of encapsulated drug or molecule. 1. High storage temperature: Increased membrane fluidity and permeability at higher temperatures. 2. Chemical degradation: Hydrolysis leads to the formation of lyso-PC, which can create pores in the membrane.[8] 3. Phase transition: While the main transition is low, temperature fluctuations can still affect membrane packing.1. Store formulations at 4-8°C.[3] 2. Prepare fresh formulations for critical experiments and minimize storage time. 3. Maintain a consistent and controlled temperature environment.
Inconsistent experimental results between batches. 1. Variations in storage time or temperature between batches. 2. Degradation of stock lipid: The solid this compound may have degraded due to improper storage. 3. Presence of contaminants: Metal ions, such as iron, can catalyze lipid degradation.[4][7]1. Standardize storage conditions and handling procedures for all batches. 2. Always store solid this compound at -20°C.[1][2] 3. Use high-purity water and reagents. Consider the use of a chelating agent if metal contamination is suspected.[4][7]
Quantitative Data Summary: Effect of Temperature on DLPC Degradation

The following table summarizes the degradation rate of lyophilized DLPC-trehalose formulations at various storage temperatures.

Storage Temperature (°C)Initial Degradation Rate (kobs, days⁻¹)Half-life (t₁/₂, days)
370.0031224
500.010268
600.014348
Data derived from studies on lyophilized DLPC-trehalose formulations. The degradation rate was observed to plateau after an initial phase.[7]

Experimental Protocols

Protocol 1: Assessment of Liposome Stability by Dynamic Light Scattering (DLS)

This protocol outlines the use of DLS to monitor changes in particle size and polydispersity, which are indicators of physical stability.

  • Sample Preparation:

    • Prepare the this compound liposome formulation according to your standard protocol.

    • Divide the formulation into aliquots for storage at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Initial Measurement (Time 0):

    • Dilute a small aliquot of the fresh liposome suspension with an appropriate buffer to a suitable concentration for DLS analysis.

    • Measure the mean particle size and polydispersity index (PDI).

  • Incubation:

    • Store the aliquots at their respective temperatures in sealed vials.

  • Time-Point Measurements:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each storage condition.

    • Allow the sample to equilibrate to the DLS instrument's operating temperature.

    • Measure the mean particle size and PDI.

  • Data Analysis:

    • Plot the mean particle size and PDI as a function of time for each temperature. A significant increase in size or PDI indicates aggregation or fusion.

Protocol 2: Quantification of this compound Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol details a method to quantify the amount of intact this compound remaining over time, providing a direct measure of chemical stability.

  • Sample Preparation and Incubation:

    • Prepare and store aliquots of the this compound formulation at different temperatures as described in Protocol 1.

  • Lipid Extraction:

    • At each time point, take a known volume of the liposome suspension.

    • Perform a lipid extraction using a method such as the Bligh-Dyer technique to separate lipids from the aqueous phase.

    • Evaporate the organic solvent to obtain the dried lipid extract.

  • HPLC Analysis:

    • Reconstitute the dried lipid extract in a suitable mobile phase.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 column) and a detector appropriate for lipids (e.g., an Evaporative Light Scattering Detector - ELSD).

    • Use a mobile phase gradient optimized to separate this compound from its degradation products (e.g., lyso-PC).

  • Quantification:

    • Create a standard curve using known concentrations of pure this compound.

    • Determine the concentration of intact this compound in the samples by comparing their peak areas to the standard curve.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each temperature condition.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Prepare this compound Liposome Formulation aliquot Aliquot for Different Temperature Conditions prep->aliquot time0 Initial Analysis (T=0) - DLS (Size, PDI) - HPLC (% Intact DLPC) aliquot->time0 storage Store Aliquots at Controlled Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->storage timepoint Analyze at Time Points (e.g., 1, 7, 30 days) storage->timepoint analysis Data Analysis: Plot Size/PDI vs. Time Plot % Intact DLPC vs. Time timepoint->analysis

Caption: Workflow for assessing the temperature-dependent stability of this compound liposomes.

cluster_hydrolysis Hydrolysis Pathway cluster_factors Accelerating Factors DLPC This compound (Intact Phospholipid) LysoPC Lyso-PC (1-acyl- or 2-acyl-lyso-PC) DLPC->LysoPC + H₂O (Ester Bond Cleavage) FFA Free Fatty Acid (Lauric Acid) DLPC->FFA + H₂O (Ester Bond Cleavage) GPC Glycerophosphorylcholine LysoPC->GPC + H₂O (Further Hydrolysis) HighTemp High Temperature HighTemp->DLPC pH Non-neutral pH pH->DLPC

Caption: Primary chemical degradation pathway (hydrolysis) for this compound.

References

Technical Support Center: Controlling 1,2-DLPC Liposome Size and Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the size and polydispersity of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) liposomes.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound liposomes.

Problem Probable Cause(s) Recommended Solution(s)
Liposome size is too large or polydispersity index (PDI) is high after hydration. Incomplete hydration of the lipid film. The hydration temperature is too low. Insufficient agitation during hydration.Ensure the lipid film is thin and uniform. Hydrate above the phase transition temperature (Tc) of this compound (-1°C), typically at room temperature. Vortex or shake the lipid suspension vigorously during hydration.[1]
Sonication is ineffective at reducing liposome size. Insufficient sonication time or power. The sample volume is too large for the sonicator probe. Overheating of the sample, leading to lipid degradation or aggregation.Increase sonication duration in timed intervals, checking size periodically.[2][3] Use an appropriate probe size for your sample volume. Keep the sample on ice during sonication and use a pulsed mode to prevent overheating.[4][5][6]
Extrusion is difficult or impossible. The initial liposome suspension contains very large multilamellar vesicles (MLVs) that clog the membrane. The extrusion temperature is below the lipid's phase transition temperature. The lipid concentration is too high.Before extrusion, briefly sonicate the MLV suspension to reduce the initial size.[7] Perform extrusion at a temperature above the Tc of all lipids in the formulation. For this compound, room temperature is sufficient.[7] Dilute the lipid suspension. High concentrations can increase viscosity and make extrusion difficult.[7]
Liposome size increases during storage. Aggregation and/or fusion of liposomes.[8] Lipid hydrolysis or oxidation.Store liposomes at 4°C to reduce lipid mobility and fusion.[8][9] Use a buffer with an appropriate pH (e.g., pH 6.5-7.4) to maintain stability.[9] For long-term storage, consider lyophilization with a cryoprotectant.
Inconsistent results between batches. Minor variations in experimental conditions. Inconsistent lipid film formation. Variability in manual extrusion pressure or sonication.Standardize all protocol steps, including hydration time, temperature, and agitation speed. Ensure the lipid film is consistently thin and evenly distributed. Use an automated extruder for consistent pressure.[10] For sonication, ensure the probe depth and power settings are identical for each batch.

Frequently Asked Questions (FAQs)

1. What is the first step in preparing this compound liposomes?

The most common initial step is the thin-film hydration method.[1] This involves dissolving the this compound lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[1]

2. How do I choose between sonication and extrusion for sizing my this compound liposomes?

The choice depends on your desired final liposome characteristics.

  • Sonication uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs).[11] It is a rapid method but can sometimes lead to broader size distributions and potential lipid degradation if not properly controlled.[2][11]

  • Extrusion involves forcing the liposome suspension through a polycarbonate membrane with a defined pore size.[10][12] This method offers excellent control over the final size and results in a more homogeneous population of liposomes with lower polydispersity.[10][][14] It is the preferred method for obtaining a narrow size distribution.[14]

3. What impact does cholesterol have on this compound liposomes?

While not specific to DLPC in the search results, generally, cholesterol is incorporated into liposome formulations to increase membrane rigidity and stability.[15][16] It can reduce the permeability of the bilayer and prevent aggregation, which can help maintain a consistent size during storage.[16][17] The addition of cholesterol can also influence the final size of the liposomes.[18][19]

4. At what temperature should I perform the sizing steps for this compound liposomes?

Sizing should always be performed at a temperature above the lipid's phase transition temperature (Tc).[1][] For this compound, the Tc is -1°C. Therefore, all hydration and sizing steps can be conveniently performed at room temperature.

5. How can I measure the size and polydispersity of my liposomes?

Dynamic Light Scattering (DLS) is the most common technique for measuring the mean hydrodynamic diameter and polydispersity index (PDI) of liposomes.[3] The PDI is a measure of the broadness of the size distribution, with values below 0.2 generally considered acceptable for many applications.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Sonication
  • Lipid Film Formation:

    • Dissolve this compound and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Attach the flask to a rotary evaporator to remove the organic solvent under vacuum, creating a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add your desired aqueous buffer to the flask.

    • Hydrate the lipid film by rotating the flask at room temperature for approximately 1 hour. This will form a milky suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Transfer the MLV suspension to a glass vial and place it in an ice bath.

    • Immerse the tip of a probe sonicator into the suspension.

    • Sonicate the suspension using a pulsed setting (e.g., 2 seconds on, 2 seconds off) to prevent overheating.[4]

    • Continue sonication for a total of 5-10 minutes, or until the suspension becomes translucent.[4]

    • Monitor the liposome size using DLS at intervals to determine the optimal sonication time.

Protocol 2: Sizing of this compound Liposomes by Extrusion
  • Prepare MLVs:

    • Prepare an MLV suspension of this compound as described in Protocol 1 (steps 1 and 2). For easier extrusion, a brief sonication or a few freeze-thaw cycles can be performed on the MLV suspension to reduce the initial vesicle size.

  • Assemble the Extruder:

    • Assemble a mini-extruder with two gas-tight syringes. Place a polycarbonate membrane of the desired pore size (e.g., 100 nm) between the filter supports.

  • Extrusion Process:

    • Heat the extruder assembly to a temperature above the Tc of your lipid formulation (room temperature is adequate for this compound).

    • Load the MLV suspension into one of the syringes.

    • Slowly and steadily push the suspension from one syringe to the other through the membrane.

    • Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure the entire sample passes through the membrane a final time in the same direction.[10] The resulting liposome suspension should be significantly more translucent.

Visual Guides

G cluster_prep Liposome Preparation Workflow cluster_sizing Sizing and Characterization A 1. Dissolve this compound in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D Formation of MLVs (Multilamellar Vesicles) C->D E Sonication (for SUVs) D->E Option 1 F Extrusion (for LUVs) D->F Option 2 G Final Unilamellar Liposome Suspension E->G F->G H Characterization (e.g., DLS for Size & PDI) G->H

Caption: Workflow for this compound liposome preparation and sizing.

G Start High PDI / Large Size Q1 Sizing Method? Start->Q1 Sonication Sonication Issue Q1->Sonication Sonication Extrusion Extrusion Issue Q1->Extrusion Extrusion Sol_Sonication1 Increase Sonication Time/ Power in Intervals Sonication->Sol_Sonication1 Sol_Sonication2 Keep Sample on Ice & Use Pulsed Mode Sonication->Sol_Sonication2 Sol_Extrusion1 Pre-treat MLVs (Brief Sonication) Extrusion->Sol_Extrusion1 Sol_Extrusion2 Check Lipid Concentration (Dilute if Necessary) Extrusion->Sol_Extrusion2 End Achieved Target Size & PDI Sol_Sonication1->End Sol_Sonication2->End Sol_Extrusion1->End Sol_Extrusion2->End

Caption: Troubleshooting decision tree for sizing issues.

References

Technical Support Center: Optimizing 1,2-DLPC for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a phospholipid with a molecular weight of 621.8 g/mol .[1][2] It is soluble in ethanol at approximately 25 mg/mL but is sparingly soluble in aqueous solutions.[1] For biological experiments, it is recommended to prepare a stock solution in an organic solvent like ethanol and then dilute it into aqueous buffers, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q2: What is the Critical Micelle Concentration (CMC) of this compound?

A2: The Critical Micelle Concentration (CMC) is the concentration above which surfactants, like this compound, self-assemble to form micelles.[3] For this compound (also referred to as 12:0 PC), the CMC is approximately 90 nM.[4][5] It is important to consider the CMC when designing experiments, as the formation of micelles can significantly impact the interpretation of results in in vitro assays.

Q3: What are the common applications of this compound in in vitro assays?

A3: this compound is commonly used in the following in vitro applications:

  • Formation of micelles and liposomes: Due to its amphiphilic nature, this compound is frequently used to create micelles and liposomes for various research purposes, including drug delivery studies.[1][6]

  • Membrane protein reconstitution: It is used to create artificial lipid bilayers for the reconstitution and functional studies of membrane proteins.[7]

  • Cell-based assays: this compound has been investigated for its effects on cell viability, particularly in cancer cell lines, and its role in cell signaling pathways.[8]

  • Ligand for nuclear receptors: It has been identified as a ligand for the liver receptor homolog-1 (LRH-1).[2][6]

Quantitative Data Summary

ParameterValueReference
Molecular Weight621.8 g/mol [1][2]
Solubility in Ethanol~25 mg/mL[1]
Critical Micelle Concentration (CMC)~90 nM[4][5]
Phase Transition Temperature (Tm)-2°C[5]

Troubleshooting Guides

Issue 1: Precipitation or Poor Solubility of this compound in Aqueous Buffer

  • Question: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What could be the cause and how can I resolve it?

  • Answer:

    • Cause: this compound has limited solubility in aqueous solutions.[1] Direct addition of a highly concentrated organic stock to an aqueous buffer can cause the lipid to precipitate out of solution. The final concentration of this compound may also be too high, leading to aggregation and precipitation.

    • Solution:

      • Slow Dilution: Add the organic stock solution of this compound dropwise to the aqueous buffer while vortexing or stirring to facilitate mixing and prevent localized high concentrations.

      • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol) in your assay is low, as high concentrations can affect biological systems.[1]

      • Sonication: After dilution, briefly sonicate the solution in a bath sonicator to aid in the dispersion of the lipid.

      • Work Below the Solubility Limit: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific buffer system. Consider reducing the final concentration.

Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays

  • Question: My results from cell viability or signaling assays using this compound are highly variable between experiments. What are the potential sources of this variability?

  • Answer:

    • Cause: Inconsistency in the preparation of the this compound solution, cell seeding density, and incubation times can all contribute to variability. The formation of aggregates can also lead to non-specific effects and poor reproducibility.

    • Solution:

      • Standardized Preparation: Prepare a fresh dilution of this compound for each experiment from a validated stock solution. Avoid using aqueous solutions of this compound that have been stored for more than a day.[1]

      • Control for Aggregation: Be mindful of the CMC (~90 nM). At concentrations significantly above the CMC, this compound will form micelles. For experiments where the monomeric form is desired, work at concentrations well below the CMC. If you suspect aggregation is an issue, you can include a centrifugation step to pellet larger aggregates before adding the solution to your cells.

      • Consistent Cell Culture Practices: Ensure consistent cell passage numbers, seeding densities, and treatment durations across all experiments.[9]

      • Appropriate Controls: Always include vehicle controls (buffer with the same final concentration of the organic solvent used for the this compound stock) to account for any effects of the solvent on the cells.

Issue 3: Unexpected Cytotoxicity in Cell-Based Assays

  • Question: I am observing higher than expected cell death in my experiments, even at low concentrations of this compound. What could be the reason?

  • Answer:

    • Cause: While this compound has been shown to induce cell death in some cancer cell lines, unexpected toxicity could be due to several factors, including impurities in the this compound preparation, the presence of residual organic solvent, or the formation of cytotoxic lipid aggregates. Some studies have shown that this compound can induce ferroptosis in certain cancer cells.[8]

    • Solution:

      • High-Purity this compound: Ensure you are using a high-purity grade of this compound.

      • Minimize Solvent Concentration: As mentioned previously, keep the final concentration of the organic solvent in your cell culture media as low as possible.

      • Characterize Your Lipid Preparation: If possible, use techniques like Dynamic Light Scattering (DLS) to characterize the size and distribution of your lipid preparations to ensure consistency.

      • Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal non-toxic concentration range for your specific cell type and assay.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.

Materials:

  • This compound powder

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • Vacuum desiccator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.[10] b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or argon gas.[11] c. Place the flask in a vacuum desiccator for at least 1-2 hours to remove any residual solvent.[11]

  • Hydration: a. Add the desired volume of hydration buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of this compound (-2°C), so room temperature is sufficient. b. Agitate the flask by vortexing or gentle shaking to hydrate the lipid film and form multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions. b. Draw the MLV suspension into one of the syringes of the extruder. c. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[12] This will produce unilamellar vesicles (LUVs) with a more uniform size distribution. d. The resulting liposome suspension can be stored at 4°C for a short period, but it is best to use it fresh.[13]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow: Liposome Preparation and Cell Treatment cluster_prep Liposome Preparation cluster_cell Cell-Based Assay dissolve Dissolve this compound in organic solvent film Form thin lipid film (evaporation) dissolve->film hydrate Hydrate film with aqueous buffer (MLVs) film->hydrate extrude Extrude through membrane (LUVs) hydrate->extrude treat Treat cells with This compound liposomes extrude->treat Add to cells seed Seed cells in microplate seed->treat incubate Incubate for defined period treat->incubate assay Perform assay (e.g., viability, signaling) incubate->assay

Workflow for preparing this compound liposomes and their use in cell-based assays.

tnf_pathway Postulated this compound-Influenced TNF-α Signaling cluster_membrane Cell Membrane tnfr TNFR1 tradd TRADD tnfr->tradd dlpc This compound tnfa TNF-α dlpc->tnfa enhances release tnfa->tnfr traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 nfkb_activation NF-κB Activation traf2->nfkb_activation rip1->nfkb_activation apoptosis Apoptosis nfkb_activation->apoptosis regulates

This compound may enhance TNF-α release, initiating downstream signaling.

ppar_pathway Postulated this compound-Influenced PPAR-α Signaling cluster_cell Cell cluster_nucleus Nucleus dlpc This compound ppara PPAR-α dlpc->ppara activates rxr RXR ppara->rxr heterodimerizes with ppre PPRE rxr->ppre binds to gene_expression Target Gene Expression (e.g., for fatty acid oxidation) ppre->gene_expression regulates inflammation Palmitate-induced Inflammation gene_expression->inflammation inhibits

This compound can activate PPAR-α, leading to the inhibition of inflammation.

References

Technical Support Center: A Troubleshooting Guide for 1,2-DLPC in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC). This guide provides answers to frequently asked questions and detailed troubleshooting advice to ensure the successful application of this compound in your experiments.

Physicochemical Properties of this compound

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueNotes
Molecular Weight621.826 g/mol
Transition Temperature (Tm)-2 °CMain gel-to-liquid crystalline phase transition.
Critical Micelle Concentration (CMC)90 nMConcentration at which micelles begin to form.
Solubility in Ethanol~25 mg/mL
Aqueous SolubilitySparingly solubleForms bilayers in aqueous environments.
Recommended Storage-20°CAs a powder, stable for at least one year.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered when working with this compound in a question-and-answer format.

Q1: My this compound solution appears cloudy or has visible aggregates. What is the cause and how can I fix it?

A: Cloudiness or aggregation in your this compound solution is often due to the lipid coming out of solution, which can be caused by several factors:

  • Low Temperature: this compound has a transition temperature (Tm) of -2°C.[1] If the buffer or solution is too cold, the lipid can fall out of its liquid crystalline phase and aggregate. Ensure all solutions are at room temperature or slightly warmer during handling.

  • Improper Hydration: Incomplete hydration of the lipid film during liposome preparation is a common cause of aggregation. Ensure the hydration buffer is above the Tm of the lipid and allow for adequate hydration time with occasional vortexing.[2]

  • High Concentration: Exceeding the critical micelle concentration (CMC) of 90 nM will lead to the formation of micelles and potentially larger aggregates.[3] If you are not intending to form micelles, ensure your working concentration is below this value.

  • Incorrect pH or Ionic Strength: The stability of lipid suspensions can be sensitive to the pH and ionic strength of the buffer. Suboptimal conditions can lead to aggregation.

Troubleshooting Steps:

  • Gently warm the solution to a temperature above the Tm.

  • If preparing liposomes, ensure the hydration buffer is pre-warmed and allow for sufficient hydration time.

  • Consider diluting the sample if the concentration is too high.

  • Optimize the buffer conditions (pH and ionic strength) for your specific application.

Q2: I am having difficulty forming a stable, thin lipid film with this compound. What are the best practices?

A: Achieving a uniform, thin lipid film is crucial for the successful preparation of liposomes. Here are some tips:

  • Solvent Choice: Dissolve the this compound in a suitable organic solvent such as chloroform or a chloroform/methanol mixture.

  • Even Evaporation: Use a rotary evaporator to remove the organic solvent. Slow and even rotation of the flask will help in forming a uniform film. The bath temperature should be kept moderate to avoid rapid, uneven evaporation.

  • Complete Solvent Removal: After forming the film, it is critical to remove all residual solvent. This can be achieved by placing the flask under a high vacuum for several hours or overnight.[4] Residual solvent can interfere with liposome formation and stability.

Q3: The size of my this compound liposomes is too large and/or the polydispersity index (PDI) is high. How can I control the size and achieve a more uniform population?

A: Controlling the size and achieving a low PDI (typically below 0.2) is essential for many applications.[5] Here are some common techniques and troubleshooting tips:

  • Extrusion: This is a highly effective method for controlling liposome size. By passing the liposome suspension through a membrane with a defined pore size, you can generate unilamellar vesicles with a narrow size distribution. Increasing the number of passes through the extruder can further improve uniformity.

  • Sonication: Both bath and probe sonication can be used to reduce the size of multilamellar vesicles (MLVs) into small unilamellar vesicles (SUVs). However, sonication can sometimes lead to lipid degradation, so it's important to control the time and power of sonication and to keep the sample cool.[6][7]

  • Hydration Temperature: Hydrating the lipid film at a temperature well above the Tm of this compound can facilitate the formation of smaller vesicles.[4]

Q4: My this compound liposomes are not stable and tend to aggregate or fuse over time. How can I improve their stability?

A: Liposome stability is a critical factor for successful experiments. Here are some strategies to enhance the stability of your this compound liposomes:

  • Incorporate Helper Lipids: The inclusion of other lipids, such as cholesterol or phosphatidylcholines with longer acyl chains (e.g., DSPC), can increase the rigidity and stability of the bilayer.[8]

  • PEGylation: Including a small percentage of PEGylated lipids (e.g., DSPE-PEG2000) in your formulation can create a protective layer that sterically hinders vesicle-vesicle interactions, thereby reducing aggregation.[8]

  • Optimize Storage Conditions: Store liposome suspensions at 4°C.[8] Avoid freezing unless a suitable cryoprotectant is used, as the formation of ice crystals can disrupt the vesicles.[7] Ensure the buffer pH is optimized for stability.

  • Adjust Liposome Concentration: If aggregation is observed, consider diluting the liposome suspension for storage.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar this compound liposomes of a defined size.

Materials:

  • This compound powder

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath

  • Liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration: Add the hydration buffer, pre-heated to a temperature above the Tm of this compound (e.g., room temperature or slightly warmer), to the flask. The volume of buffer will determine the final lipid concentration.

  • Vesicle Formation: Gently rotate the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs). Allow the mixture to hydrate for 30-60 minutes, with occasional vortexing.[2]

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through a liposome extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes) to ensure a narrow size distribution.

Protocol 2: Determination of this compound Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

This protocol outlines the general steps for measuring the phase transition temperature of this compound.

Materials:

  • Hydrated this compound liposome suspension

  • Differential Scanning Calorimeter (DSC)

  • DSC sample pans

Procedure:

  • Sample Preparation: Prepare a hydrated suspension of this compound as described in Protocol 1 (up to the MLV formation step).

  • Sample Loading: Load a precise amount of the lipid suspension into a DSC sample pan and seal it. Prepare a reference pan with the same volume of buffer.

  • DSC Measurement: Place the sample and reference pans into the DSC instrument.

  • Temperature Scan: Program the DSC to scan over a temperature range that brackets the expected Tm of this compound (e.g., from -20°C to 20°C). A typical heating rate is 1-5°C/min.

  • Data Analysis: The Tm is identified as the peak of the endothermic transition in the resulting thermogram.

Visualizations

Signaling Pathway: Activation of LRH-1 by this compound

This compound acts as an agonist for the nuclear receptor Liver Receptor Homolog-1 (LRH-1).[9] This activation plays a role in regulating lipid and glucose metabolism.[10]

LRH1_Signaling DLPC This compound LRH1 LRH-1 (Nuclear Receptor) DLPC->LRH1 binds and activates Coactivators Coactivators (e.g., PGC-1α) LRH1->Coactivators recruits Corepressors Corepressors (e.g., SHP, SMRT) LRH1->Corepressors displaces TargetGenes Target Gene Expression (e.g., Cyp7a1, Shp) Coactivators->TargetGenes promotes Corepressors->TargetGenes relieves repression of MetabolicRegulation Regulation of Lipid and Glucose Homeostasis TargetGenes->MetabolicRegulation leads to

Caption: Activation of the LRH-1 signaling pathway by this compound.

Experimental Workflow: Liposome Preparation and Sizing

The following diagram illustrates the key steps in preparing and sizing this compound liposomes.

Liposome_Preparation_Workflow Start Start: this compound Powder Dissolution 1. Dissolve in Organic Solvent (e.g., Chloroform) Start->Dissolution Evaporation 2. Form Thin Film via Rotary Evaporation Dissolution->Evaporation Drying 3. Dry Under High Vacuum Evaporation->Drying Hydration 4. Hydrate with Aqueous Buffer Drying->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Sizing 5. Vesicle Sizing MLVs->Sizing Extrusion Extrusion Sizing->Extrusion for defined size Sonication Sonication Sizing->Sonication for small size LUVs Unilamellar Vesicles (LUVs/SUVs) Extrusion->LUVs Sonication->LUVs End End: Sized Liposome Suspension LUVs->End

Caption: Workflow for the preparation and sizing of this compound liposomes.

Logical Relationship: Troubleshooting Liposome Size and Polydispersity

This diagram outlines the decision-making process for troubleshooting issues with liposome size and polydispersity.

Troubleshooting_Logic Problem Problem: Large Size / High PDI CheckHydration Check Hydration Process Problem->CheckHydration CheckSizing Check Sizing Method Problem->CheckSizing IncompleteHydration Incomplete Hydration? CheckHydration->IncompleteHydration InefficientSizing Inefficient Sizing? CheckSizing->InefficientSizing SolutionHydration Solution: Increase Hydration Time/Temp, Ensure Complete Film Wetting IncompleteHydration->SolutionHydration Yes SolutionExtrusion Solution (Extrusion): Increase Number of Passes, Check Membrane Integrity InefficientSizing->SolutionExtrusion Yes (Extrusion) SolutionSonication Solution (Sonication): Optimize Time and Power, Ensure Proper Cooling InefficientSizing->SolutionSonication Yes (Sonication)

Caption: Troubleshooting logic for liposome size and polydispersity issues.

References

Validation & Comparative

A Researcher's Guide to Validating 1,2-DLPC Liposome Size and Lamellarity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise characterization of liposomal formulations is paramount to ensuring efficacy, stability, and safety. This guide provides a comparative overview of key techniques for validating the size and lamellarity of liposomes composed of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC), a common phospholipid in lipid nanoparticle research.

I. Techniques for Validating Liposome Size

The size of liposomes is a critical parameter that influences their circulation half-life, biodistribution, and cellular uptake. Several techniques are available to determine the size distribution of this compound liposomes.

Comparison of Liposome Sizing Techniques

TechniquePrincipleInformation ProvidedSample PreparationThroughput
Dynamic Light Scattering (DLS) Measures the fluctuation of scattered light intensity due to the Brownian motion of particles.Mean hydrodynamic diameter, Polydispersity Index (PDI)Dilution in an appropriate buffer.High
Nanoparticle Tracking Analysis (NTA) Visualizes and tracks the Brownian motion of individual particles to determine their size and concentration.Particle-by-particle size distribution, concentration.Dilution in an appropriate buffer.Medium
Transmission Electron Microscopy (TEM) Transmits a beam of electrons through a thin sample to create an image.Direct visualization of liposome morphology and size.Negative staining or cryo-fixation.Low
Cryo-Electron Microscopy (Cryo-EM) A type of TEM where the sample is flash-frozen in its native state.High-resolution imaging of liposome size, shape, and lamellarity.Vitrification of the liposome suspension.Low
Experimental Protocols

Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the this compound liposome suspension with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration that avoids multiple scattering effects.

  • Instrumentation: Use a DLS instrument equipped with a laser and a detector at a specific angle (e.g., 90° or 173°).

  • Measurement: Equilibrate the sample to a controlled temperature (e.g., 25°C). Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument's software calculates the hydrodynamic diameter and PDI from the correlation function of the scattered light intensity fluctuations.

Cryo-Electron Microscopy (Cryo-EM)

  • Sample Preparation: Apply a small volume (3-4 µL) of the this compound liposome suspension to a TEM grid with a carbon support film.

  • Vitrification: Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to rapidly vitrify the sample, preserving the liposomes in their native hydrated state.

  • Imaging: Transfer the frozen grid to a cryo-electron microscope. Acquire images at a low electron dose to minimize radiation damage.

  • Data Analysis: Analyze the acquired images to measure the diameter of individual liposomes.

Logical Workflow for Liposome Size Validation

cluster_prep Liposome Preparation cluster_sizing Size Validation prep Prepare this compound Liposomes (e.g., Thin-Film Hydration) dls Dynamic Light Scattering (DLS) - Hydrodynamic Diameter - Polydispersity Index (PDI) prep->dls Primary Analysis tem Cryo-Electron Microscopy (Cryo-EM) - Direct Visualization - Morphological Assessment dls->tem Confirmation & Detailed Morphology

Caption: Workflow for this compound liposome size validation.

II. Techniques for Validating Liposome Lamellarity

Lamellarity, the number of lipid bilayers, is a crucial attribute affecting the encapsulation efficiency and release kinetics of therapeutic agents.

Comparison of Lamellarity Determination Techniques

TechniquePrincipleInformation ProvidedSample PreparationThroughput
Cryo-Electron Microscopy (Cryo-EM) Direct imaging of vitrified liposomes.Direct visualization of the number of bilayers.[1]Vitrification of the liposome suspension.Low
Small-Angle X-ray Scattering (SAXS) Measures the scattering pattern of X-rays by the liposome structure.Provides information on the electron density profile, which can be used to determine lamellarity.[1]Liposome suspension in a capillary.Medium
³¹P-Nuclear Magnetic Resonance (³¹P-NMR) Differentiates between phospholipids in the inner and outer leaflets of the bilayer using shift reagents.Ratio of phospholipids in the inner and outer leaflets, indicative of lamellarity.[1]Addition of a shift reagent (e.g., Mn²⁺) to the liposome suspension.Medium
Fluorescence Spectroscopy Utilizes fluorescent probes that partition into the lipid bilayer to quantify the accessible surface area.Ratio of inner to total membrane surface, which correlates with lamellarity.[2]Incorporation of a fluorescently labeled lipid.High
Experimental Protocols

³¹P-Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy

  • Sample Preparation: Prepare a concentrated solution of this compound liposomes in a suitable buffer.

  • Initial Measurement: Acquire a ³¹P-NMR spectrum of the liposome suspension. This will show a single peak corresponding to the phosphorus nuclei in the phospholipid headgroups.

  • Addition of Shift Reagent: Add a small amount of a paramagnetic shift reagent (e.g., MnCl₂ or PrCl₃) to the exterior of the liposomes. This reagent will interact with the headgroups of the outer leaflet, causing a shift in their NMR signal.

  • Final Measurement: Acquire a second ³¹P-NMR spectrum. The spectrum will now show two peaks: one for the unshifted inner leaflet phospholipids and another for the shifted outer leaflet phospholipids.

  • Data Analysis: The ratio of the areas of the two peaks corresponds to the ratio of phospholipids in the inner and outer leaflets, which can be used to infer lamellarity.

Fluorescence-Based Lamellarity Assay

  • Liposome Preparation: Prepare this compound liposomes incorporating a small percentage of a fluorescently labeled lipid (e.g., NBD-PE).

  • Fluorescence Measurement: Measure the initial fluorescence intensity (F_initial) of the liposome suspension.

  • Quenching: Add a membrane-impermeable quenching agent (e.g., sodium dithionite) to the external solution. This will quench the fluorescence of the probes in the outer leaflet.

  • Final Fluorescence Measurement: Measure the fluorescence intensity (F_final) after quenching.

  • Lamellarity Calculation: The lamellarity can be estimated by comparing the initial and final fluorescence intensities. For unilamellar vesicles, the fluorescence will be reduced by approximately 50%.

Experimental Workflow for Lamellarity Validation

cluster_prep Liposome Sample cluster_lamellarity Lamellarity Validation Methods liposomes This compound Liposomes cryo_em Cryo-EM (Direct Visualization) liposomes->cryo_em sa_xs SAXS (Electron Density Profile) liposomes->sa_xs p_nmr 31P-NMR (Inner vs. Outer Leaflet Ratio) liposomes->p_nmr

References

comparative analysis of 1,2-DLPC and DMPC for membrane protein studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of lipids for membrane protein studies, this guide offers a comprehensive comparative analysis of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). This document provides a side-by-side look at their physicochemical properties, performance in membrane mimetic systems, and the implications for membrane protein structure and function, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Applications

This compound and DMPC are both saturated phosphatidylcholines commonly employed to create artificial lipid bilayers for the solubilization, stabilization, and characterization of membrane proteins. The primary distinction between them lies in the length of their acyl chains: DLPC possesses two 12-carbon lauroyl chains, while DMPC has two 14-carbon myristoyl chains. This seemingly small difference in chain length leads to significant variations in their physical properties, ultimately influencing their suitability for different research applications.

DLPC, with its shorter acyl chains, forms thinner and more fluid bilayers at lower temperatures.[1][2] This can be advantageous for studying smaller membrane proteins or for applications requiring a more dynamic lipid environment. Conversely, DMPC forms thicker and more ordered bilayers, which can provide a more stable environment for larger or more complex membrane proteins.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and DMPC, providing a quantitative basis for comparison.

PropertyThis compound (1,2-dilauroyl-sn-glycero-3-phosphocholine)1,2-DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)
Molecular Formula C₃₂H₆₄NO₈PC₃₆H₇₂NO₈P
Molecular Weight 621.83 g/mol 677.93 g/mol
Acyl Chain Composition Two lauroyl chains (12:0)Two myristoyl chains (14:0)
Phase Transition Temp (Tm) ~ -2 °C~ 24 °C
Critical Micelle Conc. (CMC) ~ 90 nM~ 6 nM
Bilayer Thickness ThinnerThicker

Impact on Membrane Protein Studies

The choice between DLPC and DMPC can significantly impact the outcome of membrane protein studies. The bilayer thickness, for instance, is a critical parameter that can affect the proper folding, orientation, and function of an embedded protein. A mismatch between the hydrophobic thickness of the lipid bilayer and the transmembrane domain of the protein can lead to artifacts.

DLPC is often chosen for:

  • Studies of smaller membrane proteins: Its thinner bilayer can better accommodate proteins with shorter transmembrane domains.

  • NMR spectroscopy: The higher fluidity of DLPC bilayers at lower temperatures can be beneficial for solution NMR studies.

  • Functional reconstitution: The dynamic nature of DLPC membranes may be more conducive to studying protein conformational changes and function.

DMPC is frequently utilized for:

  • Studies of larger, multi-domain membrane proteins: Its thicker and more ordered bilayer can provide a more stable and native-like environment.[1]

  • X-ray crystallography and cryo-electron microscopy: The increased stability of DMPC-reconstituted proteins can facilitate crystallization and high-resolution structure determination.

  • Differential Scanning Calorimetry (DSC): Its well-defined phase transition at a convenient temperature makes it a good model system for studying the effects of membrane proteins on lipid thermodynamics.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are representative protocols for differential scanning calorimetry (DSC) and the preparation of bicelles for NMR spectroscopy.

Differential Scanning Calorimetry (DSC) of Liposomes

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers and how it is affected by the incorporation of membrane proteins.

Materials:

  • This compound or 1,2-DMPC lipid powder

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Membrane protein of interest (optional)

  • DSC instrument

Protocol:

  • Lipid Film Preparation: Dissolve a known amount of DLPC or DMPC in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v). Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer to a final lipid concentration of 1-5 mg/mL. For protein-containing liposomes, the protein is typically added to the buffer before hydration.

  • Vesicle Formation: Vortex the hydrated lipid suspension vigorously to form multilamellar vesicles (MLVs). For unilamellar vesicles, the suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

  • DSC Analysis:

    • Load the liposome suspension into a DSC sample pan and an equal volume of buffer into a reference pan.

    • Equilibrate the sample at a temperature below the expected phase transition.

    • Scan the temperature at a controlled rate (e.g., 1 °C/min) through the phase transition region.

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tm).

Preparation of Bicelles for NMR Spectroscopy

Bicelles are discoidal lipid structures that are widely used as membrane mimetics for solution and solid-state NMR studies of membrane proteins.

Materials:

  • Long-chain lipid: this compound or 1,2-DMPC

  • Short-chain lipid: 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)

  • Buffer of choice

  • Membrane protein of interest

Protocol:

  • Lipid Mixture Preparation: Dissolve the long-chain lipid (DLPC or DMPC) and the short-chain lipid (DHPC) in an organic solvent at a desired molar ratio (q-ratio, typically between 0.25 and 0.5 for isotropic bicelles).

  • Film Formation: Create a thin lipid film by evaporating the solvent as described in the DSC protocol.

  • Hydration and Protein Incorporation: Hydrate the lipid film with a buffer containing the purified membrane protein. The final lipid concentration is typically in the range of 5-15% (w/v).

  • Bicelle Formation: The mixture is subjected to several cycles of gentle warming (above the Tm of the long-chain lipid) and vortexing until the solution becomes clear, indicating the formation of bicelles.

  • NMR Sample Preparation: The resulting bicelle solution containing the reconstituted membrane protein is then transferred to an NMR tube for analysis.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_outcome Outcome start Start lipid_selection Select Lipid (this compound or DMPC) start->lipid_selection reconstitution Reconstitute Protein into Membrane Mimetic lipid_selection->reconstitution protein_prep Prepare Membrane Protein protein_prep->reconstitution dsc Differential Scanning Calorimetry (DSC) reconstitution->dsc Thermodynamics nmr NMR Spectroscopy reconstitution->nmr Structure & Dynamics func_assay Functional Assays reconstitution->func_assay Activity stability Protein Stability dsc->stability structure Protein Structure nmr->structure dynamics Protein Dynamics nmr->dynamics function Protein Function func_assay->function

Caption: Experimental workflow for comparing this compound and DMPC in membrane protein studies.

Lipid_Properties_Influence cluster_lipid Lipid Properties cluster_protein Membrane Protein Stability & Function acyl_chain Acyl Chain Length (DLPC: 12C, DMPC: 14C) tm Phase Transition Temp. (DLPC: ~-2°C, DMPC: ~24°C) acyl_chain->tm thickness Bilayer Thickness (DLPC: Thinner, DMPC: Thicker) acyl_chain->thickness fluidity Bilayer Fluidity (DLPC: More Fluid, DMPC: Less Fluid) tm->fluidity folding Proper Folding thickness->folding stability Structural Stability thickness->stability activity Functional Activity fluidity->activity dynamics Conformational Dynamics fluidity->dynamics

Caption: Influence of lipid properties on membrane protein stability and function.

Conclusion

The selection between this compound and DMPC is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific requirements of the membrane protein under investigation and the biophysical techniques to be employed. DLPC's shorter acyl chains and lower phase transition temperature make it ideal for creating thinner, more fluid bilayers suitable for smaller proteins and certain spectroscopic methods. In contrast, DMPC's longer chains provide a thicker, more stable platform that can be crucial for the structural integrity of larger proteins and for high-resolution structural studies. By carefully considering the properties outlined in this guide, researchers can make an informed decision to optimize their experimental outcomes in the challenging yet rewarding field of membrane protein research.

References

A Comparative Guide to 1,2-DLPC and DSPC in Nanomedicine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of lipid excipients is a cornerstone in the development of effective nanomedicine formulations, directly influencing the stability, drug retention, and in vivo performance of delivery vehicles such as liposomes and lipid nanoparticles (LNPs). Among the diverse array of available phospholipids, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are two saturated lipids that, despite their structural similarity, confer vastly different properties to nanoparticles. This guide provides an objective, data-driven comparison of DLPC and DSPC to inform rational formulation design.

Fundamental Physicochemical Properties

The primary distinction between DLPC and DSPC lies in the length of their saturated acyl chains: DLPC possesses two 12-carbon lauroyl chains, while DSPC has two 18-carbon stearoyl chains.[1][2] This structural difference has a profound impact on their thermal behavior, specifically their main phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid, ordered gel state to a more fluid, liquid-crystalline state.

Property1,2-DLPC (12:0 PC)1,2-DSPC (18:0 PC)
Molecular Formula C₃₂H₆₄NO₈PC₄₄H₈₈NO₈P
Molecular Weight 621.83 g/mol 790.16 g/mol [3]
Acyl Chain Composition Two C12:0 (Lauric Acid) chains[2][4]Two C18:0 (Stearic Acid) chains[1][5]
Phase Transition Temp. (Tm) ~ -1°C to 1.7°C[6][7]~ 55°C[3][8]
Membrane State at 37°C Fluid (Liquid-Crystalline)Rigid (Gel)[9][10]

This significant difference in Tm is the critical factor governing the performance of these lipids in nanomedicine formulations at physiological temperature (37°C).

G cluster_DLPC DLPC Bilayer at 37°C (Above Tm) cluster_DSPC DSPC Bilayer at 37°C (Below Tm) a1 a5 a1:s->a5:n          a2 a6 a2:s->a6:n          a3 a7 a3:s->a7:n          a4 a8 a4:s->a8:n          label_dlpc Fluid & Disordered Acyl Chains High Permeability b1 b5 b1:s->b5:n             b2 b6 b2:s->b6:n             b3 b7 b3:s->b7:n             b4 b8 b4:s->b8:n             label_dspc Rigid & Ordered Acyl Chains Low Permeability

Caption: Membrane state comparison at physiological temperature (37°C).

Performance in Nanomedicine Formulations

The choice between DLPC and DSPC leads to significant differences in nanoparticle stability, drug encapsulation efficiency, and release kinetics.

Performance MetricThis compound Formulations1,2-DSPC Formulations
Stability Lower stability; fluid membranes are more prone to aggregation and leakage.[9]High stability; rigid membranes minimize drug leakage and enhance vesicle integrity.[9][10]
Drug Encapsulation Generally lower, especially for small molecules, due to higher membrane permeability.Higher encapsulation efficiency due to the rigid, well-ordered bilayer that effectively retains cargo.[10]
Drug Release Rapid release profile.Slow, sustained release profile, desirable for long-acting formulations.[10]
In Vivo Circulation Shorter circulation times due to lower stability.Longer circulation times; DSPC liposomes show higher AUC values in blood compared to shorter-chain lipids.[11]
Complexity Can exhibit complex monotectic behavior when mixed with longer-chain lipids, forming separate domains.[9]Forms stable, homogenous bilayers, often in combination with cholesterol to modulate fluidity.[12]

Key Advantages of DSPC Over DLPC:

  • Enhanced Stability: Liposomes formulated with DSPC are significantly more stable than those made with DLPC or other shorter-chain lipids like DPPC (dipalmitoylphosphatidylcholine).[9] The high Tm of DSPC ensures the nanoparticle membrane remains in a solid, ordered state at body temperature, which minimizes premature drug leakage and enhances structural integrity during storage and circulation.[10]

  • Sustained Drug Release: The low permeability of the rigid DSPC bilayer results in a slower, more controlled release of the encapsulated drug.[10] This is a critical advantage for developing long-acting therapeutics and reducing dosing frequency. In contrast, the fluid nature of DLPC membranes at 37°C leads to rapid and often uncontrolled drug release.

  • Improved In Vivo Performance: Studies comparing liposomes with varying acyl chain lengths have demonstrated that DSPC-containing formulations exhibit superior biodistribution profiles.[11] For instance, DSPC liposomes have shown the highest area under the curve (AUC) values in both blood and the peritoneum compared to formulations with shorter acyl chains, indicating longer circulation and better bioavailability.[11]

Due to the inherent instability and rapid release characteristics, DLPC is less commonly used for systemic drug delivery applications that require long circulation times and controlled release. However, its propensity to form thinner, more fluid membranes can be leveraged in specific applications like the generation of micelles or as a tool in fundamental membrane biophysics research.[2]

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

A widely used method for preparing multilamellar vesicles (MLVs), which can be further processed into unilamellar vesicles, is the thin-film hydration technique.

Methodology:

  • Lipid Dissolution: The desired amounts of lipids (e.g., DSPC and cholesterol) are dissolved in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process is typically performed at a temperature above the lipid's Tm (e.g., ~60°C for DSPC) to ensure a homogenous lipid mixture.[13] A thin, uniform lipid film is deposited on the inner wall of the flask.

  • Vacuum Drying: The flask is kept under high vacuum for several hours (or overnight) to remove any residual organic solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is also performed above the lipid's Tm with gentle agitation, causing the lipid film to swell and form MLVs.

  • Sizing (Optional): To obtain smaller, unilamellar vesicles with a defined size distribution, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with specific pore sizes.

G A 1. Lipid Dissolution (e.g., DSPC, Cholesterol in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B Solvent Removal C 3. Vacuum Drying (Remove Residual Solvent) B->C High Vacuum D 4. Hydration (Aqueous Buffer + Drug @ T > Tm) C->D Add Aqueous Phase E 5. Sizing / Downsizing (Extrusion or Sonication) D->E Homogenization F Final Formulation (Unilamellar Vesicles) E->F

Caption: General workflow for liposome preparation via thin-film hydration.

Conclusion

For nanomedicine applications requiring high stability, prolonged circulation, and sustained drug release, DSPC is unequivocally the superior choice over DLPC . Its long, saturated acyl chains and high phase transition temperature create rigid, impermeable membranes that excel at retaining encapsulated cargo and maintaining structural integrity in vivo. While DLPC has applications in biophysical research, its inherent instability and rapid release kinetics make it unsuitable for most systemic drug delivery systems. The experimental evidence strongly supports the use of high-Tm lipids like DSPC for the development of robust and effective nanotherapeutics.

References

Characterization of 1,2-DLPC Bilayers Using Atomic Force Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) bilayers characterized by atomic force microscopy (AFM) with other phospholipid bilayers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to illustrate workflows and concepts.

Introduction to this compound and AFM Characterization

This compound is a saturated phospholipid with two 12-carbon acyl chains. Its relatively low phase transition temperature (-1°C) means it exists in a biologically relevant fluid (liquid-disordered) phase at room temperature, making it a common choice for model membranes in biophysical studies. Atomic force microscopy is a powerful technique for characterizing lipid bilayers at the nanoscale, providing high-resolution topographical images and quantitative data on their mechanical properties.[1]

Comparative Analysis of DLPC Bilayer Properties

AFM has been instrumental in quantifying the physical properties of DLPC bilayers, often in comparison to other common phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which is in a gel-like state at room temperature.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from AFM studies on DLPC and other phospholipid bilayers.

Table 1: Bilayer Thickness

PhospholipidPhase State (at Room Temp.)Bilayer Thickness (nm)Reference
This compound Fluid~5.0[2]
1,2-DSPCGel4.7[4]
1,2-DPPCGel~7.0[2]
DOPC/DPPC (1:1)Phase-separated (Liquid/Gel)4.1 ± 0.2 (Liquid), 5.3 ± 0.4 (Gel)[3]

Table 2: Nanomechanical Properties

PhospholipidPhase State (at Room Temp.)Breakthrough Force (nN) in WaterYoung's Modulus (MPa)Reference
This compound Fluid2.9 ± 0.817.4 ± 3.0 (for a similar fluid-phase lipid)[2][5]
1,2-DPPCGel7.2 ± 1.028.1 (for gel phase)[2][3]

Table 3: Surface Roughness

Bilayer SystemSurface Roughness (RMS)Reference
Well-formed lipid bilayer75 pm[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for preparing supported DLPC bilayers and conducting AFM analysis.

Preparation of Supported this compound Bilayers (Vesicle Fusion Method)

This protocol is adapted from established methods for preparing supported lipid bilayers on mica substrates.[1]

  • Vesicle Preparation:

    • Dissolve this compound in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5) to a final lipid concentration of 1 mg/mL by vortexing. This creates multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice or extrude it through a polycarbonate membrane with a 100 nm pore size.

  • Bilayer Formation on Mica:

    • Cleave a mica disc to expose a fresh, atomically flat surface.

    • Place the mica disc in a fluid cell.

    • Add the SUV suspension to the mica surface.

    • Incubate at room temperature for 30-60 minutes to allow vesicle fusion and bilayer formation.

    • Gently rinse the bilayer with buffer to remove unfused vesicles.

AFM Imaging and Force Spectroscopy

The following steps outline the characterization of the prepared DLPC bilayer using AFM.

  • AFM Imaging (Tapping Mode in Liquid):

    • Mount the fluid cell with the supported lipid bilayer on the AFM stage.

    • Use a silicon nitride cantilever suitable for imaging in liquid.

    • Operate the AFM in tapping mode to minimize disruptive forces on the soft bilayer.

    • Scan the surface to obtain topographical images. Look for a continuous, uniform surface with few defects. The presence of "holes" or defects can be used to confirm bilayer formation and measure its thickness.

  • AFM Force Spectroscopy:

    • Select a defect-free area of the bilayer for force measurements.

    • Disable scanning and perform force-distance curves.

    • The tip approaches the surface, contacts and indents the bilayer, and then retracts.

    • The "breakthrough event" in the force curve, where the tip punctures the bilayer, provides the breakthrough force.

    • The distance between the point of initial contact and the breakthrough point can be used to calculate the bilayer thickness.

    • Fit the elastic region of the force curve to a suitable model (e.g., Hertz model) to determine the Young's modulus, a measure of the bilayer's stiffness.

Visualizing Experimental Workflows and Concepts

Graphviz diagrams are provided to illustrate key processes and relationships.

G cluster_prep DLPC Bilayer Preparation A DLPC in Chloroform B Thin Lipid Film A->B Solvent Evaporation C Hydration with Buffer B->C D Multilamellar Vesicles (MLVs) C->D E Sonication/Extrusion D->E F Small Unilamellar Vesicles (SUVs) E->F G Incubation on Mica Substrate F->G H Supported DLPC Bilayer G->H Vesicle Fusion

Caption: Workflow for preparing a supported this compound bilayer.

G cluster_afm AFM Characterization cluster_data Quantitative Data I AFM Tapping Mode Imaging J Topographical Map I->J K Identify Defect-Free Area J->K L AFM Force Spectroscopy K->L M Force-Distance Curves L->M N Data Analysis M->N O Bilayer Thickness N->O P Surface Roughness N->P Q Breakthrough Force N->Q R Young's Modulus N->R

Caption: Experimental workflow for AFM characterization of a DLPC bilayer.

G cluster_phase Phase State (Room Temp) cluster_properties Comparative Properties DLPC This compound Fluid Fluid DLPC->Fluid DPPC 1,2-DPPC Gel Gel DPPC->Gel DOPC 1,2-DOPC DOPC->Fluid Lower_BF Lower Breakthrough Force Fluid->Lower_BF Thinner Thinner Bilayer Fluid->Thinner Lower_YM Lower Young's Modulus Fluid->Lower_YM Higher_BF Higher Breakthrough Force Gel->Higher_BF Thicker Thicker Bilayer Gel->Thicker Higher_YM Higher Young's Modulus Gel->Higher_YM

Caption: Comparison of physical properties of different phospholipid bilayers.

References

A Comparative Guide to the Mechanical Properties of 1,2-DLPC and DPPC Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical properties of lipid bilayers composed of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). Understanding these properties is crucial for applications ranging from fundamental membrane biophysics to the rational design of lipid-based drug delivery systems.

Introduction

This compound and DPPC are both saturated phosphatidylcholines, differing only in the length of their acyl chains: DLPC has two 12-carbon lauroyl chains, while DPPC possesses two 16-carbon palmitoyl chains. This seemingly small structural difference leads to significant variations in their mechanical behavior, influencing membrane fluidity, elasticity, and stability. This guide summarizes key experimental data, outlines the methodologies used to obtain this data, and provides a visual representation of the structure-property relationships.

Quantitative Comparison of Mechanical Properties

The mechanical resilience and flexibility of a lipid bilayer are primarily characterized by its bending rigidity (Kc), area expansion modulus (KA), and thickness. The following table summarizes experimentally determined values for these properties for both this compound and DPPC bilayers. It is important to note that the values can vary depending on the experimental technique, temperature, and hydration conditions.

Mechanical PropertyThis compound (Dilauroylphosphatidylcholine)DPPC (Dipalmitoylphosphatidylcholine)Experimental Technique(s)
Bending Rigidity (Kc) 20.4 kBT (at 30°C)18.0 kBT (at 50°C)[1]X-ray Scattering[1][2]
15.3 ± 0.6 kBT (at 325 K)[1]Vesicle Fluctuation Analysis[1]
(5.0 ± 3.3) x 10-20 J (at 295 K)Flicker Noise Spectroscopy[3]
1.55 x 10-18 J (vesicle at 293 K)[3]Atomic Force Microscopy (AFM)[3]
Area Expansion Modulus (KA) Data not readily available in direct comparison~234 mN/m[4]Micropipette Aspiration[4]
0.21–0.23 N/m (MD simulations)[3]Molecular Dynamics (MD) Simulations[3]
0.56 N/m (at 320 K)[3]Neutron Spin Echo Spectroscopy[3]
Bilayer Thickness ~3.26 nm (at 25°C)~3.67 nm (at 25°C)X-ray Scattering
5.5 nm (gel phase)[5]Atomic Force Microscopy (AFM)[5]

Note: kBT is the product of the Boltzmann constant and the absolute temperature, a unit of energy. 1 kBT ≈ 4.11 x 10-21 J at room temperature.

Influence of Acyl Chain Length on Mechanical Properties

The primary structural difference between DLPC and DPPC—the length of their acyl chains—is the principal determinant of their distinct mechanical properties. Longer acyl chains, as in DPPC, lead to stronger van der Waals interactions between the lipid tails.[6] This increased cohesion results in a more ordered and thicker bilayer with a higher phase transition temperature.[3][5] Consequently, at a given temperature in the fluid phase, DPPC bilayers are generally thicker and less fluid than DLPC bilayers.

The bending rigidity and area expansion modulus are also directly influenced by acyl chain length. The increased inter-lipid attraction in DPPC bilayers makes them more resistant to both bending and stretching, resulting in higher values for Kc and KA compared to DLPC under similar conditions.

G Influence of Acyl Chain Length on Bilayer Mechanical Properties cluster_0 Lipid Structure cluster_1 Intermolecular Interactions cluster_2 Mechanical Properties DLPC DLPC Weaker van der Waals Weaker van der Waals DLPC->Weaker van der Waals Shorter Acyl Chains (12C) DPPC DPPC Stronger van der Waals Stronger van der Waals DPPC->Stronger van der Waals Longer Acyl Chains (16C) Lower Bending Rigidity Lower Bending Rigidity Weaker van der Waals->Lower Bending Rigidity Lower Area Expansion Modulus Lower Area Expansion Modulus Weaker van der Waals->Lower Area Expansion Modulus Thinner Bilayer Thinner Bilayer Weaker van der Waals->Thinner Bilayer Higher Bending Rigidity Higher Bending Rigidity Stronger van der Waals->Higher Bending Rigidity Higher Area Expansion Modulus Higher Area Expansion Modulus Stronger van der Waals->Higher Area Expansion Modulus Thicker Bilayer Thicker Bilayer Stronger van der Waals->Thicker Bilayer

Acyl chain length dictates bilayer mechanics.

Experimental Protocols

Accurate determination of lipid bilayer mechanical properties relies on a suite of sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Flicker Noise Spectroscopy

Flicker noise spectroscopy is a non-invasive technique used to measure the bending rigidity of lipid bilayers by analyzing the thermal fluctuations of giant unilamellar vesicles (GUVs).

Methodology:

  • GUV Preparation: GUVs are typically formed by the electroformation method.[7][8] A thin film of the desired lipid (DLPC or DPPC) is deposited on conductive slides (e.g., ITO-coated glass), and a low-frequency AC electric field is applied in an aqueous solution to induce the swelling of the lipid film into vesicles.

  • Microscopy: Individual, quasi-spherical GUVs are observed under a phase-contrast or confocal microscope.[7][9] A time-lapse series of images of the vesicle's equatorial cross-section is recorded.

  • Contour Analysis: The contour of the fluctuating vesicle in each image is extracted using image analysis software.

  • Fourier Analysis: The radial fluctuations of the contour from a perfect circle are decomposed into a series of Fourier modes.

  • Data Analysis: The mean-squared amplitude of each fluctuation mode is calculated. According to the Helfrich theory of membrane elasticity, the bending rigidity (Kc) can be extracted by fitting the power spectrum of the fluctuations to a theoretical model.[3]

Micropipette Aspiration

Micropipette aspiration is a powerful technique for directly measuring the area expansion modulus and bending rigidity of lipid vesicles.[10]

Methodology:

  • GUV Preparation: Large, unilamellar vesicles are prepared, often by gentle hydration or electroformation.

  • Micropipette Fabrication: Glass capillaries are pulled to a fine point and then forged to create a smooth, flat tip with a diameter of a few micrometers.

  • Aspiration: A single GUV is captured at the tip of the micropipette, and a controlled suction pressure is applied.

  • Data Acquisition: The length of the vesicle projection inside the micropipette is measured as a function of the applied suction pressure.

  • Data Analysis:

    • Area Expansion Modulus (KA): At high tensions, the relationship between the change in vesicle surface area and the applied tension is linear, and the slope is inversely proportional to KA.[4]

    • Bending Rigidity (Kc): At low tensions, the apparent increase in vesicle area is due to the smoothing of thermal undulations, and Kc can be determined from the initial, non-linear part of the stress-strain curve.

Atomic Force Microscopy (AFM) Force Spectroscopy

AFM can be used to probe the local mechanical properties of supported lipid bilayers (SLBs) with nanoscale resolution.[11]

Methodology:

  • SLB Preparation: SLBs are formed on a flat substrate, such as mica, by vesicle fusion. A solution of small unilamellar vesicles (SUVs) is incubated on the substrate, leading to vesicle rupture and the formation of a continuous bilayer.

  • AFM Imaging: The SLB is first imaged in tapping mode to identify areas of interest and confirm the integrity of the bilayer.

  • Force Spectroscopy: The AFM tip is brought into contact with the bilayer at a specific location, and a force-distance curve is recorded. This curve plots the cantilever deflection (force) as a function of the vertical position of the piezo scanner.

  • Data Analysis:

    • Bilayer Thickness: The distance between the point of initial contact with the bilayer and the breakthrough event (where the tip punctures the bilayer and contacts the underlying substrate) provides a measure of the bilayer thickness.[5]

    • Young's Modulus: The indentation portion of the force curve can be fitted to a mechanical model (e.g., the Hertz model) to extract the Young's modulus of the bilayer, which is related to its stiffness.[12][13]

X-ray Scattering

Small-angle X-ray scattering (SAXS) is a powerful technique for determining the structure of lipid bilayers, including their thickness.[14]

Methodology:

  • Sample Preparation: Samples can be in the form of multilamellar vesicles (MLVs) or unilamellar vesicles (ULVs) in solution. For oriented samples, lipids are deposited on a flat substrate.

  • Scattering Experiment: A collimated X-ray beam is passed through the sample, and the scattered X-rays are detected at small angles.

  • Data Acquisition: The scattering intensity is measured as a function of the scattering vector, q.

  • Data Analysis: For multilamellar samples, the positions of the Bragg peaks in the scattering pattern are used to determine the lamellar repeat distance, from which the bilayer thickness can be calculated. For unilamellar vesicles, the scattering data is fitted to a model of the bilayer electron density profile to determine its thickness.[14]

G General Experimental Workflow for Bilayer Mechanical Characterization cluster_0 Preparation Method cluster_1 Measurement Technique Lipid Selection (DLPC or DPPC) Lipid Selection (DLPC or DPPC) Vesicle/Bilayer Preparation Vesicle/Bilayer Preparation Lipid Selection (DLPC or DPPC)->Vesicle/Bilayer Preparation Experimental Measurement Experimental Measurement Vesicle/Bilayer Preparation->Experimental Measurement Electroformation (GUVs) Electroformation (GUVs) Vesicle/Bilayer Preparation->Electroformation (GUVs) Vesicle Fusion (SLBs) Vesicle Fusion (SLBs) Vesicle/Bilayer Preparation->Vesicle Fusion (SLBs) Hydration (MLVs/ULVs) Hydration (MLVs/ULVs) Vesicle/Bilayer Preparation->Hydration (MLVs/ULVs) Flicker Noise Spectroscopy Flicker Noise Spectroscopy Experimental Measurement->Flicker Noise Spectroscopy Micropipette Aspiration Micropipette Aspiration Experimental Measurement->Micropipette Aspiration AFM Force Spectroscopy AFM Force Spectroscopy Experimental Measurement->AFM Force Spectroscopy X-ray Scattering X-ray Scattering Experimental Measurement->X-ray Scattering Bending Rigidity (Kc) Bending Rigidity (Kc) Flicker Noise Spectroscopy->Bending Rigidity (Kc) Micropipette Aspiration->Bending Rigidity (Kc) Area Expansion Modulus (KA) Area Expansion Modulus (KA) Micropipette Aspiration->Area Expansion Modulus (KA) Bilayer Thickness Bilayer Thickness AFM Force Spectroscopy->Bilayer Thickness Young's Modulus Young's Modulus AFM Force Spectroscopy->Young's Modulus X-ray Scattering->Bilayer Thickness

Workflow for mechanical property analysis.

Conclusion

The mechanical properties of this compound and DPPC bilayers are significantly influenced by their acyl chain lengths. DPPC, with its longer saturated chains, forms more ordered, thicker, and mechanically more robust bilayers compared to DLPC. This comprehensive understanding, supported by the experimental data and methodologies presented, is essential for researchers in biophysics and for professionals in drug development aiming to design lipid-based systems with specific and predictable mechanical behaviors. The choice between these lipids will depend on the desired membrane fluidity, stability, and elasticity for a given application.

References

A Researcher's Guide to 1,2-DLPC-Based Model Membranes in Biophysical Assays

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC) with Common Alternatives for the Development of Robust Biophysical Assays.

In the landscape of biophysical research and drug development, the choice of a suitable model membrane system is paramount for obtaining physiologically relevant and reproducible data. 1,2-dilauroyl-sn-glycero-3-phosphocholine (this compound), a saturated phospholipid with 12-carbon acyl chains, is a frequently utilized component in the formation of model membranes such as liposomes and nanodiscs.[1] Its unique properties, particularly its low phase transition temperature, make it a versatile tool for a variety of biophysical assays. This guide provides a comprehensive comparison of this compound-based model membranes with those constructed from other common phospholipids, supported by experimental data, to aid researchers in selecting the optimal system for their specific application.

Performance Comparison of Common Phospholipids

The selection of a phospholipid for a model membrane system is dictated by the desired biophysical properties of the membrane, which in turn are governed by the lipid's acyl chain length and degree of saturation. Here, we compare this compound with other commonly used saturated (DMPC, DPPC, DSPC) and unsaturated (POPC, DOPC) phosphatidylcholines.

Physicochemical Properties

The fundamental characteristics of a model membrane, such as its fluidity and thickness, are directly influenced by the choice of phospholipid. The table below summarizes key physicochemical parameters for this compound and its alternatives.

PhospholipidAcronymAcyl Chain CompositionPhase Transition Temperature (Tm) (°C)Membrane Thickness (DHH) (nm)Area per Lipid (Ų)Bending Rigidity (κ) (x 10-20 J)
1,2-Dilauroyl-sn-glycero-3-phosphocholine This compound 12:0/12:0 -1 to -2 [2]~3.3 [1]~60 ~0.56 [3]
1,2-Dimyristoyl-sn-glycero-3-phosphocholineDMPC14:0/14:023-24[2][4]~3.7[1]~61[5]~0.8[3]
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineDPPC16:0/16:041[2][4]~4.2~48 (gel phase)~10-20 (gel phase)
1,2-Distearoyl-sn-glycero-3-phosphocholineDSPC18:0/18:055[2][4]~4.6~47 (gel phase)High (gel phase)
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholinePOPC16:0/18:1-2[2]~3.7~68[5]~0.9
1,2-Dioleoyl-sn-glycero-3-phosphocholineDOPC18:1/18:1-17 to -22[2]~3.7~72[6]~0.8-0.9[6]

Note: Values can vary depending on the experimental conditions (e.g., hydration, ionic strength, presence of other molecules) and the technique used for measurement. DHH refers to the headgroup-to-headgroup distance.

Stability of Model Membranes

The stability of a model membrane is critical for the reliability and duration of biophysical assays. Liposome stability, in particular, is influenced by the phase transition temperature of the constituent lipids.

Lipid CompositionStorage Temperature (°C)Observation
DSPC Liposomes4 and 37High drug retention over 48 hours, indicating high stability.[7]
DPPC Liposomes4 and 37Significant drug release observed after 3 hours at 4°C and 24 hours at 37°C.[7]
DMPC Liposomes4 and 37Lowest drug retention, with significant release within 15 minutes at both temperatures.[7]
DPPC onlyRoom TemperatureVery stable.
DPPC with Cholesterol4Stable.

Inference: Liposomes formulated with lipids possessing higher phase transition temperatures, such as DSPC, exhibit greater stability and drug retention compared to those with lower Tm values like DMPC.[7] The low Tm of this compound suggests that its liposomes would be highly fluid and potentially less stable for long-term experiments at ambient or physiological temperatures, a factor to consider in experimental design.

Experimental Protocols for Key Biophysical Assays

Detailed and standardized protocols are essential for generating reproducible data. Below are methodologies for key experiments cited in the comparison of this compound-based model membranes.

Liposome Preparation by Extrusion

This method produces unilamellar vesicles of a defined size, suitable for a wide range of biophysical studies.

Materials:

  • This compound or other desired phospholipid(s)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas source

  • Syringes

Protocol:

  • Lipid Film Formation: Dissolve the desired amount of phospholipid in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate the lipid film by gentle agitation at a temperature above the lipid's Tm. For this compound, this can be done at room temperature.

  • Extrusion: Assemble the mini-extruder with the polycarbonate membrane of the desired pore size. Transfer the hydrated lipid suspension to one of the syringes. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process results in the formation of unilamellar vesicles with a diameter close to the pore size of the membrane.

Liposome_Preparation A Dissolve Lipid in Chloroform B Rotary Evaporation to Form Lipid Film A->B C Dry Film under Nitrogen B->C D Hydrate Film with Buffer C->D E Extrusion through Polycarbonate Membrane D->E F Unilamellar Liposomes E->F

Fig 1. Experimental workflow for liposome preparation by extrusion.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a powerful technique to determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipid bilayers.

Materials:

  • Liposome suspension (prepared as described above)

  • DSC instrument

  • DSC pans and lids

Protocol:

  • Sample Preparation: Accurately pipette a known amount of the liposome suspension into a DSC pan.

  • Sealing: Hermetically seal the pan with a lid. Prepare a reference pan containing the same volume of hydration buffer.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Scan: Equilibrate the system at a temperature well below the expected Tm. Then, scan the temperature at a controlled rate (e.g., 1-5 °C/min) to a temperature well above the Tm.

  • Data Analysis: The Tm is determined as the peak temperature of the endothermic transition, and the enthalpy of transition (ΔH) is calculated from the area under the peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Pipette Liposome Suspension into DSC Pan B Seal Pan A->B D Load Sample and Reference into DSC B->D C Prepare Reference Pan with Buffer C->D E Equilibrate at Low Temperature D->E F Temperature Scan E->F G Record Heat Flow F->G H Identify Endothermic Peak G->H I Determine Tm and ΔH H->I

Fig 2. Workflow for determining lipid phase transition using DSC.
Dynamic Light Scattering (DLS) for Size and Polydispersity Measurement

DLS is used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of liposomes or nanodiscs in suspension.

Materials:

  • Liposome or nanodisc suspension

  • DLS instrument

  • Cuvette

Protocol:

  • Sample Preparation: Dilute the liposome or nanodisc suspension with filtered buffer to an appropriate concentration to avoid multiple scattering effects.

  • Cuvette Filling: Transfer the diluted sample into a clean, dust-free cuvette.

  • Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Measurement: Initiate the measurement. The instrument directs a laser beam through the sample and detects the intensity fluctuations of the scattered light.

  • Data Analysis: The software uses an autocorrelation function to analyze the fluctuations and calculate the translational diffusion coefficient, from which the hydrodynamic radius and PDI are derived using the Stokes-Einstein equation.

Concluding Remarks

The validation of this compound-based model membranes for biophysical assays requires a thorough understanding of its properties in comparison to other available phospholipids. Its low phase transition temperature ensures a fluid membrane state over a wide range of experimental temperatures, which can be advantageous for studying membrane protein dynamics and interactions. However, this high fluidity may compromise the stability of liposomal formulations. For applications requiring more rigid and stable membranes, lipids with longer saturated acyl chains like DPPC or DSPC are preferable. The choice between saturated and unsaturated lipids will depend on the desired level of membrane packing and fluidity, with unsaturated lipids like POPC and DOPC offering a more fluid and less ordered environment. Ultimately, the selection of the appropriate phospholipid is a critical step in experimental design and should be guided by the specific requirements of the biophysical assay being performed. This guide provides the foundational data and protocols to make an informed decision, enabling researchers to construct model membrane systems that yield reliable and physiologically relevant results.

References

A Comparative Guide to Assessing the Enantiomeric Purity of 1,2-diacyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of phospholipids like 1,2-diacyl-sn-glycero-3-phosphocholine is critical for understanding their roles in biological systems and for the development of effective therapeutics. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed protocols.

The primary methods for determining the enantiomeric purity of 1,2-diacyl-sn-glycero-3-phosphocholine are Nuclear Magnetic Resonance (NMR) spectroscopy following chiral derivatization, and chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Each method offers distinct advantages and is suited to different analytical needs.

Comparison of Analytical Methods

The choice of method for assessing enantiomeric purity depends on factors such as the required sensitivity, sample throughput, and the availability of specialized instrumentation. The following table summarizes the key performance characteristics of the leading techniques.

Parameter ¹H NMR with Chiral Derivatization Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC)
Principle Derivatization of the analyte with a chiral agent to form diastereomers with distinct NMR signals.Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Similar to HPLC, but uses a supercritical fluid as the mobile phase, offering faster separations.
Sample Preparation Multi-step: Methanolysis to remove acyl chains, derivatization with a chiral agent.Minimal, direct injection of the sample, but may require derivatization for UV detection.Minimal, direct injection of the sample.
Analysis Time Longer due to sample preparation, but NMR acquisition is relatively fast.Typically longer run times compared to SFC.[1]Faster analysis times due to the low viscosity of the mobile phase.[2]
Selectivity High, based on the chemical shift differences of the diastereomers.[3]High, dependent on the choice of chiral stationary phase.High, with potential for unique selectivity compared to HPLC.
Sensitivity Generally lower than chromatographic methods.Moderate to high, depending on the detector (e.g., UV, MS).High, especially when coupled with mass spectrometry.
Quantitative Accuracy Good, based on the integration of well-resolved signals.[3]High, with proper calibration.High, with proper calibration.
Instrumentation High-field NMR spectrometer.HPLC system with a chiral column and appropriate detector.SFC system with a chiral column and appropriate detector.
Throughput Lower, due to the multi-step sample preparation.Moderate.Higher, due to faster analysis times.
Environmental Impact Uses organic solvents for sample preparation.Uses significant volumes of organic solvents as mobile phases.Greener alternative, primarily using supercritical CO₂ with small amounts of organic modifiers.[2]

Experimental Protocols

¹H NMR Spectroscopy with Chiral Derivatization

This method, detailed by Di Mola et al., involves the conversion of the enantiomeric phospholipids into diastereomeric cyclic boronates, which can be distinguished and quantified by ¹H NMR.[3][4]

1. Methanolysis of 1,2-diacyl-sn-glycero-3-phosphocholine:

  • Dissolve 100 mg of the phospholipid (e.g., DPPC) in 1 mL of dry methanol.

  • Add 100 µL of 25% wt NaOCH₃ in methanol to reach a pH of 12.

  • Stir the mixture for 2 hours at room temperature.

  • Neutralize the reaction by adding 1.0 M H₂SO₄ followed by 0.10 M H₂SO₄ to achieve a pH of 6.

  • Filter the resulting precipitate and wash the filtrate with chloroform to remove fatty acid byproducts.

  • Concentrate the filtrate under vacuum to obtain sn-glycero-3-phosphocholine (GPC).

2. Synthesis of the Chiral Derivatizing Agent (CDA): (R)-(2-(((1-phenylethyl)amino)methyl)phenyl)boronic acid:

  • This CDA can be synthesized from 2-formylbenzeneboronic acid and (R)-α-methylbenzyl amine.

3. Derivatization of GPC with the Chiral Boronic Acid:

  • React the obtained GPC with the chiral boronic acid to form diastereomeric cyclic boronate esters.

4. ¹H NMR Analysis:

  • Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

  • The enantiomeric purity is determined by integrating the well-resolved signals of the choline methyl groups of the two diastereomers.[3] For example, in the analysis of DPPC, the choline moiety of the diastereomers can be observed at distinct chemical shifts.[3]

Visualizations

Workflow for Enantiomeric Purity Assessment by NMR

The following diagram illustrates the key steps involved in the NMR-based method for determining the enantiomeric purity of 1,2-diacyl-sn-glycero-3-phosphocholine.

G Workflow for NMR-based Enantiomeric Purity Assessment cluster_prep Sample Preparation cluster_analysis NMR Analysis start 1,2-diacyl-sn-glycero-3-phosphocholine Sample methanolysis Methanolysis (Removal of Acyl Chains) start->methanolysis extraction Liquid-Liquid Extraction (Removal of Fatty Acids) methanolysis->extraction gpc sn-glycero-3-phosphocholine (GPC) extraction->gpc derivatization Derivatization with Chiral Boronic Acid gpc->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers nmr ¹H NMR Spectroscopy diastereomers->nmr spectra Acquisition of NMR Spectrum nmr->spectra integration Integration of Diastereomeric Signals spectra->integration purity Determination of Enantiomeric Purity integration->purity G Comparison of Analytical Techniques for Enantiomeric Purity cluster_nmr ¹H NMR Spectroscopy cluster_hplc Chiral HPLC cluster_sfc Chiral SFC center Enantiomeric Purity Assessment of Phosphocholine nmr_principle Principle: Chiral Derivatization center->nmr_principle hplc_principle Principle: Chiral Stationary Phase center->hplc_principle sfc_principle Principle: Chiral Stationary Phase with Supercritical CO₂ center->sfc_principle nmr_adv Advantage: Absolute Method (No Reference Standard Needed for Quantification) nmr_disadv Disadvantage: Lower Throughput, Multi-step Sample Prep hplc_adv Advantage: High Resolution, Well-established hplc_disadv Disadvantage: Solvent Consumption, Longer Run Times sfc_adv Advantage: Fast Analysis, Reduced Solvent Use sfc_disadv Disadvantage: Requires Specialized Instrumentation

References

Safety Operating Guide

Proper Disposal of 1,2-DLPC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC), a common phospholipid used in research and development. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) provided by the manufacturer.[1] While this compound is not classified as a hazardous waste, general laboratory safety protocols should be strictly followed.[2][3]

Personal Protective Equipment (PPE):

  • Wear impervious gloves and safety glasses.[4]

  • Use a dust respirator when handling the solid form to prevent inhalation.[4]

Spill Management: In case of a spill, use dry clean-up procedures to avoid generating dust.[4]

  • Clear the area of all personnel.

  • Wear appropriate PPE, including a dust respirator.

  • Prevent the spilled material from entering drains, sewers, or water courses.[4]

  • Carefully sweep or vacuum the solid material and place it in a designated, labeled waste container.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all applicable local, state, and federal regulations.[3][4] If there is any doubt, it is always best to contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Waste Identification and Segregation:

    • Although not federally regulated as hazardous waste, this compound should be treated as a chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • For solutions of this compound in organic solvents, use a designated, sealed container appropriate for flammable liquids. Ensure the container is compatible with the solvent used.

  • Labeling:

    • Clearly label the waste container with "1,2-dilauroyl-sn-glycero-3-phosphocholine" and the name of the solvent if applicable.

    • Indicate the approximate quantity of waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area for chemical waste, typically within a fume hood.

    • Ensure the storage area is secure and away from incompatible materials.

  • Final Disposal:

    • Consult your institution's EHS department for specific collection and disposal procedures.

    • Approved disposal methods may include:

      • Incineration in a licensed facility, often after being mixed with a suitable combustible material.[4]

      • Burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes.[4]

  • Decontamination of Empty Containers:

    • Decontaminate empty containers that held this compound.[4] The decontamination procedure will depend on the solvent used. Consult your EHS department for appropriate methods.

Quantitative Data Summary

No specific quantitative limits for disposal (e.g., concentration thresholds) were identified in the provided safety and product information sheets. Disposal procedures are primarily guided by qualitative assessments and adherence to regulatory classifications.

ParameterValueSource
Hazardous Waste ClassificationNot listed as a hazardous waste[2][3]
Regulated for TransportNo[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DLPC_Disposal_Workflow cluster_prep Preparation cluster_assessment Assessment & Segregation cluster_containment Containment cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe is_solid Solid or Solution? ppe->is_solid solid_container Place in Labeled Solid Waste Container is_solid->solid_container Solid liquid_container Place in Labeled Liquid Waste Container is_solid->liquid_container Solution storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Final Disposal by Licensed Contractor contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,2-DLPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2-dilauroyl-sn-glycero-3-phosphocholine (1,2-DLPC). Adherence to these guidelines is crucial for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and potential splashes.[1]
Hand Protection Chemical impermeable gloves (e.g., Nitrile).Gloves must be inspected before use. Wash and dry hands after handling.[1]
Body Protection Laboratory coat. Fire/flame resistant and impervious clothing may be necessary depending on the scale of work.To protect skin and clothing from contact.[1]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required.To prevent inhalation of dust or aerosols.[1]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical for both safety and experimental integrity. Follow these steps for safe and effective use.

  • Preparation :

    • Ensure the work area is clean, well-ventilated, and equipped with an eyewash station and emergency shower.

    • Gather all necessary PPE and ensure it is in good condition.

    • Review the Safety Data Sheet (SDS) for this compound before starting any procedure.[2]

  • Handling the Solid Form :

    • This compound is typically a crystalline solid.[2][3]

    • Handle in a well-ventilated place to avoid dust formation.[1]

    • Use non-sparking tools to prevent fire hazards from electrostatic discharge.[1]

    • Avoid contact with skin and eyes.[1]

  • Creating a Stock Solution :

    • This compound is soluble in ethanol at approximately 25 mg/mL.[2]

    • When dissolving, add the solvent to the solid slowly to avoid splashing.

    • For aqueous solutions, it is sparingly soluble. To enhance solubility, the organic solvent solution can be diluted into aqueous buffers or isotonic saline.[2]

    • It is not recommended to store aqueous solutions for more than one day.[2]

  • Storage :

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

    • Recommended storage temperature is -20°C.[2]

    • Store away from incompatible materials and foodstuff containers.[1]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Disposal Procedure :

    • Arrange for disposal with a licensed waste disposal company.

    • Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

    • Consult local, state, and federal regulations for specific disposal requirements.

Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate and Secure :

    • Evacuate personnel to a safe area.[1]

    • Keep people away from and upwind of the spill.[1]

    • Remove all sources of ignition.[1]

  • Containment and Cleanup :

    • Wear appropriate PPE, including chemical impermeable gloves.[1]

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[1]

    • Place the collected material into a suitable container for disposal.

  • Decontamination :

    • Clean the spill area thoroughly with an appropriate solvent or detergent and water.

    • Dispose of all cleanup materials as hazardous waste.

Quantitative Data Summary

Property Value Reference
Molecular Formula C32H64NO8P[3]
Formula Weight 621.8 g/mol [3]
Purity ≥98%[2][3]
Formulation A crystalline solid[2][3]
Solubility (Ethanol) ~25 mg/mL[2]
Storage Temperature -20°C[2]
Stability ≥4 years (at -20°C)[2]

Experimental Workflow

Caption: Workflow for the safe handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.